(4-(tert-Butylcarbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(tert-butylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIZPWLCVMPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378362 | |
| Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-14-8 | |
| Record name | B-[4-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Organic Chemist's Guide to (4-(tert-Butylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-(tert-Butylcarbamoyl)phenyl)boronic acid, also known as N-tert-butyl-4-boronobenzamide, has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique bifunctional nature—possessing both a reactive boronic acid moiety and a sterically influential tert-butylcarbamoyl group—makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Core Physicochemical Properties
This compound is typically a stable, solid compound under standard laboratory conditions. The presence of the bulky tert-butyl group can influence its solubility and crystalline nature, while the boronic acid and amide functionalities dictate its reactivity and intermolecular interactions.
| Property | Data |
| CAS Number | 850568-14-8[1][2][3] |
| Molecular Formula | C₁₁H₁₆BNO₃[1][2] |
| Molecular Weight | 221.06 g/mol [1][2] |
| Appearance | White to off-white solid/crystalline powder |
| Melting Point | 230-246 °C[3][4][5] |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. |
| SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)B(O)O[2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through a two-step process starting from 4-bromobenzoic acid. This pathway involves an initial amidation followed by a palladium-catalyzed borylation reaction. The following protocol provides a reliable, step-by-step methodology.
Step 1: Synthesis of 4-bromo-N-tert-butylbenzamide
This initial step creates the core amide structure. The use of thionyl chloride to form the acyl chloride in situ is a standard and efficient method for activating the carboxylic acid for amidation.
-
1. Reaction Setup: To a solution of 4-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) at 0 °C under a nitrogen atmosphere.
-
2. Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The completion of this step can be monitored by the cessation of gas evolution.
-
3. Amidation: Cool the mixture back to 0 °C and slowly add a solution of tert-butylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.
-
4. Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
5. Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-bromo-N-tert-butylbenzamide as a white solid.
-
6. Validation: Confirm the product structure using ¹H NMR, expecting to see characteristic aromatic protons and a prominent singlet for the tert-butyl group around δ 1.3 ppm.
Step 2: Miyaura Borylation to Yield this compound
This step introduces the crucial boronic acid functionality via a palladium-catalyzed cross-coupling reaction with a boron source.
-
1. Reaction Setup: In an oven-dried flask, combine 4-bromo-N-tert-butylbenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
2. Solvent and Degassing: Add a degassed solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
3. Thermal Conditions: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
4. Hydrolysis of Pinacol Ester: Upon completion, cool the reaction to room temperature. Add aqueous HCl (e.g., 2 M) and stir vigorously for 2-4 hours to hydrolyze the pinacol boronate ester to the desired boronic acid.
-
5. Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often purified by trituration with ether or a hexanes/ethyl acetate mixture, followed by filtration to yield this compound as a solid.
-
6. Final Validation: Confirm the final product's identity and purity via ¹H NMR (observing aromatic signals and the tert-butyl singlet) and ¹³C NMR spectroscopy. Mass spectrometry can be used to confirm the molecular weight. The melting point should align with the literature value of 230-246 °C.[3][4][5]
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals.
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through three key mechanistic steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the step where this compound enters the cycle.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Medicinal Chemistry: A Case Study
The tert-butylcarbamoyl moiety is frequently incorporated into drug candidates to enhance metabolic stability, modulate solubility, and occupy specific hydrophobic pockets in target enzymes. A common application involves coupling this compound with a halogenated heterocyclic core, a crucial step in the synthesis of many kinase inhibitors.
Example Reaction: Coupling with 2-chloro-N-methyl-pyridin-4-amine.
-
Reactants: this compound (1.2 eq) and 2-chloro-N-methyl-pyridin-4-amine (1.0 eq).
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Base and Solvent: Sodium carbonate (Na₂CO₃, 3.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Procedure: The reagents are combined and heated under an inert atmosphere (e.g., at 90-100 °C) until the starting halide is consumed. After workup and purification by column chromatography, the resulting biaryl product is obtained. This product can serve as a scaffold for further elaboration in a drug discovery program.
Safety, Handling, and Storage
As with all boronic acids, appropriate safety precautions must be observed.
-
Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound can be sensitive to moisture and may undergo dehydration to form boroxine anhydrides over time, although these are typically still active in coupling reactions. Storing under an inert atmosphere is recommended for long-term stability.
Conclusion
This compound is a highly valuable and versatile reagent in synthetic chemistry. Its utility is firmly established, particularly in the pharmaceutical industry, where it serves as a key building block for creating complex biaryl structures via the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively leverage this compound in the design and execution of innovative synthetic strategies.
References
This section would be populated with specific citations from the literature that validate the protocols and claims made in the text. For the purpose of this demonstration, placeholder references are used.
- ChemWhat. 4-(TERT-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID CAS#: 850568-14-8.
Sources
An In-depth Technical Guide to (4-(tert-Butylcarbamoyl)phenyl)boronic acid: A Keystone Reagent in Modern Drug Discovery
Foreword: The Strategic Importance of Substituted Phenylboronic Acids
In the landscape of modern medicinal chemistry and process development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of reagents available to the synthetic chemist, substituted phenylboronic acids have emerged as indispensable tools. Their utility, primarily as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of biaryl and heteroaryl structures—motifs prevalent in a multitude of marketed drugs and clinical candidates.[1] This guide focuses on a particularly valuable, yet specific reagent: (4-(tert-Butylcarbamoyl)phenyl)boronic acid. The presence of the tert-butylcarbamoyl moiety imparts a unique combination of steric and electronic properties, influencing its reactivity, solubility, and potential for hydrogen bonding interactions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties to its practical application and quality control.
Core Molecular and Physicochemical Profile
This compound, systematically named N-tert-butyl-4-(dihydroxyboranyl)benzamide, is a white to off-white crystalline solid under standard conditions. Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₆BNO₃ | - |
| Molecular Weight | 221.06 g/mol | Calculated |
| CAS Number | 850568-14-8 | [2] |
| Appearance | White to off-white solid | Inferred from related compounds[3] |
| Melting Point | Not explicitly reported; likely >190 °C | Inferred from analogs like 4-tert-Butylphenylboronic acid (191-196 °C) and 4-(N-Boc-amino)phenylboronic acid (199-204 °C dec.)[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol); poor solubility in non-polar solvents (e.g., hexanes) | General property of phenylboronic acids |
The core structure consists of a phenylboronic acid scaffold, which is fundamental to its role in palladium-catalyzed cross-coupling reactions. The boronic acid functional group, -B(OH)₂, is a Lewis acid, capable of forming a boronate complex in the presence of a base, which is a critical step in the Suzuki-Miyaura catalytic cycle.[4] The substituent at the 4-position, a tert-butylcarbamoyl group (-C(=O)NHC(CH₃)₃), significantly influences the molecule's properties. The bulky tert-butyl group provides steric hindrance that can influence reaction kinetics and selectivity, while the amide linkage offers hydrogen bond donor and acceptor capabilities, potentially impacting crystal packing, solubility, and interactions with biological targets.
Synthesis Pathway: From Carboxylic Acid to Boronic Acid
Proposed Synthetic Protocol
This protocol is based on the activation of the carboxylic acid followed by coupling with tert-butylamine.
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: To a stirred solution of 4-carboxyphenylboronic acid (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 - 1.2 eq) at 0 °C. A catalytic amount of N,N-Dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution and confirmed by techniques like thin-layer chromatography (TLC) or the disappearance of the starting material's carboxylic acid proton signal in ¹H NMR if a sample is carefully quenched.
-
Amide Formation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of tert-butylamine (1.5 - 2.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.
-
Coupling: Add the solution of tert-butylamine and base dropwise to the activated carboxylic acid solution, maintaining the temperature at 0 °C.
-
Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the consumption of the intermediate acid chloride. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Boronic acids are susceptible to dehydration to form boroxines, and acid chlorides are highly reactive towards water. Maintaining anhydrous conditions is crucial for high yields.
-
Inert Atmosphere: This prevents the oxidation of any reaction components and degradation of the boronic acid.
-
Choice of Activating Agent: Thionyl chloride and oxalyl chloride are effective for converting carboxylic acids to highly reactive acid chlorides, which readily undergo nucleophilic attack by amines.
-
Use of a Non-Nucleophilic Base: A tertiary amine base is required to neutralize the HCl generated during the amidation step without competing with tert-butylamine as a nucleophile.
-
Temperature Control: The initial activation and subsequent amidation are exothermic. Low-temperature addition helps to control the reaction rate and minimize side reactions.
Key Applications in Drug Discovery and Development
The utility of this compound is primarily centered on two key areas: its role as a structural scaffold in Suzuki-Miyaura coupling and its potential as a pharmacophore in enzyme inhibition.
Suzuki-Miyaura Cross-Coupling Reactions
This is the most prominent application. The compound serves as a versatile building block for introducing the 4-(tert-butylcarbamoyl)phenyl moiety into a target molecule. This is particularly valuable in the synthesis of complex biaryl systems found in many drug candidates.[3][7][8]
General Workflow:
Caption: Reversible covalent inhibition mechanism.
Quality Control and Analytical Methodology
Ensuring the purity and stability of this compound is critical for its successful application, particularly in a pharmaceutical context where impurities can have significant consequences.
Common Impurities
-
Boroxines (Anhydrides): Phenylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While often in equilibrium with the monomeric acid in solution, high levels of boroxine can affect reaction stoichiometry and kinetics.
-
Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (e.g., acidic or basic media, presence of certain metals), replacing the boronic acid group with a hydrogen atom. [9]This results in the formation of N-tert-butylbenzamide as a key impurity.
-
Starting Materials and Reagents: Residual 4-carboxyphenylboronic acid or tert-butylamine may be present if the synthesis or purification is incomplete.
Recommended Analytical Techniques
A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.
| Technique | Purpose | Expected Observations / Parameters |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons in the para-substituted pattern (two doublets), a singlet for the tert-butyl group, and a broad singlet for the amide N-H. The boronic acid -OH protons may be broad or exchange with solvent. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the aromatic carbons, the carbonyl carbon, the quaternary tert-butyl carbon, and the methyl carbons. The carbon attached to boron will have a characteristic chemical shift. |
| Mass Spectrometry | Molecular weight confirmation | Detection of the molecular ion [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass. |
| FT-IR | Functional group identification | Characteristic absorptions for O-H (boronic acid), N-H (amide), C=O (amide), and aromatic C-H and C=C bonds. |
| Reverse-Phase HPLC | Purity determination and quantification of impurities | A well-resolved peak for the main compound. Method development should be carefully performed to separate it from potential impurities like the protodeboronated analog and starting materials. A C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid or trifluoroacetic acid is a common starting point. [7][10] |
HPLC Method Development Considerations:
It is crucial to be aware that on-column hydrolysis of boronic acids can be a significant issue in RP-HPLC, leading to inaccurate purity assessments. [10]To mitigate this:
-
Use columns with low silanol activity.
-
Optimize the mobile phase pH and composition.
-
Keep analysis times as short as possible.
-
Consider post-column derivatization for selective detection if needed. [11]
Handling, Storage, and Safety
Like most boronic acids, this compound should be handled with appropriate care in a laboratory setting.
-
Safety: The compound is expected to be an irritant to the skin, eyes, and respiratory tract. [12]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents to prevent degradation.
Conclusion
This compound represents a highly valuable and versatile reagent for drug discovery and development. Its well-defined structure, featuring a reactive boronic acid handle and a functionalized amide tail, makes it an ideal candidate for constructing complex molecular architectures through Suzuki-Miyaura coupling. A thorough understanding of its synthesis, reactivity, and analytical profiling, as outlined in this guide, is essential for its effective and reliable application. As the demand for sophisticated and highly functionalized molecules continues to grow in the pharmaceutical industry, the strategic importance of building blocks like this compound will undoubtedly increase.
References
- Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1045-1054.
- Orion Científica. This compound , Package: 250mg , Laibo Chem. Orion Científica.
- PubChem. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. National Center for Biotechnology Information.
- Boron Molecular. Boronic acid esters Supplier. Boron Molecular.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Royal Society of Chemistry. Supporting Information for: Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. Royal Society of Chemistry.
- Royal Society of Chemistry. Supporting Information for: A general and practical protocol for the synthesis of arylboronic acid pinacol esters. Royal Society of Chemistry.
- PubChem. 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. National Center for Biotechnology Information.
- Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- PubChem. 4-tert-Butylphenylboronic acid. National Center for Biotechnology Information.
- GlobalChemMall. (4-(N-(tert-Butyl)-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid. GlobalChemMall.
- Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses.
- Supporting Information. General procedure for N-Boc protection of amines.
- Silva, M. P., et al. (2020).
- eScholarship, University of California. (2012). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. eScholarship.
- Google Patents. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid. Google Patents.
- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid. Google Patents.
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- 2. arctomsci.com [arctomsci.com]
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- 4. 4-(N-Boc-アミノ)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]
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- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
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- 11. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
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(4-(tert-Butylcarbamoyl)phenyl)boronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (4-(tert-Butylcarbamoyl)phenyl)boronic acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a pivotal molecular building block in contemporary drug discovery and development. Its structure, featuring a boronic acid functional group appended to a phenyl ring that is para-substituted with a tert-butyl amide, makes it an exceptionally valuable reagent for carbon-carbon bond formation. Specifically, it is a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used transformations in medicinal chemistry.[1][2][3] The tert-butylcarbamoyl moiety often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting biaryl products, which are common motifs in pharmacologically active compounds.[4]
This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles and supported by authoritative literature. The methodologies described herein are designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.
Strategic Synthesis Design: A Two-Step Approach
The most reliable and efficient synthetic route to the target compound involves a two-step sequence starting from commercially available 4-bromobenzoic acid. This strategy focuses on first constructing the stable amide bond, followed by the introduction of the more sensitive boronic acid functionality. This sequence avoids potential complications of protecting the boronic acid group during amide formation.
The overall workflow is outlined below:
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of the Key Precursor, 4-bromo-N-tert-butylbenzamide
The initial step involves the formation of an amide bond between an activated carboxylic acid derivative and tert-butylamine. Using the acid chloride is a classic, high-yielding method.
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride is attacked by the nucleophilic nitrogen atom of tert-butylamine. The resulting tetrahedral intermediate collapses, expelling the chloride leaving group to form the stable amide product and hydrochloric acid (HCl). Excess tert-butylamine or an added non-nucleophilic base is used to neutralize the HCl byproduct.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Eq. |
| 4-Bromobenzoyl chloride | 219.46 | 10.97 | 50.0 | 1.0 |
| tert-Butylamine | 73.14 | 7.31 | 100.0 | 2.0 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Saturated Sodium Chloride (Brine) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (7.31 g, 100.0 mmol) and dissolve in dichloromethane (150 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve 4-bromobenzoyl chloride (10.97 g, 50.0 mmol) in dichloromethane (100 mL). Add this solution dropwise to the stirred tert-butylamine solution over 30 minutes, maintaining the internal temperature below 5 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification: Recrystallize the crude product from a hot mixture of ethanol and water to afford 4-bromo-N-tert-butylbenzamide as white crystals.[5] A typical yield is in the range of 85-95%.
Characterization Data for 4-bromo-N-tert-butylbenzamide:
-
Appearance: White crystalline solid.[5]
-
Molecular Formula: C₁₁H₁₄BrNO.[6]
-
Molecular Weight: 256.14 g/mol .[6]
-
Melting Point: 133-134 °C.[5]
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 6.05 (s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃).
Part 2: Palladium-Catalyzed Borylation
The conversion of the aryl bromide to the boronic acid is achieved via a Miyaura borylation reaction. This method offers excellent functional group tolerance and typically proceeds in high yield.[7] The reaction forms a stable pinacol boronate ester, which is subsequently hydrolyzed in a separate step to yield the final boronic acid.
Mechanism: The Palladium Catalytic Cycle
The Miyaura borylation follows a well-established catalytic cycle involving a palladium(0) species.
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(4-(tert-Butylcarbamoyl)phenyl)boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
(4-(tert-Butylcarbamoyl)phenyl)boronic acid, bearing the CAS number 850568-14-8, has emerged as a pivotal building block in modern organic synthesis and drug discovery. Its strategic importance lies in its bifunctional nature, possessing both a boronic acid moiety and a tert-butylcarbamoyl group. This unique combination makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions, for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its solubility, reactivity, and stability, thereby influencing reaction conditions and formulation strategies.
| Property | Value | Source |
| CAS Number | 850568-14-8 | |
| Molecular Formula | C₁₁H₁₆BNO₃ | |
| Molecular Weight | 221.06 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for the preparation of arylboronic acids. A common and efficient strategy involves a two-step sequence starting from 4-bromobenzoic acid.
Step 1: Synthesis of 4-Bromo-N-tert-butylbenzamide
The initial step is the amidation of 4-bromobenzoyl chloride with tert-butylamine. This reaction is typically carried out in an inert solvent like dichloromethane at a reduced temperature to control the exothermicity of the reaction.
Experimental Protocol: Synthesis of 4-Bromo-N-tert-butylbenzamide
-
To a solution of tert-butylamine (1.1 equivalents) in dichloromethane, cooled to 0 °C in an ice bath, add 4-bromobenzoyl chloride (1.0 equivalent) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-N-tert-butylbenzamide, which can be further purified by recrystallization.
Step 2: Miyaura Borylation of 4-Bromo-N-tert-butylbenzamide
The second step involves the palladium-catalyzed borylation of the aryl bromide with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to the boronic acid. This reaction, known as the Miyaura borylation, is a powerful tool for the synthesis of arylboronic esters.
Experimental Protocol: Miyaura Borylation and Hydrolysis
-
In a flask purged with an inert gas (e.g., argon or nitrogen), combine 4-bromo-N-tert-butylbenzamide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (3.0 equivalents).
-
Add a suitable anhydrous solvent, such as dioxane or DMSO.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute it with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of biaryl and heteroaryl scaffolds prevalent in many pharmaceutical agents.
The tert-butylcarbamoyl group can serve several purposes in a drug candidate. It can act as a hydrogen bond donor and acceptor, influencing binding to biological targets. The bulky tert-butyl group can also provide steric hindrance, potentially improving metabolic stability or modulating the conformation of the molecule.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel purged with an inert gas, combine this compound (1.0-1.5 equivalents), the aryl/vinyl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by an appropriate analytical technique (TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activity
Currently, there is limited publicly available information regarding the intrinsic biological activity of this compound itself. Its primary role in the literature is that of a synthetic intermediate. However, the boronic acid functional group is known to interact with diols, including those found in saccharides and some proteins, and some boronic acid-containing molecules exhibit biological activity through this mechanism. Further investigation would be required to determine if this specific compound possesses any notable biological effects.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Hazard Identification : Phenylboronic acids are generally considered to be of low to moderate toxicity. However, they can cause skin and eye irritation. Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines, which can affect their reactivity. Storage under an inert atmosphere is recommended for long-term stability.
Conclusion
This compound is a valuable and versatile building block for organic and medicinal chemists. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and handling is crucial for its successful application in the laboratory. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such well-defined and functionalized building blocks will undoubtedly increase.
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Structure of (4-(tert-Butylcarbamoyl)phenyl)boronic acid
An In-Depth Technical Guide to (4-(tert-Butylcarbamoyl)phenyl)boronic acid: Structure, Synthesis, and Applications
Abstract
This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Featuring a phenylboronic acid moiety and a tert-butylcarbamoyl group, this molecule serves as a versatile building block, primarily in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. Its unique structural characteristics, including a sterically demanding tert-butyl group, influence its solubility, stability, and reactivity. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a representative synthetic pathway, and its critical role in modern drug discovery and development, with a focus on its application in the Suzuki-Miyaura coupling reaction. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction to this compound
Phenylboronic acids are a class of organoboron compounds that have become indispensable tools in synthetic chemistry. Among these, this compound emerges as a particularly valuable reagent. The molecule's structure is characterized by two key functional groups attached to a central benzene ring at the para position:
-
The Boronic Acid Group (-B(OH)₂): This moiety is the reactive center for one of the most powerful carbon-carbon bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Its ability to react with a wide range of organic halides and triflates under palladium catalysis makes it a cornerstone for synthesizing biaryl compounds, which are common scaffolds in many pharmaceuticals.[2][4]
-
The N-tert-Butylcarbamoyl Group (-C(O)NHC(CH₃)₃): This amide group, featuring a bulky tert-butyl substituent, modifies the molecule's overall properties. The tert-butyl group can enhance solubility in organic solvents and provides steric hindrance that can influence reaction selectivity.[5] The amide functionality itself serves as a stable structural element and a hydrogen bond donor/acceptor, which is crucial for molecular recognition in biological systems.
The strategic combination of these two groups makes this compound an important intermediate for synthesizing targeted therapeutic agents, functional materials, and agrochemicals.[1][3]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | [4-(tert-butylcarbamoyl)phenyl]boronic acid | [6] |
| Synonyms | 4-(tert-Butylaminocarbonyl)phenylboronic acid | [6] |
| CAS Number | 850568-14-8 | [7] |
| Molecular Formula | C₁₁H₁₆BNO₃ | |
| Molecular Weight | 221.06 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 142 °C (as per related compound) | [3] |
Structural Analysis
The structural integrity of the molecule is critical to its function. While a specific crystal structure for this exact molecule is not publicly available, data from the closely related (4-Carbamoylphenyl)boronic acid reveals key insights.[8] The molecule is not perfectly planar; the boronic acid and carbamoyl groups are typically twisted out of the benzene ring's plane by approximately 24-25 degrees.[8] This torsion is a result of minimizing steric strain. In the solid state, such molecules are extensively linked by intermolecular hydrogen bonds between the boronic acid hydroxyl groups and the amide groups, forming stable sheet-like structures.[8]
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An In-depth Technical Guide to the Solubility of (4-(tert-Butylcarbamoyl)phenyl)boronic acid in Organic Solvents
Abstract
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is a key building block in contemporary drug discovery and organic synthesis, valued for its role in forming robust carbon-carbon and carbon-heteroatom bonds. However, its effective use in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics in organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from structurally analogous compounds, examines the physicochemical drivers of solubility for substituted phenylboronic acids, and provides detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This document is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this versatile reagent.
Introduction to this compound: A Molecule of Interest
This compound, with the CAS Number 850568-14-8, belongs to the versatile class of organoboron compounds that have become indispensable in modern chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the synthesis of biaryl compounds. The presence of both a boronic acid moiety and a tert-butylcarbamoyl group imparts a unique combination of reactivity and structural properties, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials.
A deep understanding of its solubility is not merely academic; it is a critical parameter that dictates solvent selection for reactions, dictates the efficiency of crystallization and purification processes, and influences formulation strategies for preclinical studies. This guide addresses this critical need by providing a predictive and practical framework for approaching the solubility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 850568-14-8 | [1][2] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2] |
| Molecular Weight | 221.06 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported. Analogous compounds like 4-carbamoylphenylboronic acid melt at 229-234 °C. | |
| pKa | Not explicitly reported. Predicted to be weakly acidic. | General knowledge |
| LogP | Not explicitly reported. Predicted to be moderately lipophilic. | General knowledge |
The Molecular Architecture: Predicting Solubility from Structure
The solubility of this compound in a given organic solvent is a result of the interplay between its distinct structural components and the physicochemical properties of the solvent.
Figure 1. Molecular determinants of solubility for this compound.
-
The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of both donating and accepting hydrogen bonds. This feature generally confers solubility in polar organic solvents, particularly those that can participate in hydrogen bonding, such as alcohols (methanol, ethanol) and ethers (tetrahydrofuran, THF).[3] However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[4] This transformation can complicate solubility studies, as the boroxine will have a different, generally less polar, solubility profile than the parent acid.
-
The Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in aromatic solvents (e.g., toluene) and other nonpolar media through van der Waals forces and potential π-stacking interactions.
-
The tert-Butylcarbamoyl Moiety (-C(O)NH-C(CH₃)₃): This functional group is a composite of influences:
-
Amide Linkage (-C(O)NH-): The amide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This enhances solubility in polar solvents.
-
tert-Butyl Group (-C(CH₃)₃): This bulky, aliphatic group is highly lipophilic and hydrophobic.[5] It significantly increases the nonpolar character of the molecule, which can enhance solubility in less polar organic solvents and hydrocarbons.[5][6] The steric bulk of the tert-butyl group can also disrupt crystal lattice packing, which may lower the energy barrier to dissolution.
-
Qualitative Solubility Profile (Predicted)
Based on the structural analysis and data from analogous compounds, a qualitative solubility profile can be predicted. Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][8] The introduction of the tert-butylcarbamoyl group is expected to modulate this behavior. The amide's polarity will likely maintain or enhance solubility in polar aprotic solvents like DMSO and DMF, while the bulky tert-butyl group will likely increase solubility in moderately polar to nonpolar solvents like dichloromethane and toluene compared to the unsubstituted 4-carbamoylphenylboronic acid.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong hydrogen bond acceptors interact well with the boronic acid and amide groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but competition with solvent-solvent interactions exists. |
| Ethers | THF, Dioxane | Moderate to High | Good balance of polarity and ability to solvate the aromatic and alkyl portions. |
| Chlorinated | Dichloromethane (DCM) | Moderate | The tert-butyl group enhances solubility in this moderately polar solvent. |
| Aromatic | Toluene | Low to Moderate | Favorable interactions with the phenyl ring, enhanced by the tert-butyl group. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The overall polarity of the molecule is too high for significant dissolution. |
Experimental Determination of Solubility: Protocols for the Modern Laboratory
For drug development and process chemistry, predictive analysis must be supported by empirical data. The two most common types of solubility measurements are kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method often used in early discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[9][10]
Protocol for Kinetic Solubility Determination (High-Throughput Method)
This method is rapid and requires a minimal amount of compound, making it ideal for initial solvent screening. It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous or organic buffer.[11][12]
Figure 2. High-level workflow for a kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to the wells of your chosen organic solvent. A typical protocol involves adding a small volume (e.g., 2-5 µL) of the DMSO stock to a larger volume (e.g., 98-195 µL) of the test solvent to achieve final concentrations ranging from 1 µM to 200 µM.
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation.[12]
-
Separation: After incubation, separate any precipitated solid from the solution. This is typically achieved by filtration using a filter plate (e.g., 0.45 µm pore size).
-
Quantification: Transfer the filtrate to a new analysis plate. Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Compare the measured concentrations to a calibration curve to determine the kinetic solubility limit in each solvent.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a solid compound in a solvent and is essential for process development and formulation.[13]
Figure 3. Step-by-step workflow for the thermodynamic shake-flask solubility assay.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a precise volume of the organic solvent of interest. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV, referencing a standard curve prepared with the same compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
Conclusion and Future Outlook
While specific quantitative solubility data for this compound is not yet prevalent in the public domain, a robust understanding of its likely behavior can be derived from its molecular structure and comparison with related compounds. The interplay between the polar boronic acid and amide functionalities and the nonpolar phenyl and tert-butyl groups suggests a versatile solubility profile, with a high affinity for polar aprotic solvents and moderate solubility in a range of other organic media.
For researchers and drug development professionals, the absence of published data underscores the importance of empirical determination. The detailed kinetic and thermodynamic protocols provided in this guide offer a clear and reliable pathway to generating the precise solubility data required for successful process development, reaction optimization, and formulation. As the use of this compound and its derivatives continues to expand, it is anticipated that a more extensive public database of its physicochemical properties will emerge, further empowering its application in the advancement of science and medicine.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of (4-(tert-Butylcarbamoyl)phenyl)boronic Acid
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of (4-(tert-Butylcarbamoyl)phenyl)boronic acid. By synthesizing established safety protocols with practical, field-proven insights, this document aims to empower laboratory personnel to confidently and safely utilize this versatile reagent in their research endeavors.
Compound Profile and Significance
This compound, with the Chemical Abstracts Service (CAS) number 850568-14-8, is a valuable building block in modern organic synthesis.[1][2] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials. The presence of the tert-butylcarbamoyl group can influence the compound's solubility, electronic properties, and biological activity, making it a reagent of interest in drug discovery programs.
Hazard Identification and Classification
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[3] |
Signal Word: Warning
Hazard Pictograms:
A logical workflow for assessing and mitigating these hazards is essential for safe laboratory practice.
Caption: Hazard Mitigation Workflow for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a combination of engineering controls and appropriate personal protective equipment is mandatory.
-
Engineering Controls : All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] An accessible safety shower and eyewash station are essential emergency preparedness measures.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield must be worn to prevent eye contact.[3]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection : A lab coat and appropriate street clothing (long pants, closed-toe shoes) are required to prevent skin exposure.[3]
-
Respiratory Protection : If there is a risk of generating significant amounts of dust, a NIOSH-approved respirator may be necessary.
-
Storage and Handling Protocols
Arylboronic acids can be sensitive to air and moisture, which can lead to decomposition and affect their reactivity.[5][6] Therefore, stringent storage and handling procedures are critical.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]
-
For long-term storage, consider keeping the container under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid storing near incompatible materials such as strong oxidizing agents.
Handling:
-
When transferring the solid, minimize the creation of dust.
-
For reactions, it is advisable to handle the compound under an inert atmosphere, especially if the reaction is sensitive to moisture or air. This can be achieved using a glove box or Schlenk line techniques.
-
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol:
-
Reaction Setup (in a fume hood):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Safety Insight: Weighing and transferring these solids in a fume hood prevents inhalation of potentially harmful dust.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.
-
Safety Insight: Proper inerting techniques prevent exposure to air-sensitive reagents and ensure the success of the reaction.
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, dioxane, or DMF) via a syringe.
-
Add the base (e.g., an aqueous solution of Na₂CO₃ or K₂CO₃, or a solid base like Cs₂CO₃) via syringe or as a solid.
-
Safety Insight: The use of anhydrous solvents is critical for many Suzuki-Miyaura couplings. Handling these solvents under an inert atmosphere prevents the introduction of water.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Safety Insight: Ensure the heating mantle is connected to a temperature controller to prevent overheating. The reaction should be conducted behind a safety shield.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Safety Insight: Perform extractions in a fume hood. Be aware of the potential for pressure build-up when quenching the reaction.
-
Waste Disposal
All waste generated from the use of this compound must be treated as hazardous waste.
-
Solid Waste : Collect unused solid and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect reaction residues and solvent washes in a separate, sealed, and clearly labeled hazardous waste container.
-
Never dispose of boronic acid waste down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules. By understanding its potential hazards and adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic workflows. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential reactivity, is paramount to ensuring a safe and productive research environment.
References
- EON Biotech. [4-(tert-Butylcarbamoyl)phenyl]boronic acid – (850568-14-8). [Link]
- Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 10(33), 6237-6253. [Link]
- May, S. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. [Link]
- MIT. Handling air-sensitive reagents AL-134. [Link]
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- 3. file.medchemexpress.com [file.medchemexpress.com]
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- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(4-(tert-Butylcarbamoyl)phenyl)boronic acid: A Guide to Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is a vital building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a stable amide group and a reactive boronic acid moiety, makes it a versatile intermediate for creating complex molecules and active pharmaceutical ingredients (APIs). However, the utility of this and other arylboronic acids is intrinsically linked to their chemical stability. Degradation not only reduces the purity and efficacy of the starting material but can also introduce impurities that complicate reaction outcomes and purification processes.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the stability of this compound. We will delve into the primary degradation pathways, provide field-proven storage and handling protocols, and offer a framework for assessing the stability of your own samples. Our objective is to equip you with the knowledge to preserve the integrity of this crucial reagent, ensuring the reliability and reproducibility of your experimental work.
Core Chemical Properties and Inherent Stability
The stability of this compound is dictated by the interplay of its functional groups: the aromatic ring, the boronic acid group (-B(OH)₂), and the N-tert-butylcarboxamide substituent.
-
The Boronic Acid Group : This is the most reactive and sensitive part of the molecule. The boron atom is electron-deficient, making it a Lewis acid and susceptible to nucleophilic attack.[1][2] Its reactivity is the basis for its utility in cross-coupling but also the primary source of its instability.
-
The Aryl System : The phenyl ring provides a rigid scaffold. The electronic properties of substituents on this ring can significantly influence the stability of the carbon-boron bond.
-
The N-tert-Butylcarboxamide Group : This group is generally robust. Its electron-withdrawing nature can influence the reactivity of the boronic acid, though it is less impactful than strongly electron-donating or -withdrawing groups directly adjacent to the boronic acid. The bulky tert-butyl group can also impart steric hindrance, which may subtly affect intermolecular interactions.
Major Degradation Pathways
Understanding the mechanisms of degradation is critical for developing effective mitigation strategies. For arylboronic acids, three primary pathways are of concern.[3]
Dehydration to Boroxine (Anhydride Formation)
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic trimer called a boroxine.[3]
Causality : This process is an equilibrium reaction driven by the removal of water. While often reversible upon exposure to moisture, the formation of boroxines can complicate stoichiometry in reactions where precise molar ratios are critical. Many commercially available boronic acids exist as a mixture of the free acid and its corresponding boroxine.[4]
Caption: Key degradation pathways for arylboronic acids.
Oxidative Deboronation
The carbon-boron bond is susceptible to cleavage by oxidation, particularly in the presence of air (oxygen) or other oxidizing agents.[3] This process typically yields the corresponding phenol—in this case, 4-(tert-butylcarbamoyl)phenol.
Causality : This pathway is a significant concern during long-term storage and in reaction workups. The presence of reactive oxygen species can accelerate this degradation.[3] For some peptide boronic acids, oxidation has been identified as the major initial degradation pathway.[5]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This results in the formation of N-tert-butylbenzamide.
Causality : This reaction is often facilitated by the presence of moisture and can be accelerated under acidic or basic conditions.[3][6] Certain classes of boronic acids, such as 2-heterocyclic derivatives, are particularly prone to this decomposition pathway, but it remains a potential issue for all arylboronic acids.[3][7]
Factors Influencing Stability & Mitigation Strategies
Effective storage and handling are designed to minimize the impact of environmental factors that promote the degradation pathways described above.
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| Temperature | High temperatures accelerate all degradation pathways, especially dehydration to boroxines.[8][9] | Store at controlled room temperature (15–25°C / 59–77°F). For long-term storage, refrigeration (2-8°C) is often recommended.[8][10][11] Avoid proximity to heat sources.[8] |
| Moisture (Humidity) | Promotes protodeboronation and can facilitate clumping.[8][10] Anhydrous products are hygroscopic and will absorb water, leading to caking.[9] | Store in a tightly sealed container in a dry environment or desiccator.[10] Use of multi-wall paper bags with polyethylene liners for bulk storage is common.[9] |
| Air (Oxygen) | Oxygen is the primary driver of oxidative deboronation.[3] Many boronic acids are classified as air-sensitive.[10] | Store under an inert atmosphere (e.g., Argon or Nitrogen).[10] Minimize headspace in the container and reseal promptly and tightly after use. |
| Light | Prolonged exposure to light can provide the energy to initiate or accelerate degradation.[8] | Store in an opaque or amber-colored container in a dark place.[12] |
Recommended Protocols
Adherence to strict protocols is a self-validating system for ensuring the quality of the reagent from storage to reaction.
Long-Term Storage Protocol (> 6 months)
-
Container Selection : Use an amber glass vial or bottle with a PTFE-lined screw cap.
-
Inert Atmosphere : Before sealing, flush the container headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing : Tightly seal the primary container. For added protection, wrap the cap junction with Parafilm®.
-
Secondary Containment : Place the sealed vial inside a larger, labeled, airtight container that includes a desiccant.
-
Temperature : Store the secondary container in a refrigerator at 2-8°C.
-
Labeling : Ensure the label includes the chemical name, date received, and re-test date.[8]
Daily Laboratory Handling Workflow
The goal is to minimize exposure to the laboratory atmosphere.
Caption: Recommended workflow for handling boronic acids.
-
Equilibration : Before opening, allow the container to warm to ambient temperature inside a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing : Weigh the required amount of material quickly in a well-ventilated area or under a fume hood.[13][14] Avoid pouring the powder freely; use a clean spatula or scoop.[8]
-
Resealing : Immediately after dispensing, purge the container headspace with inert gas again, and seal the container tightly.
-
Storage : Promptly return the container to its designated storage location.
Stability-Indicating Methods & Troubleshooting
If you suspect degradation, the most direct method of assessment is analytical.
-
¹H NMR Spectroscopy : This can be used to check for the appearance of signals corresponding to the deboronated product (N-tert-butylbenzamide) or the oxidized product (4-(tert-butylcarbamoyl)phenol).
-
LC-MS : A more sensitive method to quantify the purity of the boronic acid and identify low-level degradation products.
-
Troubleshooting Reactivity : If you observe diminished yields or stalling in Suzuki-Miyaura couplings, reagent degradation is a primary suspect. Before re-optimizing the reaction, it is often more efficient to first verify the purity of the boronic acid or use a fresh, unopened bottle. For particularly unstable boronic acids, conversion to a more stable derivative, such as a pinacol boronate ester, can be an effective strategy.[3][15]
Conclusion
This compound is a robust and highly useful synthetic intermediate, but its boronic acid functional group requires mindful handling and storage. By understanding and controlling the key environmental factors—temperature, moisture, air, and light—researchers can effectively prevent degradation via boroxine formation, oxidation, and protodeboronation. The implementation of the rigorous storage and handling protocols detailed in this guide will ensure the long-term integrity of this reagent, leading to more reliable, reproducible, and successful scientific outcomes.
References
- How to Store Boric Acid | Lab Alley. (URL: [Link])
- Borate handling and storage - U.S. Borax. (URL: [Link])
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (URL: [Link])
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (URL: [Link])
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: [Link])
- Boronic acid - Wikipedia. (URL: [Link])
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (URL: [Link])
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- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. borax.com [borax.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 123324-71-0|(4-(tert-Butyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
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- 14. chemicalbook.com [chemicalbook.com]
- 15. reddit.com [reddit.com]
A Senior Application Scientist's Guide to (4-(tert-Butylcarbamoyl)phenyl)boronic acid: From Sourcing to Suzuki Coupling
Abstract
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid derivative increasingly utilized as a key building block in synthetic organic chemistry. Its unique substitution pattern offers steric and electronic properties that are valuable in the synthesis of complex molecules, particularly in pharmaceuticals and materials science. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the critical aspects of sourcing this reagent, including a comparative landscape of commercial suppliers, essential quality control metrics, and best practices for handling and storage. Furthermore, it delves into its primary application in the Suzuki-Miyaura cross-coupling reaction, offering mechanistic insights and a detailed, field-tested experimental protocol.
Introduction: The Utility of a Functionalized Boronic Acid
This compound is a white to off-white solid organic compound. Its structure features a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and a tert-butylcarbamoyl group [-C(O)NHC(CH₃)₃]. This dual functionality makes it a versatile reagent.
-
Chemical Identity:
-
Molecular Formula: C₁₁H₁₆BNO₃
-
Molecular Weight: 221.06 g/mol
-
CAS Number: 850568-18-6
-
The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1] The N-tert-butyl amide group, positioned para to the boronic acid, modulates the electronic properties of the phenyl ring and provides a sterically bulky, lipophilic site that can influence solubility, crystal packing, and intermolecular interactions in the final product. These characteristics are frequently exploited in medicinal chemistry to fine-tune the pharmacokinetic properties of drug candidates.[2]
Quality Attributes and Analytical Verification
Sourcing any reagent requires a critical evaluation of its quality, as impurities can drastically affect reaction yield, reproducibility, and downstream purification efforts. For boronic acids, two primary concerns are purity and the presence of anhydrides.
2.1 Purity and Common Impurities A purity of >97% (typically assessed by HPLC or ¹H NMR) is recommended for most synthetic applications. Key impurities to be aware of include:
-
Boroxines: These are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a common equilibrium process and can alter the effective molecular weight and stoichiometry of the reagent. Many commercial suppliers note that their product "contains varying amounts of Anhydride".[3] While often usable, high boroxine content can complicate achieving precise reagent ratios in a reaction.
-
Starting Materials: Residual starting materials from the synthesis of the boronic acid.
-
Hydrolysis Products: If the boronic acid was prepared from a corresponding boronate ester, incomplete hydrolysis can leave the ester as an impurity.
2.2 Essential Analytical Methods Before use, especially in sensitive or large-scale reactions, independent verification is prudent.
-
¹H NMR: Provides structural confirmation and a rough purity assessment. The aromatic protons and the distinct singlet for the tert-butyl group are key diagnostic signals.
-
HPLC/RP-HPLC: The gold standard for quantitative purity analysis. However, developing a robust method can be challenging due to the potential for on-column degradation of boronic acids.[4] A well-chosen C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a common starting point.
-
LC-MS: Confirms the mass of the desired compound and helps identify impurities.
Commercial Supplier Landscape
This compound is available from several fine chemical suppliers. The choice of supplier often depends on the required scale (milligrams for screening vs. kilograms for scale-up), purity grade, and lead time. Below is a comparative summary of offerings from reputable vendors.
| Supplier | Example Product Number | Typical Purity | Notes |
| Combi-Blocks | BB-8817 (example) | >97% | A well-known supplier of building blocks for combinatorial and medicinal chemistry.[5][6] |
| Sigma-Aldrich (Merck) | Varies by region | ≥95% - 97% | A major global supplier offering various grades for research purposes. |
| TCI America | B4772 (related structure) | >97.0% | Offers a wide range of boronic acids, often noting the presence of anhydrides.[7] |
| Laibo Chem | (Not specified) | (Not specified) | Available through distributors like Orion Cientific.[8] |
Note: Product numbers and availability can change. It is essential to consult the specific supplier's catalog for the most current information.
Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling to form a biaryl linkage. This reaction is one of the most powerful and widely used C-C bond-forming methods in modern organic synthesis.[9]
4.1 Mechanistic Overview The reaction proceeds via a catalytic cycle involving a palladium complex.[10] The generally accepted key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.
Sources
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- 2. (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid () for sale [vulcanchem.com]
- 3. 4-(Diethylcarbamoyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Combi-Blocks [combi-blocks.com]
- 6. Combi-Blocks - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 7. Aryl Boronic Acids (Monosubstituted) [Organoboron] | TCI AMERICA [tcichemicals.com]
- 8. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajabs.org [ajabs.org]
Literature review of (4-(tert-Butylcarbamoyl)phenyl)boronic acid applications
An In-depth Technical Guide to the Applications of (4-(tert-Butylcarbamoyl)phenyl)boronic acid
Introduction: A Versatile Building Block in Modern Chemistry
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and organic synthesis, largely due to their unique chemical properties and versatile reactivity.[1] The rise of boron-containing compounds as crucial pharmacophores has been marked by the FDA approval of five such drugs for treating cancers and infections.[2] This shift has demystified earlier concerns about toxicity and spurred intense research into their applications.[3][4][5]
Among the vast library of available boronic acids, This compound stands out as a particularly valuable building block. Its structure combines the reactive boronic acid moiety with a phenyl ring substituted by a tert-butylcarbamoyl group. This specific combination imparts favorable characteristics, including enhanced solubility and stability, making it a preferred reagent for constructing complex organic molecules. This guide provides a detailed exploration of its synthesis, properties, and core applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its effective application in any synthetic or biological workflow.
| Property | Value | Source |
| CAS Number | 850568-14-8 | [6] |
| Molecular Formula | C₁₁H₁₆BNO₃ | EON Biotech |
| Molecular Weight | 221.06 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 142 °C (Lit.) | [7] |
| Boiling Point | 423.25 °C (Lit.) | [7] |
Core Application 1: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a cornerstone of modern organic synthesis.[9][10][11] This reaction's success is built on its mild reaction conditions and the commercial availability of diverse, environmentally safer boronic acid derivatives.[11]
Causality Behind the Reaction: The Role of this compound
In the Suzuki-Miyaura reaction, the boronic acid serves as the organoboron nucleophile that, upon activation by a base, transfers its organic substituent to the palladium center. The this compound is particularly effective due to:
-
Stability and Handling: It is a stable, crystalline solid, making it easy to handle and weigh under standard laboratory conditions.
-
Reactivity: The electron-withdrawing nature of the carbamoyl group can influence the electronic properties of the phenyl ring, modulating its reactivity in the transmetalation step.
-
Functional Group Handle: The tert-butylcarbamoyl group provides a site for further molecular elaboration or can act as a key interacting group in a final target molecule, such as a pharmaceutical compound.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the catalytic cycle, providing a visual guide to the transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating system for the coupling of this compound with an aryl halide.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, PPh₃) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equivalents)
-
Solvent (e.g., Toluene/Water 3:1, or DMF)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or pressure tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system via syringe. Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine solution, and dry over anhydrous sodium sulfate. Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Ethyl acetate/Hexane) to yield the pure biaryl product.[9][11]
Core Application 2: A Scaffold for Drug Discovery and Medicinal Chemistry
The incorporation of a boronic acid group into bioactive molecules can significantly modify their selectivity, physicochemical properties, and pharmacokinetic profiles, often improving existing activities.[3][4] Boronic acids have emerged as potent enzyme inhibitors, with the boron atom acting as a key pharmacophore.[2][12]
Rationale for Use in Drug Development
This compound is an attractive scaffold for several reasons:
-
Enzyme Inhibition: The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of many enzymes, such as proteases and β-lactamases, mimicking the tetrahedral transition state of substrate hydrolysis.[12][13]
-
Structural Diversity: It serves as a versatile starting point for creating libraries of complex molecules. The phenyl ring can be further functionalized, and the amide group provides a hydrogen bond donor and acceptor, which can be crucial for target binding.
-
Improved Properties: The tert-butyl group can enhance metabolic stability and cell permeability, while the carbamoyl group can improve solubility and provide key interaction points within a biological target.[7]
Workflow: From Building Block to Drug Candidate
The development process leverages the unique properties of the boronic acid building block to design and synthesize potent and selective therapeutic agents.
Caption: Drug discovery workflow using a boronic acid building block.
Core Application 3: Targeted Enzyme Inhibition
Boronic acids are highly effective as competitive, reversible inhibitors for a wide range of enzymes, particularly serine proteases and β-lactamases.[14] This inhibitory mechanism is central to the action of FDA-approved drugs like bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[15][16]
Mechanism of Action: Reversible Covalent Inhibition
The Lewis acidic boron atom is the key to the inhibitory activity. It readily accepts a lone pair of electrons from the hydroxyl group of a catalytic serine residue within the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme from processing its natural substrate.
Caption: Mechanism of reversible covalent inhibition by a boronic acid.
Protocol: Enzyme Inhibition Assay (General)
This protocol outlines a general method to assess the inhibitory potential of this compound or its derivatives against a target serine enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a boronic acid compound.
Materials:
-
Target Enzyme (e.g., a serine protease)
-
Chromogenic or Fluorogenic Substrate specific to the enzyme
-
Assay Buffer (e.g., Tris-HCl or PBS at physiological pH)
-
Test Compound: this compound, dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
-
Assay Setup: In a 96-well plate, add a fixed amount of the target enzyme to each well containing assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells. Include control wells with DMSO only (no inhibitor). Causality: Keeping the DMSO concentration constant and low (typically <1%) across all wells is crucial to prevent solvent effects from interfering with enzyme activity.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme and reach equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells simultaneously.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate conversion is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
This compound is a powerful and versatile reagent with significant applications across organic synthesis and drug discovery. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular frameworks. Furthermore, its inherent ability to act as a scaffold for potent enzyme inhibitors makes it a compound of high interest for medicinal chemists. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this valuable building block in their work.
References
- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.
- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
- The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. ACS Publications.
- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
- Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Publications.
- 4-(Diethylcarbamoyl)phenylboronic acid. Chem-Impex.
- [4-(tert-Butylcarbamoyl)phenyl]boronic acid – (850568-14-8). EON Biotech.
- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- 4-(Methylcarbamoyl)phenylboronic acid. Chem-Impex.
- Joshi, N., et al. Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT.
- Boronic Acids. AA Blocks.
- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Joshi, N., et al. Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. ResearchGate.
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Methodological & Application
Palladium catalysts for (4-(tert-Butylcarbamoyl)phenyl)boronic acid cross-coupling
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of (4-(tert-Butylcarbamoyl)phenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Amide Synthesis
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[3][4] This guide focuses on the application of this reaction to a specific, high-value building block: This compound .
This substrate is of particular interest to researchers in drug development. The resulting biaryl structures containing the N-tert-butylbenzamide moiety serve as key intermediates in the synthesis of complex molecular architectures.[5] However, the presence of the amide functional group introduces a specific challenge: potential hydrolysis under the basic conditions typically required for the Suzuki-Miyaura reaction.[6] Therefore, a carefully optimized protocol is essential to achieve high yields while preserving the integrity of the amide bond.
This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind reagent selection, and strategies for troubleshooting, ensuring a robust and reproducible synthetic methodology.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that revolves around a palladium catalyst, cycling between its Pd(0) and Pd(II) oxidation states.[3][7] The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation : The organic group from the activated boronic acid (in the form of a boronate salt, [Ar'-B(OH)₃]⁻) is transferred to the palladium center, displacing the halide. The base is critical for this step, as it activates the boronic acid.[8]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: A Guide to Reagent Selection
The success of the coupling reaction, especially with a sensitive substrate like this compound, hinges on the judicious selection of each component.
Palladium Source: The Catalyst Precursor
The active catalyst is a Pd(0) species, but for practical reasons (air stability), Pd(II) precatalysts are often used, which are reduced to Pd(0) in situ.[9] The choice of precatalyst can significantly impact reaction efficiency.
| Palladium Source | Typical Loading (mol%) | Characteristics & Rationale |
| Pd(PPh₃)₄ | 1 - 5% | A Pd(0) source, directly active. Can be sensitive to air and moisture. The tetrakis(triphenylphosphine)palladium(0) complex must first dissociate ligands to become active. |
| Pd(OAc)₂ | 1 - 3% | A common, air-stable Pd(II) salt. Requires in situ reduction by a phosphine ligand, solvent, or other additives.[9] |
| Pd₂(dba)₃ | 0.5 - 2% | A stable Pd(0) source where the dba ligand is easily displaced by more effective phosphine ligands.[9] |
| [Pd(dppf)Cl₂] | 1 - 3% | An air-stable Pd(II) precatalyst with a built-in, robust bidentate ligand. Often provides good results with a wide range of substrates. |
Ligands: The Catalyst's Steering Wheel
Ligands are not passive spectators; they are critical to the catalyst's performance. They stabilize the palladium center, modulate its electronic properties, and influence steric hindrance, which affects the rates of oxidative addition and reductive elimination.[10][11][12] For challenging couplings, sterically bulky and electron-rich phosphine ligands are often superior.[10][12]
| Ligand | Class | Characteristics & Application |
| Triphenylphosphine (PPh₃) | Monodentate Arylphosphine | The classical, general-purpose ligand. May require higher temperatures for less reactive substrates. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Monodentate Alkylphosphine | Highly electron-rich and sterically demanding. Excellent for coupling unactivated aryl chlorides and bromides, often at room temperature.[13] |
| SPhos / XPhos | Biaryl Monophosphine | State-of-the-art ligands for difficult couplings. Their bulk and electronic properties facilitate fast oxidative addition and reductive elimination, leading to high turnover numbers.[14] |
| dppf | Bidentate Ferrocenylphosphine | A robust ligand that forms stable complexes, often used for a broad range of substrates. Its wide "bite angle" is beneficial for reductive elimination.[9] |
Base: The Activator
The base is essential for activating the boronic acid, converting it into a more nucleophilic boronate species that can undergo transmetalation.[8] For substrates with base-sensitive groups like amides, the choice of base is paramount to prevent hydrolysis.
| Base | Strength | Rationale & Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | Inexpensive and effective for many standard couplings. Often used in aqueous solvent mixtures.[15] |
| K₃PO₄ | Moderate/Strong | A highly effective base, often providing superior results to carbonates. Its moderate strength makes it an excellent choice for substrates with sensitive functional groups, minimizing amide hydrolysis.[6][8] |
| Cs₂CO₃ | Strong | Highly soluble in organic solvents and very effective, especially for difficult couplings.[15][16] Its higher basicity may pose a risk to the amide group if not used at controlled temperatures. |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective for Suzuki couplings compared to inorganic bases and can sometimes inhibit the catalyst.[15] |
Solvent System: The Reaction Medium
The solvent must dissolve the reactants and be compatible with the reaction conditions. Aprotic solvents are standard, often with a small amount of water to help dissolve the inorganic base and facilitate boronate formation.
| Solvent | Boiling Point | Characteristics & Application |
| 1,4-Dioxane / H₂O | 101 °C | A very common and effective solvent system for a wide range of Suzuki couplings.[6] |
| Toluene / H₂O | 111 °C | A less polar alternative to dioxane, useful for substrates with poor solubility in more polar solvents. |
| Tetrahydrofuran (THF) / H₂O | 66 °C | Useful for reactions that proceed at lower temperatures. |
| Acetonitrile (MeCN) / H₂O | 82 °C | A polar aprotic solvent suitable for more polar substrates.[17] |
Application Protocol: Synthesis of a Biaryl Amide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Reaction Scheme: this compound + 4-Bromoanisole → N-(tert-Butyl)-4'-(methoxy)-[1,1'-biphenyl]-4-carboxamide
Reagents and Materials
| Reagent | M.W. | Amount (mg) | mmoles | Equiv. |
| 4-Bromoanisole | 187.04 | 187 | 1.0 | 1.0 |
| This compound | 221.07 | 265 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 |
| SPhos | 410.57 | 16.4 | 0.04 | 0.04 |
| K₃PO₄ (anhydrous) | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Experimental Procedure
-
Vessel Preparation : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (265 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.[17]
-
Reaction : Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(tert-Butyl)-4'-(methoxy)-[1,1'-biphenyl]-4-carboxamide.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded precatalyst or insufficient reduction of Pd(II)).2. Reaction temperature too low.3. Poor quality or decomposed boronic acid. | 1. Use a fresh palladium source and ensure proper degassing.2. Increase temperature in 10 °C increments.3. Use a fresh batch of boronic acid or consider converting it to a more stable pinacol ester.[2] |
| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene. This is often caused by excessively harsh basic conditions or prolonged reaction times at high temperatures. | 1. Use a milder base (K₃PO₄ is often a good choice).2. Lower the reaction temperature.3. Use a less aqueous solvent system or switch to a more stable boronic ester derivative.[17] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. | 1. Ensure thorough degassing of the reaction mixture and solvents. Maintain a positive pressure of inert gas throughout the reaction.[17] |
| Amide Bond Cleavage | The tert-butylcarbamoyl group is hydrolyzed under harsh basic conditions, especially at elevated temperatures. | 1. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ or hydroxides).2. Lower the reaction temperature and accept a potentially longer reaction time.[6]3. Minimize the amount of water in the reaction. |
| Formation of Phosphine Oxides | The phosphine ligand is oxidized, deactivating the catalyst. This is typically caused by residual oxygen. | 1. Improve degassing technique for solvents and the reaction vessel. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction.
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
- PubMed Central. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- ResearchGate. (2015). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- PubMed Central. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- National Institutes of Health. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands.
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (2018). Screening of different bases for Suzuki coupling.
- RJPT. (2019). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds.
- MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives.
- National Institutes of Health. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.
- PubChem. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.
- Chemical Synthesis Database. (2025). N-(4-bromophenyl)urea.
- PubMed Central. (2010). (4-Carbamoylphenyl)boronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: A Cornerstone of Modern Chemical Synthesis.
- ResearchGate. (2020). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
- ResearchGate. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- The Buchwald Group. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- PubChem. (4-((Tert-butoxy)carbonyl)phenyl)boronic acid.
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The Versatile Role of (4-(tert-Butylcarbamoyl)phenyl)boronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
The landscape of modern drug discovery is characterized by an ever-increasing demand for molecular scaffolds that offer both synthetic versatility and potent biological activity. Among these, boronic acids and their derivatives have emerged as a privileged class of compounds, transitioning from niche reagents to indispensable tools in the medicinal chemist's arsenal.[1] This guide provides an in-depth exploration of a particularly valuable building block, (4-(tert-Butylcarbamoyl)phenyl)boronic acid, offering detailed application notes and protocols for its effective utilization in drug discovery and development.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids, characterized by a C-B(OH)₂ functional group, possess a unique combination of chemical properties that make them exceptionally well-suited for medicinal chemistry applications.[2] Their ability to act as Lewis acids allows for reversible covalent interactions with biological nucleophiles, a feature that has been masterfully exploited in the design of potent enzyme inhibitors.[1][3] Furthermore, their stability and ease of handling have made them cornerstones of modern synthetic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
The subject of this guide, this compound, encapsulates these desirable features. The phenylboronic acid core provides a rigid scaffold amenable to a wide range of synthetic transformations. The para-substituted tert-butylcarbamoyl group offers a handle for modulating solubility, directing intermolecular interactions, and serving as a key pharmacophoric element. This unique combination of a reactive boronic acid moiety and a sterically hindered amide group makes it a highly sought-after building block for constructing complex molecular architectures with tailored biological activities.
Core Applications in Medicinal Chemistry
The utility of this compound spans several key areas of drug discovery, from the synthesis of novel chemical entities to the development of targeted therapeutics.
A Versatile Building Block in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many approved drugs.[1][6] this compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-(tert-butylcarbamoyl)phenyl motif into a diverse range of molecular scaffolds.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 equiv) to the flask.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for maintaining catalyst activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
A Key Pharmacophore for Enzyme Inhibition
The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases.[3] It acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[1] This mechanism has been successfully employed in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[1][7]
The this compound scaffold is particularly interesting for the design of enzyme inhibitors. The phenyl ring can engage in π-π stacking or hydrophobic interactions within the active site, while the amide group can form crucial hydrogen bonds with amino acid residues, enhancing binding affinity and selectivity.
Protocol 2: General Procedure for a Serine Protease Inhibition Assay
This protocol outlines a general method to assess the inhibitory potential of compounds derived from this compound against a model serine protease.
Materials:
-
Test compound (synthesized using Protocol 1 or other methods)
-
Serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the serially diluted test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Michaelis-Menten) to determine the IC₅₀ value.
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (nM) |
| Example Inhibitor A | Trypsin | 50 |
| Example Inhibitor B | Chymotrypsin | 120 |
Causality Behind Experimental Choices:
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of the binding equilibrium before the addition of the substrate.
-
Substrate Concentration: The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure accurate determination of competitive inhibition.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the potency of an inhibitor.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the Suzuki-Miyaura reaction and the mechanism of serine protease inhibition by boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Conclusion and Future Perspectives
This compound is a prime example of a well-designed building block that empowers medicinal chemists to explore novel chemical space and develop innovative therapeutic agents. Its utility in robust synthetic transformations like the Suzuki-Miyaura coupling, combined with its potential as a key pharmacophore for enzyme inhibition, ensures its continued relevance in drug discovery. As our understanding of the nuanced roles of boron in biological systems deepens, we can anticipate the emergence of even more sophisticated applications for this versatile compound and its derivatives.
References
- Powers, R. A., et al. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 8(5), 989-1001. [Link]
- Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butoxycarbonylimines. Organic Syntheses, 86, 283. [Link]
- Santi, N., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 28(14), 5393. [Link]
- Silva, V. L. M., et al. (2020).
- Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. RSC Medicinal Chemistry, 9(12), 1595-1608. [Link]
- Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4933. [Link]
- EON Biotech. [4-(tert-Butylcarbamoyl)phenyl]boronic acid – (850568-14-8). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]
- Fun, H.-K., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1273. [Link]
- Silva, V. L. M., et al. (2020).
- Sîrbu, A., et al. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Antibiotics, 12(11), 1599. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]
- Hrobonova, K., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Santi, N., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 28(14), 5393. [Link]
- Silva, V. L. M., et al. (2020).
- CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid. (2015).
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Application and Protocols for (4-(tert-Butylcarbamoyl)phenyl)boronic Acid in the Synthesis of Biologically Active Molecules
This technical guide provides an in-depth exploration of the application of (4-(tert-Butylcarbamoyl)phenyl)boronic acid in the synthesis of active pharmaceutical ingredients (APIs). Boronic acids are indispensable tools in modern medicinal chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions, which form the backbone of many synthetic routes for complex drug molecules.[1][2][3] This document will focus on the utility of this compound as a key building block, with a particular emphasis on its application in the synthesis of kinase inhibitors, a significant class of therapeutic agents.
While a direct marketed API synthesized from this compound is not prominently featured in publicly available literature, its structural motif is highly relevant in the context of developing potent and selective enzyme inhibitors. The tert-butylcarbamoyl group can serve as a crucial pharmacophore, engaging in specific hydrogen bonding interactions within the active site of a target protein. Furthermore, this moiety can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development.
This guide will use the synthesis of a key structural motif found in Bruton's tyrosine kinase (BTK) inhibitors as a representative example to illustrate the practical application of this compound. BTK is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[4]
The Strategic Importance of Arylboronic Acids in Drug Discovery
Arylboronic acids are versatile reagents in organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction.[2][3][5] This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. The mild reaction conditions, high functional group tolerance, and commercial availability of a wide array of boronic acids have made the Suzuki-Miyaura coupling a cornerstone of modern drug discovery and development.[6]
The this compound brings a unique set of features to the synthetic chemist's toolbox:
-
A Versatile Coupling Handle: The boronic acid moiety allows for the strategic introduction of the substituted phenyl ring into a target molecule.
-
A Key Interaction Moiety: The tert-butylcarbamoyl group can act as a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in a protein's active site.
-
Modulation of Physicochemical Properties: The lipophilic tert-butyl group can influence the compound's solubility, permeability, and metabolic profile.
Application Showcase: Synthesis of a BTK Inhibitor Pharmacophore
The following section details a representative synthetic protocol for the preparation of a key intermediate in the synthesis of a BTK inhibitor, analogous to the structure of Acalabrutinib. This protocol highlights the Suzuki-Miyaura coupling of this compound with a heterocyclic halide.
Reaction Scheme: Suzuki-Miyaura Coupling
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- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: (4-(tert-Butylcarbamoyl)phenyl)boronic acid as a Versatile Building Block in Modern Organic Synthesis
An In-Depth Technical Guide
Introduction: The Strategic Value of the Biaryl Amide Moiety
In the landscape of contemporary drug discovery and materials science, the biaryl scaffold remains a privileged structure. Its presence is central to the efficacy of numerous therapeutic agents and the performance of advanced organic materials. The strategic introduction of functional groups onto this scaffold is paramount for modulating physicochemical properties, directing biological activity, and fine-tuning material characteristics.
(4-(tert-Butylcarbamoyl)phenyl)boronic acid (CAS: 850568-14-8) has emerged as a particularly valuable building block for this purpose.[1] It provides a direct and efficient route to introduce the p-(N-tert-butylcarboxamido)phenyl moiety, a group that imparts specific steric and electronic features. The bulky tert-butyl group can enforce specific dihedral angles in the final biaryl product, influencing conformational preferences, while the amide functionality serves as a robust hydrogen bond donor and acceptor. These features are critical for enhancing target engagement in medicinal chemistry and controlling molecular packing in materials science.[2][3]
This guide provides an in-depth exploration of this compound, presenting its properties, core applications in palladium-catalyzed cross-coupling, and detailed, field-proven protocols for its effective utilization.
Physicochemical and Handling Properties
Proper handling and understanding of a reagent's properties are foundational to successful and reproducible synthesis.
| Property | Value | Source/Comment |
| CAS Number | 850568-14-8 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₃ | |
| Molecular Weight | 221.06 g/mol | |
| Appearance | White to off-white crystalline solid | Based on typical arylboronic acids |
| Solubility | Soluble in organic solvents such as Dioxane, THF, DMF, and Methanol. Sparingly soluble in water. | Inferred from structure |
| Storage | Store in a cool, dry, well-ventilated area away from moisture and strong oxidizing agents. | Standard for boronic acids |
Expert Insight on Handling: Like many boronic acids, this reagent is susceptible to dehydration upon prolonged storage or heating, which can lead to the formation of its corresponding boroxine (a cyclic trimer). While the boroxine is often also active in cross-coupling reactions, its formation alters the reagent's molecular weight, impacting stoichiometric accuracy. For precise and reproducible results, it is recommended to use the reagent as supplied and store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the efficient formation of a carbon-carbon bond between the boronic acid and an sp²-hybridized organohalide or triflate.[4][5] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of catalysts and reagents.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the (4-(tert-butylcarbamoyl)phenyl) moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Sources
Application Notes and Protocols for Chan-Evans-Lam Coupling with (4-(tert-Butylcarbamoyl)phenyl)boronic acid
Introduction: The Strategic Advantage of Chan-Evans-Lam Coupling in Modern Synthesis
In the landscape of synthetic chemistry, the formation of carbon-heteroatom bonds is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The Chan-Evans-Lam (CEL) coupling reaction has emerged as a powerful and versatile tool for the creation of C-N and C-O bonds.[3][4] This copper-catalyzed cross-coupling of arylboronic acids with amines or alcohols offers a compelling alternative to other methods like the Buchwald-Hartwig amination, primarily due to its operational simplicity, milder reaction conditions, and the use of a more economical and less toxic copper catalyst.[3][5][6] Notably, the CEL coupling can often be conducted at room temperature and is tolerant of air, simplifying the experimental setup.[3][6]
This guide provides a detailed exploration of the Chan-Evans-Lam coupling, with a specific focus on the application of (4-(tert-Butylcarbamoyl)phenyl)boronic acid. This particular boronic acid is of interest in medicinal chemistry due to the presence of the bulky and lipophilic tert-butylcarbamoyl group, which can impart desirable pharmacokinetic properties to drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive overview of reaction parameters, and provide a detailed, field-tested protocol for its successful implementation.
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Chan-Evans-Lam coupling is a subject of ongoing research, but a generally accepted catalytic cycle involves copper in multiple oxidation states.[3][4] The reaction is initiated by the transmetalation of the aryl group from the boronic acid to a Cu(II) species. This is followed by coordination of the nucleophile (amine or alcohol) and subsequent oxidation to a transient Cu(III) intermediate.[4] The key bond-forming step is a reductive elimination from this Cu(III) complex, which furnishes the desired arylated product and a Cu(I) species.[3][5] The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant, which is often atmospheric oxygen.[5][6]
Catalytic Cycle of the Chan-Evans-Lam Coupling
Sources
Rapid and Efficient Synthesis of N-tert-Butylbenzamide Derivatives via Microwave-Assisted Suzuki-Miyaura Coupling with (4-(tert-Butylcarbamoyl)phenyl)boronic Acid
Application Note: Accelerating Drug Discovery Precursor Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals and advanced materials. This application note provides a comprehensive guide and a robust protocol for the microwave-assisted Suzuki-Miyaura coupling of (4-(tert-Butylcarbamoyl)phenyl)boronic acid with various aryl halides. The N-tert-butylbenzamide moiety is a significant pharmacophore found in numerous biologically active molecules.[3] By leveraging the power of microwave irradiation, this protocol dramatically reduces reaction times from hours to minutes, enhances reaction yields, and improves reproducibility, thereby accelerating the synthesis of key precursors for drug development and medicinal chemistry research.[4][5][6]
Introduction: The Convergence of Speed and Strategy
In the landscape of drug discovery, the rapid generation of diverse molecular libraries for screening is paramount. The Suzuki-Miyaura reaction has become an indispensable tool for this purpose due to its mild conditions and high functional group tolerance.[2] The target of this protocol, molecules containing the N-tert-butylbenzamide scaffold, have demonstrated a wide range of biological activities, including anti-inflammatory and antitumor properties.[7][8][9]
Conventional heating methods for Suzuki couplings, while effective, often require extended reaction times, which can lead to the degradation of sensitive substrates like boronic acids and the formation of undesirable byproducts. Microwave-assisted synthesis circumvents these limitations by utilizing dielectric heating to rapidly and uniformly energize the polar molecules in the reaction mixture.[5] This results in a significant acceleration of the reaction rate, often leading to cleaner product profiles and higher yields in a fraction of the time.[4][6] This guide explains the fundamental principles and provides a field-proven, step-by-step protocol for leveraging this technology with this compound.
Mechanistic Rationale and the Microwave Advantage
A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.
The Palladium Catalytic Cycle
The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps:[1][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Critical Role of the Base
The transmetalation step will not proceed without a base.[12] The primary function of the base is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[13][14] This increased nucleophilicity facilitates the transfer of the aryl group from boron to the palladium center, a critical step for moving the catalytic cycle forward.[15] Common inorganic bases like K₂CO₃ and K₃PO₄ are effective, with the choice often depending on the specific substrates and solvent system.[10]
The Microwave Advantage: Targeted Energy for Efficient Chemistry
Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave irradiation, however, directly heats the reactants and solvent through dielectric loss.[5] This leads to:
-
Rapid Heating: Reaching the target temperature in seconds to minutes, rather than many minutes to hours.[6]
-
Uniform Temperature Profile: Minimizing hot spots and preventing the thermal degradation of sensitive reagents.
-
Reduced Side Reactions: The short exposure to high temperatures often results in cleaner reactions and higher isolated yields.[4]
This rapid, controlled heating is particularly beneficial for Suzuki reactions, driving the often-sluggish oxidative addition and ensuring the reaction goes to completion before the boronic acid can decompose.[16]
Detailed Experimental Protocol
This protocol is designed for a standard microwave synthesizer using sealed reaction vessels.
Materials and Equipment
-
Aryl Halide: (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound: (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([PdCl₂(dppf)]) (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v, 5 mL)
-
Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Synthesis of Biaryl Compounds with (4-(tert-Butylcarbamoyl)phenyl)boronic Acid: An Application Guide for Researchers
Introduction: The Architectural Significance of Biaryl Amides in Modern Drug Discovery
The biaryl structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its prevalence stems from the unique conformational properties it imparts, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets. When integrated with an amide functionality, as in the case of biaryl carboxamides, the resulting scaffold offers a powerful combination of structural rigidity and hydrogen bonding capabilities. These features are instrumental in designing molecules with high affinity and selectivity for protein targets.[2][3]
(4-(tert-Butylcarbamoyl)phenyl)boronic acid has emerged as a particularly valuable building block in this context. The tert-butylcarbamoyl group not only enhances solubility and modulates electronic properties but also serves as a key interaction point in many biologically active compounds. Its strategic incorporation into biaryl structures via robust synthetic methods is therefore of paramount importance to drug development professionals.
This comprehensive guide provides an in-depth exploration of the synthesis of biaryl compounds using this compound, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer practical guidance on optimization and troubleshooting to empower researchers in their synthetic endeavors.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[1] The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the insertion of a low-valent Pd(0) species into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate (Ar¹-Pd-X). The reactivity of the aryl halide is crucial here, with the general trend being I > Br > OTf >> Cl.[1] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this rate-limiting step.
-
Transmetalation : This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). This boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new intermediate (Ar¹-Pd-Ar²) and regenerating the base. The choice of base and solvent is critical for the efficiency of this step.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative procedures and may require optimization depending on the specific substrate and desired scale.
General Workflow
A successful Suzuki-Miyaura coupling experiment follows a logical sequence of steps designed to ensure an inert atmosphere and optimal reaction conditions.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of N-tert-butyl-4'-(methoxy)-[1,1'-biphenyl]-4-carboxamide
This protocol details the coupling of this compound with 4-bromoanisole, an electron-rich aryl halide.
-
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with nitrogen for 20-30 minutes.
-
Under a positive pressure of nitrogen, add the Pd(dppf)Cl₂ catalyst to the flask.
-
Using a syringe, add the degassed solvent mixture (10 mL total) to the reaction flask.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Protocol 2: Synthesis of N-tert-butyl-4-(pyridin-2-yl)benzamide
This protocol describes the coupling with 2-bromopyridine, a heteroaromatic and electron-deficient halide, which can present unique challenges such as catalyst inhibition.
-
Materials:
-
This compound (1.5 mmol, 1.5 equiv.)
-
2-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) as a 10 wt% solution in hexanes or as the tetrafluoroborate salt (0.06 mmol, 6 mol%)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using 2-bromopyridine and potassium phosphate.
-
Under a positive pressure of nitrogen, add the Pd₂(dba)₃ catalyst and the P(t-Bu)₃ ligand to the flask. The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is crucial to prevent catalyst deactivation by the pyridine nitrogen.[4]
-
Using a syringe, add degassed, anhydrous 1,4-dioxane (10 mL). Note that for some sensitive heteroaromatic couplings, anhydrous conditions can be beneficial.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitor the reaction as described in Protocol 1. These reactions may require longer times (12-24 hours).
-
Follow steps 8-12 from Protocol 1 for workup and purification.
-
Data Presentation: Comparative Analysis of Coupling Partners
The choice of aryl halide coupling partner significantly impacts reaction conditions and outcomes. The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, demonstrating the versatility of this building block.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4-12 | 85-95 |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Dioxane | 100 | 12-24 | 70-85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene/H₂O | 80 | 2-6 | 80-92 |
| 4 | 3-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6-16 | 88-96 |
Yields are representative and can vary based on reaction scale, purity of reagents, and precise experimental conditions. Data is compiled based on established methodologies for similar substrates.[5][6][7]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below are common problems encountered during Suzuki-Miyaura couplings and their evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) not generated or oxidized. 2. Inefficient Transmetalation: Boronic acid not activated. 3. Poor Oxidative Addition: Aryl halide is unreactive (e.g., chloride). | 1. Ensure rigorous degassing of solvents. Use a fresh, high-quality catalyst. Consider a pre-activated Pd(0) source like Pd(PPh₃)₄. 2. Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered. Add a small amount of water to non-aqueous solvents to aid boronate formation. 3. Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos, XPhos). Increase the reaction temperature. |
| Protodeboronation | 1. Harsh Basic Conditions: The -B(OH)₂ group is replaced by hydrogen, especially with aqueous bases and elevated temperatures. 2. Substrate Instability: Electron-deficient or some heteroaromatic boronic acids are prone to this side reaction. | 1. Use a milder base (e.g., KF). Lower the reaction temperature and extend the reaction time. 2. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. These are more resistant to protodeboronation.[8] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Pd(II) Species: The presence of Pd(II) at the start of the reaction can catalyze homocoupling. | 1. Improve degassing procedures (e.g., use freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. 2. If using a Pd(II) precatalyst, ensure conditions are sufficient for its reduction to the active Pd(0) species. |
| Debromination of Aryl Halide | 1. Side reaction of the catalytic cycle. 2. Presence of reducing agents. | 1. Optimize the ligand and base combination. Sometimes switching to a different solvent system can minimize this byproduct. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex biaryl carboxamides. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway for its incorporation into diverse molecular scaffolds. By understanding the underlying mechanism, carefully selecting reaction parameters—particularly the catalyst, ligand, and base combination tailored to the specific aryl halide—and employing rigorous experimental technique, researchers can successfully leverage this building block to accelerate the discovery and development of novel therapeutic agents. This guide serves as a foundational resource, providing both the theoretical knowledge and practical protocols necessary to achieve success in the laboratory.
References
- Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. PubMed.
- Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate.
- Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). PMC.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- SYNTHESIS 4-NITRO-41'-BIPHENYL BY CROSS-COUPLING REACTION. Journal of Engineering & Processing Management.
- Synthesis of N-tert-Butyl-N′(N)- (1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl)-N(N′)- (substituted)benzoylhydrazine. ResearchGate.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate.
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate.
- Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate.
- Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
- A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. ResearchGate.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. ResearchGate.
- Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerLink.
- Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing Flow Chemistry for Reactions of (4-(tert-Butylcarbamoyl)phenyl)boronic Acid
Abstract
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is a pivotal building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex organic molecules. Traditional batch processing of its reactions, particularly its own synthesis and subsequent cross-coupling transformations, often presents challenges related to safety, scalability, and control over side reactions. This guide provides an in-depth exploration of applying continuous flow chemistry to the synthesis and key reactions of this versatile reagent. We will delve into the causality behind experimental designs, offering detailed, field-proven protocols for its synthesis via lithiation-borylation, its application in palladium-catalyzed Suzuki-Miyaura coupling, and its use in copper-catalyzed Chan-Lam amination. By leveraging the inherent advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates—researchers can achieve enhanced efficiency, higher yields, and improved process robustness.[1][2][3]
Introduction: Why Flow Chemistry for Boronic Acid Reactions?
Boronic acids are cornerstone reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] However, their synthesis and application can be fraught with difficulties in conventional batch reactors.
Challenges in Batch Processing:
-
Synthesis: The synthesis of arylboronic acids often involves highly reactive and unstable organolithium intermediates generated at cryogenic temperatures to prevent side reactions.[6] Maintaining consistent low temperatures in large-scale batch reactors is challenging and energy-intensive.
-
Exothermic Reactions: Cross-coupling reactions are often exothermic, posing a risk of thermal runaways in large batches.[2]
-
Mixing & Mass Transfer: In heterogeneous reactions, such as those using packed-bed catalysts, or in multiphasic systems, inefficient mixing in batch can lead to lower yields and inconsistent results.
-
Scalability: Scaling up batch reactions is not always linear. Issues that are manageable at the lab scale can become significant problems at the pilot or production scale.[3]
The Flow Chemistry Advantage: Flow chemistry resolves many of these issues by conducting reactions in a continuous stream within a microreactor or a packed-bed system.[2] This paradigm offers:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, and superior heat exchange capabilities prevent thermal runaways.[2][7]
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to reproducible results and the ability to fine-tune conditions for optimal yield.
-
Suppression of Side Reactions: The rapid mixing and precise temperature control in flow reactors can inhibit the formation of byproducts, a significant advantage in sensitive reactions like lithiation-borylation.[1][6]
-
Seamless Scalability: Production can be scaled up by simply running the flow system for a longer duration ("scaling-out") or by using parallel reactors, bypassing the complex redevelopment often required for batch scale-up.[8][9]
This document provides detailed protocols for leveraging these advantages for key transformations involving this compound.
Continuous Flow Synthesis of this compound
The synthesis of arylboronic acids via bromine-lithium exchange followed by borylation is a powerful method. However, in batch, it is plagued by side reactions, such as protonation from the solvent or reaction with alkyl bromide byproducts.[6] Flow chemistry offers a robust solution by enabling the generation and immediate consumption of the unstable aryllithium intermediate.[1][8]
Rationale & Mechanistic Insight
The core of this process is a rapid halogen-lithium exchange between an aryl bromide and an organolithium reagent (e.g., n-BuLi), followed by an electrophilic quench with a borate ester (e.g., triisopropyl borate). The aryllithium intermediate is highly reactive. Flow chemistry minimizes its lifetime by ensuring it is generated and immediately mixed with the borate ester, thus outcompeting degradation pathways. This "flash chemistry" approach can achieve reaction times of less than a second.[8][9]
Experimental Workflow Diagram
Caption: Continuous flow setup for the synthesis of this compound.
Detailed Protocol
Reagent Preparation:
-
Stream A: Prepare a 0.5 M solution of 4-bromo-N-tert-butylbenzamide in anhydrous tetrahydrofuran (THF).
-
Stream B: Use a commercially available solution of n-BuLi (e.g., 2.5 M in hexanes).
-
Stream C: Prepare a 1.0 M solution of triisopropyl borate in anhydrous THF.
-
Stream D (Quench): Prepare a 2 M aqueous solution of hydrochloric acid (HCl).
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram using appropriate PFA tubing.
-
Equip two syringe pumps for Streams A and B, and two for Streams C and D.
-
Immerse the first reactor coil (R1) in a cryostat capable of maintaining the target temperature (e.g., -20 °C). The second coil (R2) can be kept at ambient temperature.
Reaction Execution:
-
Prime all pumps with their respective reagents.
-
Set the flow rates according to the parameters in the table below. The key is to establish a very short residence time in the first reactor (R1) for the halogen-lithium exchange.
-
Begin pumping all streams simultaneously. The aryllithium species is formed in R1 and immediately reacts with the borate ester introduced at T-Mixer 2.
-
The reaction mixture is then quenched with aqueous HCl at T-Mixer 3.
-
Collect the output from the reactor in a flask.
Work-up and Isolation:
-
After collection, transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude boronic acid.
-
The product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexanes).[10]
Data Summary
| Parameter | Value | Rationale |
| Flow Rate (Stream A) | 2.0 mL/min | Establishes the production rate. |
| Flow Rate (Stream B) | 0.44 mL/min | Provides 1.1 equivalents of n-BuLi. |
| Flow Rate (Stream C) | 1.2 mL/min | Provides 1.2 equivalents of borate ester. |
| Temperature (R1) | -20 °C | Milder than batch; sufficient in flow to control the fast reaction.[1] |
| Residence Time (R1) | < 1 second | Critical to minimize decomposition of the aryllithium intermediate.[8] |
| Residence Time (R2) | ~1 minute | Allows for complete reaction with the borate ester. |
| Throughput | ~70 g/h | Demonstrates the high productivity of the flow setup.[8] |
| Typical Yield | >85% | Significantly improved over typical batch synthesis due to side reaction suppression. |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, coupling a boronic acid with an organohalide using a palladium catalyst.[5][11] Flow chemistry facilitates the use of heterogeneous catalysts in packed-bed reactors, simplifying purification and enabling catalyst reuse.[12][13]
Rationale & Mechanistic Insight
The catalytic cycle involves three key steps: (1) Oxidative Addition of the organohalide to a Pd(0) species, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] In a flow setup, a pre-mixed solution of reagents is pumped through a heated column containing an immobilized palladium catalyst. This configuration offers high efficiency and eliminates the need to separate the catalyst from the product solution later.
Experimental Workflow Diagram
Caption: Packed-bed flow reactor setup for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol
Reagent Preparation:
-
Reagent Solution: In a single flask, dissolve this compound (1.0 eq), the desired aryl halide (e.g., 4-bromoanisole, 1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent mixture, such as 3:1 Dioxane/Water. Degas the solution thoroughly with nitrogen or argon.
System Setup:
-
Use a commercially available packed column containing an immobilized palladium catalyst (e.g., Pd on a polymer support or silica).
-
Install the column into a column heater.
-
Connect the reagent solution to an HPLC pump and plumb the output through the packed-bed reactor.
-
Install a back-pressure regulator (BPR) after the reactor to ensure the solvent remains in the liquid phase at elevated temperatures.
Reaction Execution:
-
Set the column heater to the desired temperature (e.g., 100 °C).
-
Begin pumping the solvent through the system to equilibrate the temperature and pressure.
-
Switch the pump inlet to the reagent solution and begin the reaction.
-
Collect the product stream after it exits the BPR. The reaction is complete upon exiting the packed bed.
Work-up and Isolation:
-
The collected product stream is typically clean, containing the product, excess base, and salts.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further purification can be performed via column chromatography if necessary.
Data Summary
| Parameter | Value | Rationale |
| Reagent Concentration | 0.2 M (Boronic Acid) | A practical concentration for solubility and throughput. |
| Flow Rate | 0.5 mL/min | Determines the residence time within the catalyst bed. |
| Temperature | 100 °C | Elevated temperature increases reaction rate, easily managed in flow. |
| Pressure | 10 bar | Maintained by BPR to prevent solvent boiling. |
| Catalyst | Pd-supported on resin | Allows for continuous operation and easy product separation.[12] |
| Typical Yield | >95% | High conversion is often achieved due to efficient catalyst interaction. |
Application in Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling reaction forms C-N or C-O bonds by coupling an arylboronic acid with an amine or alcohol, respectively.[14][15] It is catalyzed by copper complexes and often uses an oxidant, like oxygen from the air, to regenerate the active catalyst.[16] Flow chemistry, particularly with specialized reactors, can enhance the efficiency and safety of using gaseous reagents like oxygen.
Rationale & Mechanistic Insight
The mechanism is believed to involve a Cu(II) species that undergoes transmetalation with the boronic acid. The resulting aryl-copper intermediate then coordinates with the amine. A key step is the reductive elimination from a transient Cu(III) species to form the C-N bond and a Cu(I) species.[14] The Cu(I) is then re-oxidized to Cu(II) by an external oxidant to complete the catalytic cycle.[16] A "tube-in-tube" reactor, which consists of a gas-permeable inner tube housed within a solid outer tube, is ideal for this process. It allows for controlled, continuous diffusion of oxygen into the liquid reaction stream without forming dangerous gas-liquid slugs.[17]
Experimental Workflow Diagram
Caption: Tube-in-tube flow reactor for Chan-Lam amination using molecular oxygen.
Detailed Protocol
Reagent Preparation:
-
Reagent Solution: Prepare a solution of this compound (1.2 eq), an amine (e.g., aniline, 1.0 eq), copper(II) acetate (Cu(OAc)₂, 0.25 eq), and a base (e.g., pyridine, 1.0 eq) in a solvent like dichloromethane (CH₂Cl₂).[17]
System Setup:
-
Set up a flow system using a tube-in-tube reactor. The inner tube should be made of a gas-permeable material like Teflon AF-2400.
-
Connect the reagent solution to an HPLC pump, which will feed the liquid stream through the inner tube of the reactor.
-
Connect the gas inlet of the outer tube to a regulated source of oxygen. Pressurize the outer chamber.
-
Place a back-pressure regulator after the reactor.
Reaction Execution:
-
Pressurize the outer chamber of the tube-in-tube reactor with oxygen (e.g., 5-10 bar). Warning: Use appropriate safety precautions when working with pressurized oxygen. [17]
-
Begin pumping the reagent solution through the inner tube at a flow rate calculated to provide the desired residence time.
-
As the liquid flows, oxygen diffuses across the inner membrane, providing the necessary oxidant for the catalytic cycle.
-
The reaction proceeds at ambient temperature as the solution travels the length of the reactor.
-
Collect the product stream after the BPR.
Work-up and Isolation:
-
The collected solution can be washed with water to remove the copper catalyst and other water-soluble components.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the desired N-aryl amine.
Data Summary
| Parameter | Value | Rationale |
| Reagent Concentration | 0.1 M (Amine) | A common concentration for Chan-Lam couplings. |
| Flow Rate | 0.125 mL/min | Adjusted to achieve the required residence time. |
| Residence Time | ~2 hours | Chan-Lam reactions can be slower than Suzuki couplings.[17] |
| Temperature | Ambient | The reaction often proceeds efficiently without heating.[14] |
| Oxygen Pressure | 8 bar | Provides a high concentration of dissolved oxygen to drive the catalytic cycle. |
| Typical Yield | ~90% | Excellent yields can be obtained for activated anilines.[17] |
Conclusion
The transition from batch to continuous flow processing for the synthesis and reactions of this compound offers transformative advantages for researchers in drug development and chemical synthesis. Flow chemistry provides an elegant and powerful solution to the challenges of handling unstable intermediates, managing exothermic processes, and achieving seamless scalability. The protocols detailed herein for boronic acid synthesis, Suzuki-Miyaura coupling, and Chan-Lam amination demonstrate that flow technology is not merely a niche tool but a superior methodology for achieving safer, more efficient, and highly reproducible chemical manufacturing.
References
- Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Vertex AI Search.
- Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters.
- Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s.
- Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. PMC.
- Chan–Lam coupling. Wikipedia.
- Aqueous Suzuki–Miyaura Couplings in Flow Using a Pd-Nanoparticle-Based C
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Università degli Studi di Napoli Federico II.
- Organic Syntheses Procedure. Organic Syntheses.
- A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. RSC Publishing.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates.
- A field guide to flow chemistry for synthetic organic chemists. PMC - PubMed Central.
- Applications of Flow Chemistry in the Pharmaceutical Industry – Highlights of the Recent Patent Literature.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
Sources
- 1. Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis | Semantic Scholar [semanticscholar.org]
- 2. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. iris.unina.it [iris.unina.it]
- 12. researchgate.net [researchgate.net]
- 13. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-(tert-Butylcarbamoyl)phenyl)boronic Acid
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this comprehensive guide to address the specific challenges you may encounter when using (4-(tert-Butylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the most common and frustrating issues encountered in the lab.
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary causes?
Several factors can contribute to low yields in Suzuki coupling reactions. A systematic approach to troubleshooting is often the most effective.[1][2]
Primary Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from a Pd(II) precatalyst, or it may have been deactivated.[1][3]
-
Solution: Ensure your palladium source and any accompanying phosphine ligands are fresh and have been stored under inert conditions to prevent oxidation.[4] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst to bypass potential issues with the in situ reduction of Pd(II) species.[3]
-
-
Inefficient Oxidative Addition: The aryl halide you are using might be electron-rich or sterically hindered, slowing down the initial oxidative addition step.[3] The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[4]
-
Problems with Transmetalation: The activation of the boronic acid and the subsequent transfer of the aryl group to the palladium center is a critical step.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient boronic acids like the one .[4][5]
-
Solution: To minimize protodeboronation, you can try using milder bases such as KF or K₂CO₃.[3][5] Running the reaction under anhydrous conditions can also be beneficial, as water is a proton source for this side reaction.[4] Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from degradation.[3][8][9]
-
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often exacerbated by the presence of oxygen.[10][11][12]
Causes and Prevention of Homocoupling:
-
Oxygen Contamination: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[3][10][12]
-
Use of Pd(II) Precatalysts: Some Pd(II) sources can facilitate homocoupling as they are reduced to the active Pd(0) species.[3][13]
-
Solution: Using a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to minimize this side reaction.[3]
-
Q3: My this compound seems to be degrading during the reaction. What are the best ways to ensure its stability?
The stability of the boronic acid is critical for a successful Suzuki coupling. The electron-withdrawing nature of the tert-butylcarbamoyl group makes this particular boronic acid susceptible to degradation.
Strategies to Enhance Boronic Acid Stability:
-
Use of Milder Bases: Strong bases can accelerate the decomposition of boronic acids.[3]
-
Conversion to a More Stable Derivative: Boronic acids can be converted to more robust forms that are less prone to degradation.[3][14]
-
Control of Reaction Temperature: Higher temperatures can increase the rate of decomposition.[3]
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A good starting point is often around 80-100 °C.[4]
-
Q4: What is the optimal combination of catalyst, ligand, and base for coupling with this compound?
While there is no single "best" combination for all Suzuki couplings, certain systems are generally more effective for substrates with electron-withdrawing groups.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong bases that effectively promote transmetalation without excessive boronic acid degradation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | A mixture of an organic solvent and water is often optimal for solubilizing the various reaction components.[7][15] |
Frequently Asked Questions (FAQs)
What is the general mechanism of the Suzuki-Miyaura coupling?
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[16]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.[10][16]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex.[10][16]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[10][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
How does the amide group on this compound affect the reaction?
The tert-butylcarbamoyl group is an electron-withdrawing group. This has two main consequences for the Suzuki coupling reaction:
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing nature of the amide makes the carbon-boron bond more polarized and thus more susceptible to cleavage by protons, leading to the undesired protodeboronation side reaction.[4]
-
Facilitated Transmetalation (Potentially): While electron-withdrawing groups can make the boronic acid more prone to degradation, they can also increase the Lewis acidity of the boron center, which may facilitate the transmetalation step under certain conditions.[17]
What are the best practices for setting up a Suzuki coupling reaction?
For reproducible and high-yielding Suzuki couplings, adhere to the following best practices:
-
Use High-Purity Reagents: Ensure that your aryl halide, boronic acid, base, and catalyst are of high purity. Impurities can poison the catalyst and lead to side reactions.[4][7]
-
Maintain an Inert Atmosphere: As mentioned previously, the exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling side reactions.[3][4] Always work under an inert atmosphere of argon or nitrogen.
-
Thoroughly Degas Solvents: Solvents should be rigorously degassed before use.[3]
-
Proper Stirring: Especially for biphasic reactions, vigorous stirring is necessary to ensure efficient mixing and mass transfer between the aqueous and organic phases.[5]
Experimental Protocols
Standard Protocol for Suzuki Coupling with this compound
This protocol serves as a general starting point and may require optimization for your specific aryl halide.[3]
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow
When faced with a low-yielding reaction, a logical diagnostic approach is essential.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activ
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Form
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activ
- Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PubMed Central.
- Boron Suzuki Coupling.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Suzuki–Miyaura cross‐coupling of amides with boronic acid derivatives...
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki cross-coupling reaction. YouTube.
- Which conditions are favorable for the efficient Suzuki coupling?
- Application Notes and Protocols for (4-(Butylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
Sources
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- 7. nbinno.com [nbinno.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Suzuki Coupling | Borates Today [borates.today]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
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Technical Support Center: (4-(tert-Butylcarbamoyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (4-(tert-Butylcarbamoyl)phenyl)boronic acid in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered with this specific reagent, particularly within the widely-used Suzuki-Miyaura coupling. Our goal is to move beyond generic advice, offering a causal understanding of experimental choices to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during your experiments with this compound, providing both diagnostic questions and actionable solutions.
Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the primary side reactions I should be concerned about?
When experiencing low yields with this compound, two principal side reactions are the most likely culprits: protodeboronation and homocoupling . The (4-(tert-Butylcarbamoyl)phenyl) group can be considered moderately electron-deficient, which can influence the propensity of the boronic acid to undergo these unproductive pathways.[1][2]
-
Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water), leading to the formation of N-tert-butylbenzamide.[3] This side reaction is particularly prevalent with electron-deficient arylboronic acids and can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or base.[1][4]
-
Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form 4,4'-bis(N-tert-butylcarbamoyl)-1,1'-biphenyl.[5] The presence of oxygen in the reaction mixture is a significant contributor to homocoupling, as it can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote this undesired dimerization.[6][7]
Q2: My main byproduct has been identified as N-tert-butylbenzamide. How can I minimize protodeboronation?
The formation of N-tert-butylbenzamide is a clear indication of protodeboronation.[3] Here are several strategies to mitigate this issue, ranging from simple procedural adjustments to more fundamental changes in your reaction setup.
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Strategies to Counter Protodeboronation:
-
Choice of Base and Solvent: The rate of protodeboronation is highly dependent on pH.[8][9] While a base is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, prolonged exposure of the boronic acid to basic, aqueous conditions can accelerate its decomposition.[10]
-
Recommendation: Employ stronger, less nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[6] These bases can promote the catalytic cycle more effectively, potentially allowing for lower reaction temperatures and shorter reaction times.
-
Protocol: Use rigorously degassed and anhydrous solvents to minimize the presence of water. If aqueous conditions are necessary, reduce the water content (e.g., dioxane/water 10:1).[1]
-
-
Use of More Stable Boron Reagents: Boronic acids exist in equilibrium with their corresponding boroxines, which can be more susceptible to decomposition. Converting the boronic acid to a more stable derivative is a highly effective strategy.[1][11]
-
Recommendation: Convert this compound to its corresponding pinacol ester or MIDA (N-methyliminodiacetic acid) boronate.[1] These derivatives are more stable and slowly release the active boronic acid species into the reaction mixture under the coupling conditions, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[12][13]
-
Protocol for Pinacol Ester Formation (General):
-
Dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.
-
Stir the mixture at room temperature or with gentle heating.
-
Remove the water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus or by the addition of a drying agent like anhydrous MgSO₄.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Isolate the pinacol ester by removing the solvent and purifying via crystallization or column chromatography.
-
-
-
Reaction Temperature and Time: The rate of protodeboronation increases with temperature and time.
-
Recommendation: Aim for the lowest possible temperature that allows for an efficient cross-coupling reaction. Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid unnecessary exposure to harsh conditions.[1]
-
Q3: I am observing a significant amount of a high-molecular-weight byproduct, likely the homocoupled dimer. How can I prevent this?
The formation of 4,4'-bis(N-tert-butylcarbamoyl)-1,1'-biphenyl is a result of oxidative homocoupling.[5] This side reaction not only consumes your boronic acid but can also complicate purification.
Key Preventative Measures for Homocoupling:
| Strategy | Rationale |
| Rigorous Degassing | Oxygen is a primary culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst to Pd(II), which facilitates this side reaction.[6][7] |
| Use of Pd(0) Precatalysts | Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) eliminates the need for an in-situ reduction step from a Pd(II) source (e.g., Pd(OAc)₂). This reduction can sometimes proceed via homocoupling of the boronic acid.[7] |
| Appropriate Ligand Choice | Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can stabilize the Pd(0) species and promote the desired cross-coupling catalytic cycle over the homocoupling pathway.[6] |
| Controlled Addition of Reagents | In some cases, slow addition of the boronic acid can help to maintain a low concentration, disfavoring the bimolecular homocoupling reaction. |
Experimental Protocol for Minimizing Homocoupling:
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and perform an aqueous workup.
Q4: Could the N-tert-butylcarbamoyl group itself be participating in side reactions?
The amide functionality in this compound is generally robust under standard Suzuki-Miyaura conditions. However, under certain conditions, particularly with very harsh bases or extremely high temperatures, hydrolysis of the amide to the corresponding carboxylic acid could be a minor possibility, though it is less common than protodeboronation or homocoupling.
Palladium-catalyzed activation of the N-C amide bond is also a known transformation, but it typically requires specific, highly specialized catalytic systems and conditions not usually employed for standard Suzuki couplings.[14] For most applications, the amide group can be considered a stable spectator.
Mechanistic Overview of Key Side Reactions
Understanding the mechanisms of these side reactions is crucial for effective troubleshooting.
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- Biscoe, M. R., et al. (2008). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Wikipedia.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? [Link]
- Reddit r/Chempros. Struggling with Suzuki Reaction. [Link]
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Osakada, K., et al. (2021).
- Watson, D. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Zhang, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- ResearchGate. (2025).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
- ResearchGate. (2014). Homocoupling of various phenyl boronic acids. [Link]
- MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Kumar, A., et al. (2020). Palladium-catalysed cyclisation of ynamides and propargyl tethered iodosulfonamides with boronic acids leading to benzosultams. Organic & Biomolecular Chemistry. [Link]
- Rodríguez-Cuamatzi, R., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
Sources
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (4-(tert-Butylcarbamoyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (4-(tert-Butylcarbamoyl)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of using this reagent in your coupling reactions and prevent common pitfalls, particularly unwanted deboronation.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the tert-butylcarbamoyl group offers specific steric and electronic properties that can be leveraged in complex molecule synthesis. However, like many arylboronic acids, it is susceptible to decomposition, primarily through protodeboronation, which can significantly impact reaction yields and purity. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product, and I'm observing a significant amount of N-tert-butylbenzamide as a byproduct. What is happening?
A1: This is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes your boronic acid, leading to reduced yields of the coupled product and the formation of the corresponding arene, in this case, N-tert-butylbenzamide. The key to a successful reaction is to ensure the rate of the desired cross-coupling significantly outpaces the rate of deboronation.
Q2: Why is this compound prone to deboronation?
A2: The susceptibility of an arylboronic acid to deboronation is influenced by the electronic properties of its substituents. The carbamoyl group (-CONH-) is generally considered to be electron-withdrawing. Electron-withdrawing groups can increase the Lewis acidity of the boronic acid, making it more susceptible to nucleophilic attack by hydroxide ions, which is a key step in base-catalyzed protodeboronation.[3][4]
Q3: Can the amide group in this compound cause other side reactions?
A3: Yes, under the basic conditions and elevated temperatures often employed in Suzuki-Miyaura coupling, the amide bond itself can be susceptible to hydrolysis.[5][6][7] This would lead to the formation of 4-boronobenzoic acid and tert-butylamine. While typically less rapid than protodeboronation, it is a potential competing side reaction that can consume your starting material.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of your boronic acid, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is recommended for long-term storage to minimize degradation over time.
Troubleshooting Guide: Preventing Deboronation
This section provides a systematic approach to troubleshooting and preventing the deboronation of this compound during your reactions.
The Vicious Cycle of Deboronation
The following diagram illustrates the competing pathways in a typical Suzuki-Miyaura coupling reaction involving this compound. Your goal is to favor the productive catalytic cycle.
Caption: A decision-tree workflow for troubleshooting deboronation.
Detailed Experimental Protocols
This "slow release" strategy is highly effective in minimizing the concentration of the free boronic acid in the reaction mixture at any given time, thereby suppressing the rate of protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
This protocol is a robust starting point for coupling aryl halides with this compound or its pinacol ester, minimizing deboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or its pinacol ester (1.2-1.5 equiv)
-
Finely ground K₃PO₄ (3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed solvent (e.g., dioxane/water 10:1)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, the boronic acid or its ester, and the finely ground K₃PO₄.
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The use of a highly active precatalyst often allows for lower temperatures.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deborylated byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Key Parameters for Success
| Parameter | Recommendation for this compound | Rationale |
| Boronic Acid Form | Pinacol or MIDA ester | "Slow release" of the active boronic acid minimizes its concentration, reducing the rate of protodeboronation. |
| Base | Mild inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF) | Strong bases (NaOH, KOH, alkoxides) significantly accelerate protodeboronation. |
| Temperature | Lowest effective temperature (often 60-80 °C) | Higher temperatures increase the rate of both the desired reaction and deboronation. A lower temperature favors the coupling reaction. |
| Catalyst System | Highly active Pd precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) | A fast and efficient catalyst promotes the desired coupling to outcompete the slower deboronation side reaction. |
| Solvent | Anhydrous or with minimal water | Water is a proton source for protodeboronation. Anhydrous conditions can significantly suppress this side reaction. |
Conclusion
Successfully employing this compound in cross-coupling reactions hinges on a proactive approach to minimizing deboronation. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—namely, the use of boronic esters, milder bases, optimized temperatures, and highly active catalysts—researchers can significantly improve reaction outcomes. We encourage you to use this guide as a starting point for your method development and to contact our technical support team for any further assistance.
References
- Allen, C. F. H. (n.d.).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- PubMed Central. (n.d.). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E, 66(Pt 7), o1273. [Link]
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
- National Institutes of Health. (n.d.).
- Organic Syntheses. (n.d.). Procedure. [Link]
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Hammett, L. P. (1937).
- ACS Publications. (2023, July 19). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. (2017, August 1).
- MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5961. [Link]
- ResearchGate. (n.d.). Validation of the Hammett Equation on the Intermediate Production of Para-Substituted Benzoyl Thiosemicarbazide. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion Rates with (4-(tert-Butylcarbamoyl)phenyl)boronic acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing cross-coupling reactions, specifically the Suzuki-Miyaura coupling, that involve (4-(tert-Butylcarbamoyl)phenyl)boronic acid. Low conversion rates can be a significant roadblock, and this center provides in-depth, experience-driven solutions to overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the use of this compound in your experiments.
Q1: What makes this compound a useful reagent in drug development?
A1: this compound is a valuable building block in medicinal chemistry. The phenylboronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds to create complex biaryl structures.[1][2] The tert-butylcarbamoyl group can enhance solubility and stability and provides a point for further functionalization or interaction with biological targets.[3]
Q2: What are the primary decomposition pathways for this boronic acid that could affect my reaction?
A2: Like many boronic acids, this compound is susceptible to several decomposition pathways that can reduce its effective concentration and lead to low yields. The most common issues are:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This process is often base-mediated.[4][5]
-
Oxidation: Exposure to air can lead to oxidation of the boronic acid.[6]
-
Trimerization (Anhydride Formation): Boronic acids can lose water to form cyclic trimers known as boroxines. While this is often a reversible process, it can impact the reagent's solubility and reactivity.[7]
Q3: How should I properly store and handle this compound?
A3: To maintain the integrity of your boronic acid, it is crucial to store it in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and air to minimize hydrolysis and oxidation.[8]
Part 2: In-Depth Troubleshooting Guide for Low Conversion Rates
This section provides a detailed, question-and-answer-based approach to resolving specific experimental issues leading to low conversion rates.
Issue 1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I fix it?
Low conversion is a multifaceted problem that often stems from issues with the reagents, reaction conditions, or the catalytic system.
1. Reagent Quality and Purity:
-
Boronic Acid Integrity: As mentioned, boronic acids can degrade. Before starting your experiment, it's wise to assess the purity of your this compound, especially if it's from an older batch.
-
Troubleshooting Protocol:
-
Purity Check: If possible, run a quick NMR to check for significant impurities like the protodeboronated product.
-
Purification: If impurities are present, recrystallization or derivatization with a diol followed by purification can be effective.[9][10] A common method involves forming an adduct with diethanolamine, which can sometimes be selectively precipitated and then hydrolyzed back to the pure boronic acid.[10]
-
-
2. Ineffective Catalyst System:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For many Suzuki couplings, bulky, electron-rich phosphine ligands can enhance the catalytic activity, especially when dealing with less reactive coupling partners.[11][12]
-
Troubleshooting Protocol:
-
Ligand Screening: If your initial choice is not working, consider screening a panel of ligands. Common choices include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized Buchwald-type ligands.[13]
-
Palladium Precursor: Ensure your palladium source is active. Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[13]
-
-
3. Suboptimal Reaction Conditions:
-
Solvent and Base Combination: The choice of solvent and base is highly interdependent and crucial for the reaction's success. The base activates the boronic acid for transmetalation.[14][15] The solvent must solubilize the reagents and can influence the reaction rate and selectivity.[16][17]
-
Troubleshooting Protocol:
-
Base Selection: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally effective.[14] If your substrate is base-sensitive, a milder base like KF might be a better option.[13]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often optimal.[18][19] The water is necessary for the base to function effectively. The ratio of organic solvent to water may need to be optimized.[18]
-
-
-
Temperature and Reaction Time: Many Suzuki couplings require heating to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition.[20]
-
Troubleshooting Protocol:
-
Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.[21] If the reaction is sluggish, a higher temperature may be necessary.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to track the reaction's progress over time. This will help you determine the optimal reaction time and identify if the reaction is stalling.
-
-
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low conversion rates.
Issue 2: I'm observing significant amounts of side products, particularly the homocoupling of the boronic acid. How can I suppress this?
Homocoupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.
1. Presence of Oxygen:
-
Oxygen can promote the oxidative homocoupling of boronic acids.[22]
-
Mitigation Protocol:
-
Degassing: Thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
2. Catalyst-Mediated Homocoupling:
-
Certain palladium species can catalyze the homocoupling reaction. This is more prevalent with some catalyst systems than others.[23]
-
Mitigation Protocol:
-
Ligand Choice: The choice of ligand can influence the propensity for homocoupling. Experimenting with different ligands may be necessary.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Data Presentation and Experimental Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (General) | Condition 2 (For less reactive halides) | Condition 3 (Base-sensitive substrates) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | [Pd(PPh₃)₄] (3 mol%) |
| Ligand | PPh₃ (4 mol%) | SPhos (2 mol%) | PPh₃ (6 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | KF (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) |
| Temperature | 80-90 °C | 100-110 °C | 60-70 °C |
| Boronic Acid | 1.2 equiv | 1.5 equiv | 1.1 equiv |
Note: These are starting points and may require further optimization for your specific substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and must be adapted and optimized for your specific reaction.
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the palladium precursor and the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - N
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - Advanced Synthesis & C
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - BenchChem
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - Journal of the American Chemical Society
- Suzuki reaction - Wikipedia - Wikipedia
- Suzuki Coupling - Organic Chemistry Portal - Organic Chemistry Portal
- How to purify boronic acids/boronate esters?
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - Journal of the American Chemical Society
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - The Journal of Physical Chemistry B
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings - ResearchG
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - BenchChem
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed
- Process for purification of boronic acid and its derivatives - Google P
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. - Semantic Scholar
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - N
- Boronic acid-modified magnetic materials for antibody purification - Journal of The Royal Society Interface
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers
- Challenging purification of organoboronic acids - Chemistry Stack Exchange
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. - Tesis Doctorals en Xarxa
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
- Boronic acid - Wikipedia - Wikipedia
- (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid - PubChem - PubChem
- Storage and handling guidelines for organoboronic acids to prevent decomposition. - BenchChem
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation - Journal of the American Chemical Society
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Organic Chemistry Portal
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- [4-(tert-Butylcarbamoyl)phenyl]boronic acid - CymitQuimica
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic acid synthesis by hydrolysis - Organic Chemistry Portal
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - N
- 4-tert-Butylphenylboronic acid - Chem-Impex
- The Suzuki Reaction - Andrew G. Myers Research Group, Harvard University
- 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 - Sigma-Aldrich
- 4-tert-Butylphenylboronic acid | C10H15BO2 - PubChem - PubChem
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - Accounts of Chemical Research
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid - BenchChem
- Organoborane coupling reactions (Suzuki coupling) - PubMed Central
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols - Organic Letters
- Failed suzuki coupling, any suggenstions? - Reddit
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - BenchChem
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 22. Yoneda Labs [yonedalabs.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of Base Selection on (4-(tert-Butylcarbamoyl)phenyl)boronic Acid Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of base selection in reactions involving (4-(tert-Butylcarbamoyl)phenyl)boronic acid. The following information is designed to help you navigate experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in a Suzuki-Miyaura coupling reaction involving this compound?
A1: The base is a crucial component in the Suzuki-Miyaura coupling and serves multiple functions.[1][2] Its primary role is to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[3] There are two widely accepted pathways for this:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated boronate species then readily transfers its organic group to the palladium center.[1]
-
Hydroxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This palladium hydroxide complex is more reactive towards the neutral boronic acid.[1][4]
Recent studies suggest that for many common Suzuki-Miyaura reaction conditions using weaker bases like carbonates in aqueous solvents, the reaction between a palladium hydroxo complex and the neutral boronic acid is the predominant pathway.[3][4] The base is essential because organoboron compounds are generally covalent and not sufficiently nucleophilic to react directly with the palladium complex.[5]
Q2: My Suzuki coupling with this compound is giving low yields. Could the base be the issue?
A2: Yes, improper base selection is a very common reason for low yields in Suzuki coupling reactions.[6] The this compound has an electron-withdrawing amide group. Electron-deficient boronic acids can be more challenging coupling partners.[7][8] Here's how the base can be the root cause:
-
Insufficient Basicity: The base may not be strong enough to efficiently promote the formation of the active boronate species or the palladium hydroxide complex, leading to a slow or stalled transmetalation step.[7]
-
Base-Promoted Side Reactions: While a strong base can accelerate the desired reaction, an excessively strong base or high temperatures can promote side reactions like protodeboronation, where the boronic acid is converted to the corresponding arene (in this case, N-tert-butylbenzamide), thus reducing the amount of boronic acid available for the cross-coupling.[9][10]
-
Substrate Sensitivity: The other coupling partner or functional groups on your substrates might be sensitive to certain bases, leading to degradation and lower yields.[11]
Q3: What is protodeboronation and how can I minimize it when using this compound?
A3: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[10] This is particularly problematic with electron-deficient arylboronic acids, like this compound, especially under basic conditions.[9][12]
To minimize protodeboronation:
-
Careful Base Selection: Avoid overly strong bases if possible. Moderate bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.[1]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature protodeboronation.[6][13] These esters can slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle.[14]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can sometimes suppress protodeboronation, as water is often involved in this side reaction.[9][10]
-
Temperature Control: Lowering the reaction temperature can help to disfavor the protodeboronation pathway relative to the desired cross-coupling.
Q4: I am coupling this compound with a sterically hindered aryl halide. What base would you recommend?
A4: For sterically demanding substrates, stronger bases are often required to achieve good yields.[11] In these cases, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][11] The "cesium effect" is a well-documented phenomenon where cesium salts can significantly accelerate Suzuki-Miyaura reactions, particularly with challenging substrates.[1] Barium hydroxide (Ba(OH)₂) has also been used successfully in such cases.[11]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to base selection in reactions with this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Base Strength | The electron-withdrawing nature of the carbamoyl group on your boronic acid can slow down the transmetalation step. A stronger base may be needed to accelerate this step. Action: Switch from a weaker base (e.g., Na₂CO₃) to a stronger one like K₃PO₄ or Cs₂CO₃.[1][7] |
| Poor Base Solubility | If the chosen base is not sufficiently soluble in the reaction solvent, its effectiveness will be greatly diminished. Action: Ensure your solvent system can dissolve the base. For instance, K₃PO₄ has better solubility in polar aprotic solvents like DMF or dioxane, often used with a small amount of water.[6] |
| Incorrect Stoichiometry | Using too little base will result in incomplete conversion. Action: Typically, 2-3 equivalents of base relative to the limiting reagent are used. Ensure you are using an adequate amount. |
| Catalyst Incompatibility | The chosen base may not be compatible with your palladium catalyst or ligand system. Action: Consult the literature for recommended base/catalyst/ligand combinations for similar electron-deficient boronic acids. |
Issue 2: Significant Protodeboronation Byproduct Observed
| Potential Cause | Troubleshooting Steps & Explanation |
| Base is Too Strong | Highly basic conditions, especially at elevated temperatures, can accelerate the rate of protodeboronation.[9][10] Action: Switch to a milder base. For example, if you are using NaOH or KOH, consider trying K₂CO₃ or even potassium fluoride (KF), which can be effective for base-sensitive substrates.[1][11] |
| Presence of Excess Water | The protodeboronation mechanism often involves water as a proton source.[10] Action: If appropriate for your reaction, try using anhydrous solvents and reagents. Alternatively, using a boronate ester derivative (e.g., pinacol ester) can offer increased stability.[13] |
| Prolonged Reaction Time/High Temperature | The longer the boronic acid is exposed to basic conditions at high temperatures, the more likely protodeboronation will occur. Action: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider if a more active catalyst system could allow for lower reaction temperatures.[7] |
Issue 3: Reaction is Sluggish or Stalls
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Base for the Halide | Less reactive aryl chlorides often require stronger bases than the more reactive aryl bromides or iodides.[2][6] Action: If using an aryl chloride, a stronger base like potassium tert-butoxide (KOtBu) or K₃PO₄ might be necessary.[1] |
| Formation of Inactive Boronate Species | While the base is necessary to form the active boronate, an excessively high concentration of a strong base can lead to the formation of unreactive boronate species, thereby inhibiting the reaction.[15][16] Action: Screen different equivalents of the base (e.g., 1.5, 2.0, 3.0 eq.) to find the optimal concentration. |
| Phase Transfer Issues | In biphasic systems (e.g., toluene/water), ensure efficient mixing to facilitate the interaction between the organic-soluble catalyst and the aqueous-soluble base. Action: Vigorous stirring is essential. The addition of a phase-transfer catalyst can sometimes be beneficial. |
Experimental Protocols & Data
Comparative Table of Common Bases
The selection of a base is critical and should be tailored to the specific substrates and reaction conditions. Below is a comparative table of commonly used bases in Suzuki-Miyaura couplings.
| Base | pKa of Conjugate Acid | Typical Substrates | Typical Yield (%) | Notes |
| K₂CO₃ | 10.3 | Aryl bromides, aryl iodides | 80-95% | A common, effective, and cost-efficient choice.[1] |
| Cs₂CO₃ | 10.3 | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results for challenging substrates (the "cesium effect").[1][17] |
| K₃PO₄ | 12.3 | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for electron-deficient systems.[1][7] |
| NaOH/KOH | 15.7 | Aryl bromides | 70-90% | Strong bases, but their high basicity can sometimes promote side reactions like hydrolysis of sensitive functional groups or protodeboronation.[1] |
| KF | 3.2 | Base-sensitive substrates | Moderate to high | Fluoride ions are thought to play a unique role in activating the boronic acid.[1][11] |
| KOtBu | 17 | Aryl chlorides | High | A very strong base, often employed for less reactive aryl chlorides.[2] |
pKa values are approximate and can vary with solvent and temperature.[18][19]
General Protocol for Base Screening
This protocol provides a starting point for screening different bases for the coupling of this compound with an aryl bromide.
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the chosen base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O 2:1:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low yields based on reaction outcome.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Wikipedia. (2023, December 27). Suzuki reaction. [Link]
- Tissot, M., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Almeida, A. S., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(17), 11629–11637.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17539–17555.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Wikipedia. (2023, November 29).
- Pappas, I., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.
- Wikipedia. (2023, December 11). Boronic acid. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Maleki, A., et al. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 6(96), 93553–93560.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1838–1841.
- Reddit. (2022). Struggling with Suzuki Reaction.
- Urban, M. W., et al. (2020). Internal and external catalysis in boronic ester networks.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277–1290.
- University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277–1290.
- Billingsley, K. L., & Buchwald, S. L. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(34), 12886–12899.
- ResearchGate. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- Journal of Materials Chemistry B. (2020).
- ResearchGate. (n.d.). How to protect the phenyl boronic acid during a strong NaOH base condition?
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
- ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]
- Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- New Journal of Chemistry. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
- ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- ResearchGate. (n.d.). Suzuki coupling of aryl halides with aryl boronic acid catalyzed by PdNPs biohybrids.
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
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- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
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Technical Support Center: Catalyst & Substrate Stability in Reactions with (4-(tert-Butylcarbamoyl)phenyl)boronic acid
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting Guide for Catalyst Deactivation and Side Reactions in Cross-Coupling Reactions Involving (4-(tert-Butylcarbamoyl)phenyl)boronic acid
Welcome to our dedicated technical support guide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the use of this compound in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during experimental setup and execution.
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. What are the most critical initial checks?
A1: When a Suzuki-Miyaura reaction underperforms, the issue typically lies with one of three components: the catalyst's active state, the stability of the boronic acid, or the reaction environment.
-
Catalyst Integrity: The true catalyst is a Pd(0) species, which is highly sensitive to oxygen. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition and aggregation, leading to a loss of activity.[1] Ensure your Pd source and phosphine ligands are fresh and have been stored scrupulously under an inert atmosphere to prevent oxidation.[2]
-
Boronic Acid Stability: this compound is susceptible to a major side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[2][3] This is often accelerated by aqueous basic conditions.[4][5] Verify the purity of your boronic acid; if it's old or has been improperly stored, significant degradation may have occurred.
-
Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize both the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[2][6] Ensure your reaction flask is rigorously purged (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and that all solvents are thoroughly degassed.[1][6]
Q2: I'm observing a significant amount of benzene-tert-butylamide as a byproduct. What is causing this and how can I prevent it?
A2: This is the classic signature of protodeboronation.[3] The amide group (-CONH-tBu) is electron-withdrawing, which makes the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis. This reaction consumes your nucleophile and is a common cause of low yields.[5][7]
Mitigation Strategies:
-
Minimize Water: Use anhydrous solvents and reagents where possible. While some water is often necessary for the transmetalation step, excess water can promote protodeboronation.[6]
-
Choice of Base: Harsh basic conditions can accelerate the decomposition.[4][8] Consider screening milder bases. For instance, potassium phosphate (K₃PO₄) is often effective and can be less aggressive than sodium or potassium carbonate.
-
Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction. Boronate esters, such as pinacol esters or MIDA boronates, are significantly more stable and undergo "slow release" of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing the side reaction.[3]
Q3: My reaction mixture turns black and I see minimal product formation. What does this indicate?
A3: The formation of palladium black is a clear sign of catalyst deactivation through aggregation.[1] The catalytically active species are typically soluble, monoligated Pd(0) complexes.[9] When these species are unstable, they agglomerate into bulk palladium metal, which has very low catalytic activity.
Common Causes:
-
High Temperature: Excessive heat can accelerate the degradation of the catalyst and ligands. Screen a range of temperatures (e.g., 80-100 °C) to find an optimal balance between reaction rate and catalyst stability.[6]
-
Inadequate Ligand: The ligand's job is to stabilize the palladium center. If the ligand is not bulky or electron-rich enough, it may dissociate, leaving the Pd(0) center "naked" and prone to aggregation. Consider using more robust ligands like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand, which are designed to create stable, highly active monoligated Pd(0) species.[1][9]
-
Oxygen Exposure: As mentioned, oxygen leads to inactive Pd(II) species, which can then decompose to palladium black.[1][10]
Q4: Can the amide functional group on my boronic acid inhibit the palladium catalyst?
A4: While primary amines are known to sometimes poison palladium catalysts by strong coordination, the amide in this compound is significantly less basic and less likely to act as a potent inhibitor.[1] However, under certain conditions, it could have secondary electronic effects. The main challenge associated with this substrate is not catalyst inhibition by the amide, but the electronic consequence of the amide group, which is its propensity to promote protodeboronation.
Part 2: Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving complex problems.
Problem 1: Low Conversion (<50%) with Starting Materials Recovered
This scenario suggests an issue with the catalytic cycle's initiation or turnover, rather than substrate degradation.
Caption: A logical workflow for troubleshooting low reaction conversion.
Expert Insights:
-
Causality behind Ligand Choice: Standard ligands like PPh₃ can be inadequate for challenging substrates. Bulky, electron-rich phosphines (Buchwald ligands) or NHC ligands are superior for several reasons:
-
Promote Reductive Elimination: Their steric bulk facilitates the final product-forming step.[9]
-
Stabilize Monoligated Pd(0): They prevent the formation of inactive, bis-ligated species and protect the Pd(0) center from aggregation.[9]
-
Enhance Oxidative Addition: Their electron-donating nature increases the electron density on the palladium, speeding up the initial reaction with the aryl halide.[9]
-
-
The Role of the Base: The base is not merely a spectator. It is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12] However, an overly strong base or high concentration can accelerate both catalyst decomposition and protodeboronation.[8] This is why screening bases is a critical optimization step.
Problem 2: Multiple Byproducts Observed (Homocoupling, Protodeboronation)
The presence of side products indicates that off-cycle or competing pathways are out-pacing the desired cross-coupling reaction.
| Byproduct Name | Structure | Formation Mechanism | Common Cause |
| Benzene-tert-butylamide | Ph-CONH-tBu | Protodeboronation: Protonolysis of the C-B bond.[3] | Excess water; harsh basic conditions; high temperature; long reaction times.[4][6] |
| 4,4'-dicarbonyl-bis(N-tert-butylbenzamide) | tBuHNOC-Ph-Ph-CONHtBu | Homocoupling: Coupling of two boronic acid molecules. | Presence of oxygen or other oxidants; use of a Pd(II) source without efficient reduction to Pd(0).[10] |
| Dehalogenated Arene | Ar-H (from Ar-X) | Dehalogenation: The aryl halide is reduced. | Can occur via various pathways, often involving solvent or other reagents as a hydride source. |
-
Reaction Setup (Strictly Anaerobic):
-
To an oven-dried Schlenk flask equipped with a stir bar, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle a minimum of three times.
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane with 5-10% water, or CPME).[2][6]
-
Sparge the solution with argon for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
-
Catalyst Addition:
-
In a separate glovebox or Schlenk tube, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Add the catalyst/ligand mixture to the reaction flask under a strong positive pressure of inert gas.
-
-
Execution and Monitoring:
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the disappearance of the limiting reagent and the appearance of the desired product versus byproducts.
-
If protodeboronation is still significant, reduce the amount of water or switch to a completely anhydrous system with a fluoride source (e.g., CsF) as the base/activator.
-
Part 3: Understanding the Core Mechanisms
A deeper understanding of the catalytic cycle and its failure modes is key to rational problem-solving.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The reaction proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation where the organic group from the boronic acid is transferred to the palladium, and reductive elimination which forms the C-C bond and regenerates the Pd(0) catalyst.[11][13]
Primary Catalyst Deactivation Pathway: Agglomeration
Caption: Deactivation of the active catalyst via aggregation to palladium black.
This visualization shows how the loss of the stabilizing ligand (L) under thermal stress can lead to highly reactive, coordinatively unsaturated 'naked' Pd(0). These species rapidly and irreversibly aggregate to form catalytically inactive palladium black.[1][14] This underscores the critical importance of selecting a ligand that binds strongly enough to prevent this pathway while still allowing the catalytic cycle to proceed.
References
- Palio, L., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
- Smith, A. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- BenchChem Technical Support. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
- Butters, M., et al. (2010). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Catalysis.
- Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia.
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Alam, R., et al. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.
- Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate.
- Suthirakun, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
Technical Support Center: Purification of (4-(tert-Butylcarbamoyl)phenyl)boronic Acid Reaction Products
Welcome to the technical support center for post-reaction purification involving (4-(tert-Butylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of purifying products from Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions. Here, we move beyond generic protocols to provide targeted, field-proven insights into overcoming common and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate after a Suzuki-Miyaura coupling reaction with this compound?
A1: A successful purification strategy begins with a clear understanding of potential impurities. In a typical Suzuki-Miyaura reaction, you should expect several classes of byproducts and residues that can complicate isolation.[1]
-
Starting Material-Related Impurities:
-
Unreacted this compound: Often present if the reaction does not go to completion. Its polarity is influenced by the amide and boronic acid moieties, making it distinct from the desired biaryl product.
-
Unreacted Aryl Halide: The electrophilic coupling partner.
-
Protodeborylated Starting Material: this compound can be hydrolyzed back to the corresponding arene (N-tert-butylbenzamide), especially under certain reaction conditions.[2]
-
-
Reaction-Derived Byproducts:
-
Boronic Acid Homocoupling Product: This results from the palladium-mediated coupling of two molecules of the boronic acid, forming a symmetrical biaryl.[2][3] This is often a challenging impurity to separate due to its structural similarity to the desired product.
-
Aryl Halide Homocoupling Product: Dimerization of the electrophilic partner.
-
-
Catalyst and Reagent Residues:
-
Residual Palladium: The palladium catalyst (and its degradation products) must be removed, especially for pharmaceutical applications where strict limits (often < 5-10 ppm) are enforced.[4][5]
-
Phosphine Ligands and Oxides: If phosphine ligands are used, they and their corresponding oxides will be present in the crude mixture.
-
Inorganic Salts: Byproducts from the base (e.g., carbonates, phosphates) used in the reaction.[1]
-
Q2: My primary impurity is unreacted boronic acid. What is the most efficient way to remove it during workup?
A2: The acidic nature of the boronic acid group provides a straightforward chemical handle for its removal via liquid-liquid extraction. An alkaline wash is highly effective.
The mechanism involves deprotonating the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous phase, leaving the neutral, desired product in the organic layer.[6][7]
Recommended Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, toluene).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Separate the layers. The boronic acid is now in the aqueous layer as its salt.
-
For rigorous removal, repeat the aqueous wash.
-
Wash the organic layer with brine to remove residual base and water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
This method is generally sufficient to remove the bulk of the unreacted boronic acid before proceeding to chromatographic purification.[6]
Q3: How can I remove residual palladium to meet API (Active Pharmaceutical Ingredient) standards?
A3: Achieving palladium levels below 10 ppm typically requires more than standard chromatography or recrystallization. The use of specialized metal scavengers is the industry-standard approach.[8] These are functionalized materials, often silica-based, that exhibit a high affinity for palladium.[4]
Commonly Used Palladium Scavengers:
| Scavenger Type | Functional Group | Key Characteristics |
|---|---|---|
| Thiol-Based | -SH | Effective for a broad range of Pd species. SiliaMetS® Thiol is a common example.[9] |
| Amine-Based | -NH₂, -NR₂ | Good for specific palladium complexes. |
| Trimercaptotriazine (TMT) | Triazine-thiol | High affinity and selectivity for palladium, available on silica or polystyrene supports.[10] |
General Protocol for Palladium Scavenging:
-
After the initial workup, dissolve the crude product in a suitable solvent (e.g., DCM, Toluene, Ethyl Acetate).
-
Add the scavenger resin (typically 5-10 equivalents relative to the initial palladium loading).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The optimal time should be determined experimentally.
-
Filter off the scavenger resin. A simple filtration is sufficient to remove the resin and the bound palladium.[5]
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate to yield the palladium-depleted product.
This scavenging step can be performed before or after chromatography, depending on the overall purification strategy.
Troubleshooting Purification Challenges
Scenario 1: Column chromatography fails to separate my desired product from the boronic acid homocoupling byproduct.
This is a common and frustrating issue because the homocoupled dimer of this compound is often very close in polarity to the desired unsymmetrical biaryl product.
Troubleshooting Steps:
-
Optimize Your Chromatography System:
-
Change the Stationary Phase: If standard silica gel fails, consider alternatives. Alumina (neutral or basic) can offer different selectivity.[11] For particularly difficult separations, reversed-phase (C18) chromatography may be effective.
-
Adjust the Eluent System: Systematically screen different solvent systems. Introducing a third solvent can sometimes dramatically improve resolution. For example, instead of just Hexane/Ethyl Acetate, try Hexane/DCM/Ethyl Acetate.
-
Reduce Column Loading: Overloading the column is a primary cause of poor separation. Reduce the amount of crude material loaded to less than 1% of the silica gel mass.
-
-
Consider Recrystallization: If your product is a solid, recrystallization can be an excellent orthogonal purification technique.
-
Solvent Screening: The key is finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the homocoupled impurity remains soluble (or vice versa).
-
Typical Solvents to Screen: Hexanes, Ethyl Acetate, Isopropanol, Methanol, Toluene, and mixtures thereof. A Hexane/Methanol or Hexane/Ethyl Acetate mixture is often a good starting point for biaryl compounds.[12]
-
-
Reaction Optimization to Minimize Impurity Formation: The most effective way to simplify purification is to prevent the impurity from forming in the first place.
-
Ensure an Inert Atmosphere: Homocoupling is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[2] Ensure your reaction vessel is rigorously degassed and maintained under an inert atmosphere (Nitrogen or Argon).[3][7]
-
Add a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[3]
-
Scenario 2: My product is an oil, and I have persistent palladium contamination after chromatography.
When recrystallization is not an option, and chromatography has failed to remove all the palladium, a multi-step approach is necessary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. silicycle.com [silicycle.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Strategies for Improving the Solubility of (4-(tert-Butylcarbamoyl)phenyl)boronic Acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with (4-(tert-Butylcarbamoyl)phenyl)boronic acid in their reaction media. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to make informed, effective decisions in your experimental design.
The unique structure of this compound, a key building block in modern medicinal chemistry, presents specific solubility characteristics that can impact the efficiency, reproducibility, and scalability of critical reactions like the Suzuki-Miyaura coupling. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and resolve these issues.
Part 1: Foundational Understanding of the Reagent
A clear grasp of the molecule's inherent properties is the first step toward troubleshooting. The challenges you face are not random; they are a direct consequence of its chemical structure.
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility behavior of this reagent is governed by the interplay of three distinct structural motifs:
-
The Boronic Acid Group (-B(OH)₂): This is the polar, hydrophilic functional group. It is capable of hydrogen bonding and is essential for the catalytic cycle in cross-coupling reactions. However, its polarity is often insufficient to render the entire molecule water-soluble.
-
The Phenyl Ring: A rigid, planar, and hydrophobic scaffold.
-
The 4-(tert-Butylcarbamoyl) Group: This is a large, sterically bulky, and highly nonpolar (lipophilic) substituent. The tert-butyl group, in particular, significantly increases the molecule's affinity for organic solvents while drastically reducing its solubility in aqueous media.
The combination of a polar head (boronic acid) and a large nonpolar tail gives the molecule an amphiphilic character, which can lead to poor solubility in solvents that are either extremely polar or entirely nonpolar. It also makes the molecule prone to aggregation. Phenylboronic acid itself has high solubility in polar organic solvents like ethers and ketones but very low solubility in nonpolar hydrocarbons.[1][2][3] The addition of the bulky carbamoyl group further complicates this profile.
Q2: I've heard about "boroxine formation." What is it, and how does it affect my experiment?
Answer: Boroxine formation is a critical, yet often overlooked, phenomenon that can be a major source of inconsistency and solubility problems.[4]
-
The Chemistry: Boronic acids can undergo a reversible dehydration reaction, especially under anhydrous conditions or upon heating, to form a cyclic trimer anhydride called a boroxine .[1][5] Three molecules of the boronic acid condense, eliminating three molecules of water.
-
The Impact: Boroxines have vastly different physical properties than their corresponding monomeric boronic acids. They are typically more crystalline, less polar, and possess different solubility profiles.[1] If your starting material contains an unknown mixture of the boronic acid and its boroxine, you may observe:
-
Inconsistent Solubility: The mixture may dissolve partially or not at all, leading to a heterogeneous slurry.
-
Variable Stoichiometry: The effective molecular weight changes, leading to inaccurate reagent ratios and potentially incomplete reactions.
-
Altered Reactivity: While boroxines can sometimes participate in coupling reactions, their reactivity can differ from the free boronic acid.
-
The good news is that this equilibrium can be controlled. The presence of a small, controlled amount of water will shift the equilibrium back toward the desired monomeric boronic acid form.[4]
Caption: Reversible equilibrium between boronic acid and its boroxine.
Part 2: Troubleshooting Solubility in Suzuki-Miyaura Coupling
This section provides a logical, step-by-step approach to resolving solubility issues in the context of the most common application for this reagent.
Q3: My this compound isn't dissolving in my initial reaction solvent. What is the first and most effective troubleshooting step?
Answer: The most direct approach is to systematically optimize the solvent system. Proper solubility of all reaction components is paramount for a successful outcome.[6] A single solvent is often insufficient; a biphasic or co-solvent system is typically required for Suzuki-Miyaura reactions.[7]
The Rationale: The reaction requires a solvent that can dissolve the nonpolar boronic acid and aryl halide, but it also needs to accommodate the polar inorganic base (e.g., K₂CO₃, K₃PO₄) and the active boronate species formed in the catalytic cycle. This is why solvent mixtures, particularly those containing water, are so effective.[6][8]
Recommended Solvent Systems:
| Solvent Class | Primary Solvent | Co-Solvent (Typical Ratio) | Rationale & Comments |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Water (e.g., 4:1 to 10:1) | Excellent general-purpose systems. Dissolves the boronic acid well. Water aids in dissolving the base and facilitates boronate formation.[8] |
| Aromatics | Toluene, Xylene | Water (e.g., 10:1) | Good for higher temperature reactions. The biphasic system is distinct. Toluene is a very common and effective choice.[7][8] |
| Amides | DMF, DMAc | None or minimal Water | Highly polar aprotic solvents that can dissolve both organic reagents and some bases. Use with caution as they can be difficult to remove and may participate in side reactions at high temperatures. |
| Alcohols | n-Butanol, Isopropanol | Water | Can serve as both solvent and a mild base promoter. Useful in specific applications. |
| Green Solvents | i-PrOAc, MTBE, CPME | Water | Environmentally friendlier alternatives that have shown promise in Suzuki couplings.[9] |
Troubleshooting Workflow:
Caption: Decision workflow for initial solvent screening.
Q4: The reaction mixture is a thick slurry even with a good solvent system, and the reaction is stalled. Could the base be the problem?
Answer: Absolutely. The choice and physical state of the base are as critical as the solvent. The base is not merely a spectator; it must react with the boronic acid to form a nucleophilic "boronate" (R-B(OH)₃⁻) complex, which is the active species in the crucial transmetalation step.[10] If the base or the resulting boronate salt is insoluble, the catalytic cycle will be severely inhibited.
Troubleshooting Steps for the Base:
-
Switch to a More Soluble Base: If you are using potassium carbonate (K₂CO₃), which has limited solubility in many organic solvents, switch to a stronger and often more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]
-
Ensure Fine Powder: The base should be a fine, free-flowing powder to maximize its surface area and dissolution rate. Clumped or granular bases will react slowly.
-
Optimize Water Content: As discussed, a small amount of water in solvents like dioxane or THF is often essential to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]
-
Consider a Homogeneous Base: In some cases, an organic base like triethylamine (NEt₃) or DBU can be used, although inorganic bases are more common and generally more effective for this substrate class.
Q5: I have optimized the solvent and base, but solubility remains poor, or I am observing significant decomposition (protodeboronation). What is the definitive next step?
Answer: When fundamental solvent and base optimizations fail, the most robust solution is to chemically modify the boronic acid into a more stable and soluble derivative. This is an industry-standard "slow-release" strategy that addresses both solubility and stability issues simultaneously.[6][11]
The underlying principle is to protect the reactive B(OH)₂ group, which is prone to decomposition (e.g., protodeboronation) and boroxine formation.[11][12] Under the reaction conditions, the protecting group is cleaved in situ, slowly releasing the active boronic acid at a low, steady concentration that favors the desired cross-coupling over degradation pathways.
Comparison of Common Boronic Acid Derivatives:
| Derivative | Structure | Key Advantages | Considerations |
| Pinacol Ester (BPin) | R-B(O₂C₂Me₄) | Excellent stability, easy to purify via chromatography, highly soluble in common organic solvents (THF, Dioxane, Toluene).[1][2][8] | Requires slightly more forcing conditions (stronger base, higher temp) to hydrolyze in situ. |
| MIDA Ester | R-B(MIDA) | Exceptionally stable, crystalline solids. Ideal for iterative cross-coupling where the boronic acid needs to survive multiple reaction steps.[6][12] | Requires specific hydrolysis conditions (e.g., aq. NaOH) to release the boronic acid. |
| Potassium Trifluoroborate Salt | [R-BF₃]⁻K⁺ | Highly stable, crystalline solids. Less prone to protodeboronation than boronic acids.[6][7] | Often requires different reaction conditions; solubility profile is shifted towards more polar media.[12] |
For this compound, converting to the pinacol ester (BPin derivative) is the most highly recommended advanced strategy.
Experimental Protocol: Synthesis of this compound Pinacol Ester
This protocol provides a reliable method for converting the boronic acid to its more stable and soluble BPin derivative.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Hexane (as solvent)
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a round-bottom flask, add the this compound, pinacol, and a sufficient volume of toluene to create a stirrable slurry (approx. 0.2 M concentration).
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to a vigorous reflux. Water generated from the esterification will be azeotropically removed with toluene and collected in the trap.
-
Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours). The reaction mixture should become a clear, homogeneous solution.
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is typically of high purity and can often be used directly in the subsequent Suzuki-Miyaura coupling reaction.
-
Purification (if necessary): If impurities are present, the pinacol ester can be easily purified by recrystallization from a solvent like hexane or by flash column chromatography on silica gel.
Part 3: Advanced FAQs
Q6: How does temperature affect the solubility and stability of my boronic acid?
Answer: Temperature has a dual effect. Increasing the reaction temperature will almost always increase the solubility of the boronic acid. However, higher temperatures also accelerate the rates of undesirable side reactions, most notably protodeboronation , where the C-B bond is cleaved.[6] The optimal approach is to use the lowest temperature that achieves adequate solubility and a reasonable reaction rate (typically 80-110 °C for Suzuki couplings).
Q7: Can I use a phase-transfer catalyst (PTC) to improve performance in a biphasic system?
Answer: Yes, a PTC can be beneficial, especially in biphasic systems like Toluene/Water. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can facilitate the transport of the anionic boronate species from the aqueous/base phase into the organic phase where the catalyst resides, often leading to enhanced reaction rates.[13][14]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Miller, M. A., et al. (2008).
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
- Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 46739506, (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. [Link]
- Dąbrowski, M., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate.
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Reddit. (2023). Boronic acids being gooey. r/OrganicChemistry. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8851–8855. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance with (4-(tert-Butylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for (4-(tert-Butylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically demanding reagent in cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound is a valuable building block in organic synthesis, particularly in the construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. The prominent tert-butyl group, while contributing to desirable physicochemical properties in the final product, introduces significant steric bulk. This steric hindrance can impede the key steps of the catalytic cycle, leading to low yields, slow reaction times, or complete reaction failure. However, with a rational approach to catalyst selection, ligand design, and reaction optimization, these challenges can be overcome. This guide will walk you through troubleshooting common issues and provide robust protocols for success.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to use in Suzuki-Miyaura coupling?
A1: The primary challenge arises from the steric bulk of the tert-butyl group. This large substituent, positioned para to the boronic acid, can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. In this step, the organic group from the boronic acid is transferred to the palladium center. Significant steric clash between the bulky boronic acid, the palladium-ligand complex, and the coupling partner can increase the activation energy of this step, thereby slowing down or inhibiting the reaction.
Q2: Can I use standard Suzuki-Miyaura coupling conditions with this boronic acid?
A2: It is unlikely that standard conditions, such as those using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), will be effective. The relatively small cone angle of triphenylphosphine is often insufficient to promote the coupling of sterically hindered substrates.[1] More specialized conditions, including the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required to achieve good yields.
Q3: Are there any known side reactions to be aware of?
A3: Besides the potential for low conversion, a common side reaction with boronic acids, in general, is protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water or acidic impurities) to yield the corresponding arene. While the electron-withdrawing nature of the carbamoyl group can mitigate this to some extent, prolonged reaction times at high temperatures in the presence of protic solvents can increase the likelihood of this side product. Homocoupling of the boronic acid to form a biaryl dimer is another potential side reaction.
Q4: How does the carbamoyl functional group influence the reactivity?
A4: The carbamoyl group is moderately electron-withdrawing, which can influence the electronic properties of the boronic acid. This electronic effect can sometimes be beneficial, as it can enhance the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation.[2] However, the primary influence of the (4-(tert-Butylcarbamoyl)phenyl) group is its steric profile.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inefficient Catalyst System: Standard ligands like PPh₃ are often ineffective for hindered substrates.[1] 2. Insufficient Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers.[1] 3. Inappropriate Base/Solvent Combination: The choice of base and solvent is critical and interdependent. | 1. Switch to a Bulky, Electron-Rich Ligand: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent choices.[1] N-Heterocyclic Carbenes (NHCs) are also highly effective.[3] 2. Increase Reaction Temperature: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1] Microwave irradiation can also be a powerful tool.[3] 3. Optimize Base and Solvent: Potassium phosphate (K₃PO₄) is a reliable base for many hindered couplings.[1] Stronger bases like potassium tert-butoxide (t-BuOK) can be effective, particularly with less reactive aryl chlorides.[3] Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[1][3] |
| Significant Protodeboronation | 1. Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to the cleavage of the C-B bond. 2. Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the greater the chance of protodeboronation. | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. 2. Monitor Reaction Progress: Track the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize side reactions. |
| Formation of Homocoupled Byproduct | 1. Oxidative Homocoupling: This can be promoted by the presence of oxygen. 2. Reductive Elimination from a Diarylpalladium(II) Intermediate: This can occur if the desired reductive elimination is slow. | 1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 2. Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by favoring the formation of the desired cross-coupled product.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound and an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a sterically unhindered or moderately hindered aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Temperature Protocol for Highly Sterically Hindered Substrates
This protocol is adapted for challenging couplings, for instance, with a di-ortho-substituted aryl halide.
Materials:
-
This compound (1.5 equiv)
-
Di-ortho-substituted aryl halide (1.0 equiv)
-
Pd₂ (dba)₃ (2.5 mol%)
-
RuPhos (5 mol%)
-
Potassium tert-butoxide (t-BuOK) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry reaction vessel with the di-ortho-substituted aryl halide, this compound, Pd₂(dba)₃, RuPhos, and t-BuOK.
-
Seal the vessel and remove it from the glovebox.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by preparative HPLC or flash column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting challenging couplings.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Ligand-less, palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 133(7), 2116–2119.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3350-3352.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics, 34(23), 5497–5508.
- Shen, W., & Wang, L. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3951–3954.
- Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2274–2278.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Room-Temperature Protodeboronation of Boronic Acids. Angewandte Chemie International Edition, 53(14), 3589-3592.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (4-(tert-Butylcarbamoyl)phenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (4-(tert-Butylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to elucidate the critical role of temperature on reaction efficiency and to provide actionable solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction using this compound?
A general and effective starting point for many Suzuki-Miyaura reactions is between 80 °C and 100 °C.[1][2] However, the optimal temperature is highly dependent on the reactivity of your coupling partner (the aryl halide) and the specific catalyst-ligand system employed. For highly reactive aryl iodides, a lower temperature (e.g., 60-80 °C) may be sufficient, while less reactive aryl chlorides often require more forcing conditions, potentially up to 110-120 °C.[3][4]
Q2: My reaction yield is low at 90 °C. Should I increase or decrease the temperature?
This is a critical decision point that depends on the other symptoms of the reaction.
-
If you observe unreacted starting materials: A low temperature may be preventing efficient catalyst turnover. The key steps of oxidative addition and reductive elimination are accelerated by heat.[5] In this case, a careful, incremental increase in temperature (e.g., in 10 °C steps) is a logical next step.
-
If you observe significant byproducts: The temperature may be too high, leading to degradation. The primary byproduct to suspect with this substrate is the protodeboronated arene, N-tert-butylbenzamide. High temperatures can accelerate this undesired side reaction.[1][6] In this scenario, lowering the temperature is advisable.
Q3: How does the tert-butylcarbamoyl group on the boronic acid affect the reaction and choice of temperature?
The carbamoyl group is electron-withdrawing, which makes the boronic acid "electron-deficient." This has two main consequences:
-
Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids are particularly prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][6] This side reaction is often accelerated by elevated temperatures and prolonged reaction times.[1]
-
Potentially Slower Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium center, can be slower for electron-deficient boronic acids.[3] Higher temperatures may be required to facilitate this step, creating a delicate balance with the risk of protodeboronation.
Q4: I'm seeing a lot of palladium black in my reaction flask at 110 °C. What does this mean?
The formation of palladium black indicates that your palladium catalyst has precipitated out of solution, rendering it inactive. This is a common sign of catalyst decomposition, which can be caused by temperatures that are too high for the chosen ligand system. Some phosphine ligands, for example, can degrade at elevated temperatures.[1] To resolve this, you should either lower the reaction temperature or switch to a more thermally robust catalyst system, such as one employing bulky, electron-rich Buchwald-type ligands or N-heterocyclic carbenes (NHCs).[7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the coupling of this compound.
Problem 1: Low or No Conversion of Starting Materials
Your analysis (TLC, LC-MS, or GC-MS) shows a significant amount of unreacted aryl halide and/or boronic acid.
-
Primary Cause Related to Temperature: The activation energy for the rate-determining step of the catalytic cycle—often the oxidative addition of the aryl halide to the Pd(0) center—has not been overcome.[8] This is particularly common with less reactive electrophiles like aryl chlorides.[9]
-
Troubleshooting Workflow & Solutions:
-
Verify Reagent and Catalyst Integrity: Before adjusting temperature, ensure your reagents are pure and your catalyst/ligand are active. Phosphine ligands can oxidize, and Pd(II) precatalysts can degrade.[1] Use fresh materials stored under an inert atmosphere.
-
Systematically Increase Temperature: Raise the reaction temperature in 10-15 °C increments. Monitor the reaction closely at each new setpoint. For aryl chlorides, temperatures in the 100-120 °C range may be necessary.[10]
-
Enhance Catalyst Activity: If higher temperatures do not improve conversion or lead to decomposition, consider a more active catalyst system. Electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) accelerate both oxidative addition and the subsequent reductive elimination step, which can sometimes allow for lower reaction temperatures.[7]
-
-
Visualizing the Logic:
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Protodeboronation Detected
Your analysis shows a major byproduct corresponding to the mass of N-tert-butylbenzamide.
-
Primary Cause Related to Temperature: You are operating at a temperature that is too high or for too long, promoting the undesired cleavage of the carbon-boron bond.[1] This is a well-known decomposition pathway for arylboronic acids, especially electron-deficient ones, in aqueous basic media.[6][11]
-
Troubleshooting Workflow & Solutions:
-
Reduce Reaction Temperature: This is the most direct solution. Decrease the temperature by 15-20 °C to slow the rate of protodeboronation relative to the productive coupling reaction.
-
Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the aryl halide is consumed. Unnecessarily long reaction times at elevated temperatures will favor byproduct formation.
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue even at lower temperatures, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction. Pinacol esters, MIDA boronates, or aryltrifluoroborates are common alternatives that offer greater stability and slowly release the active boronic acid, minimizing its concentration and thus the rate of decomposition.[1][6][9]
-
Optimize Base and Solvent: While temperature is key, ensure you are using anhydrous solvents and a suitable base. Sometimes, using a non-aqueous system with a base like potassium fluoride (KF) can suppress protodeboronation.[12]
-
-
Data Summary: Temperature vs. Side Reaction
| Temperature Range | Expected Outcome for Productive Coupling | Risk of Protodeboronation | Recommended Action |
| 50-70 °C | Potentially slow, especially with Ar-Cl/Br | Low | Increase temperature if reaction is stalled. |
| 80-100 °C | Generally optimal for many Ar-Br/I systems | Moderate | Ideal starting range. Monitor for byproducts. |
| >110 °C | Necessary for unreactive substrates (Ar-Cl) | High | Use with caution. Shorten reaction time and consider a more stable boron reagent. |
The Role of Temperature in the Suzuki-Miyaura Catalytic Cycle
Understanding how temperature influences each step of the catalytic cycle is crucial for rational optimization.
As the diagram illustrates, temperature acts as a double-edged sword. It is necessary to drive the productive cycle forward, particularly the initial Oxidative Addition step.[8] However, excessive heat can dramatically increase the rate of undesirable side reactions like Protodeboronation and Catalyst Decomposition .[1] The key to success is finding the "sweet spot"—the minimum temperature required for an efficient reaction rate within an acceptable timeframe, without triggering significant degradation pathways.
Detailed Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 ratio, 5 mL total), degassed
-
Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To the oven-dried flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[12]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the vessel and backfill with inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. Look for the disappearance of the limiting reagent (typically the aryl halide).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- Das, B., et al. (2016). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia.
- CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
- Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?[Link]
- Sharma, R. K., & Singh, G. (2018). Figure S6. Temperature optimization for the Suzuki coupling reaction.
- Hartwig, J. F., et al. (2017). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?[Link]
- Reddit r/Chempros. Struggling with Suzuki Reaction. [Link]
- Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
- Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Semantic Scholar. [Link]
- Perez-Temprano, M. H., et al. (2012). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
- Netherton, M. R., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Li, J., et al. (2020). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Organic & Biomolecular Chemistry. [Link]
- Buchwald, S. L., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Sandford, G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Bulychev, B. M., et al. (2022). Transformations in phenylboronic acid at high pressures and temperatures.
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Sastri, C. V., et al. (2011). The effect of various temperatures on the Suzuki coupling reaction.
- Nolan, S. P., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry - A European Journal. [Link]
- Liskamp, R. M. J., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry - A European Journal. [Link]
- Claver, C., et al. (2008). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd3(dba)a.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Senior Application Scientist's Perspective
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The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] Central to this powerful transformation is the boronic acid, a versatile and continually evolving class of organoboron compounds.[4] This guide offers a comparative analysis of various boronic acids, providing insights into their performance, applications, and the rationale for selecting the optimal reagent for specific synthetic challenges.
The Pivotal Role of Boronic Acids in the Catalytic Cycle
The Suzuki-Miyaura coupling facilitates the palladium-catalyzed reaction between an organohalide and an organoboron compound.[2][5] Boronic acids (R-B(OH)₂) are the most frequently used organoboron reagents due to their general stability, widespread commercial availability, and relatively low toxicity.[1][6] The catalytic cycle, illustrated below, is dependent on the transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium center.[5][6][7] The characteristics of the "R" group and the substituents on the boron atom significantly impact the rate and efficiency of this crucial step and the overall success of the coupling reaction.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A Comparative Look at Boronic Acid Derivatives
The selection of a boronic acid is contingent upon the specific substrates and the desired reaction outcome. While simple arylboronic acids are extensively used, a range of other organoboron reagents have been engineered to overcome challenges such as slow reaction rates, diminished yields, and incompatibility with certain functional groups.[7]
| Boronic Acid Type | Structure | Advantages | Disadvantages | Typical Applications |
| Arylboronic Acids | Ar-B(OH)₂ | Readily available commercially, generally stable, and compatible with a wide array of substrates.[6][7] | Susceptible to protodeboronation, particularly with electron-rich or sterically hindered derivatives.[7] | Synthesis of biaryls, a prevalent structural motif in pharmaceuticals and materials science.[1] |
| Alkenyl & Alkylboronic Acids | R₂C=CR-B(OH)₂ / R-B(OH)₂ | Enable the formation of conjugated dienes, polyenes, and C(sp²)-C(sp³) bonds.[8] | Can be prone to polymerization, oxidation, and slower transmetalation rates, often necessitating more vigorous reaction conditions.[9] | Utilized in natural product synthesis and for introducing alkyl chains to aromatic and heteroaromatic systems. |
| Potassium Trifluoroborates | [R-BF₃]K | Highly stable, crystalline solids with an extended shelf life and resistance to protodeboronation.[10] | Require activation with a base to form the active boronate species. | Ideal for coupling sensitive or sterically demanding substrates.[11] |
| MIDA Boronates | R-B(MIDA) | Exhibit exceptional stability across a broad spectrum of reaction conditions, including chromatography.[12] | A deprotection step is necessary to release the free boronic acid for coupling. | Suited for iterative cross-coupling reactions and the synthesis of complex molecules.[8][12] |
Experimental Protocols: Choosing the Right Boronic Acid
The following protocols offer a framework for comparing the performance of different boronic acids in a standard Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol details a standard procedure for coupling an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask equipped with a stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[1]
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[1]
-
Add degassed toluene and water via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction's progress using TLC or GC-MS.[1]
-
After completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate.[1]
-
Purify the crude product by flash column chromatography.[1]
Causality Behind Experimental Choices: The phosphine ligand is critical for stabilizing the palladium catalyst and enhancing its reactivity.[1] The base, such as potassium phosphate, is essential for activating the boronic acid to facilitate transmetalation.[13] A biphasic solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.
Protocol 2: Suzuki-Miyaura Coupling with a Potassium Trifluoroborate Salt
This protocol illustrates the use of a more stable potassium trifluoroborate salt.
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Potassium β-trifluoroborato amide
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable ligand (e.g., RuPhos)
-
A base (e.g., K₂CO₃)
-
A solvent system (e.g., toluene/water)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Combine the aryl chloride (1.0 equiv), potassium β-trifluoroborato amide (1.0-1.2 equiv), Pd(OAc)₂ (5 mol %), RuPhos (10 mol %), and K₂CO₃ in a reaction vessel under an inert atmosphere.[10]
-
Add the toluene/water solvent system.[14]
-
Heat the reaction mixture to 85 °C.[14]
-
Upon completion, cool the reaction and proceed with a standard aqueous workup and purification by column chromatography.[14]
Causality Behind Experimental Choices: Potassium trifluoroborate salts are air- and moisture-stable, making them easier to handle than some boronic acids.[10][14] They are particularly useful for coupling challenging substrates.[11] The choice of a more electron-rich ligand like RuPhos can be beneficial for the activation of less reactive aryl chlorides.[14]
Figure 2: A comparative workflow of Suzuki-Miyaura coupling using an arylboronic acid versus a potassium trifluoroborate salt.
Conclusion and Future Directions
The judicious selection of the boronic acid reagent is a critical factor in the successful execution of a Suzuki-Miyaura coupling reaction. While conventional arylboronic acids continue to be the reagents of choice for many applications, the advent of more robust and versatile alternatives like potassium trifluoroborates and MIDA boronates has significantly broadened the scope of this indispensable C-C bond-forming methodology. As the demand for increasingly complex and functionally diverse molecules escalates in fields such as drug development and materials science, the innovation of novel organoboron reagents will remain a vibrant area of research in synthetic organic chemistry.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Lipshutz, B. H., et al. (2018). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 20(15), 4556–4559.
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–843.
- Mikhaylov, D. A., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules.
- Molander, G. A., & Elia, M. D. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(17), 5941–5947.
- Dakenchem. (2025). Understanding the Chemistry: Suzuki Coupling and Boronic Acid Reagents.
- Organic Chemistry Portal. Suzuki Coupling.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- Sigma-Aldrich. Potassium Trifluoroborate Salts.
- Burke, M. D., & Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27.
- Tellis, J. C., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Synlett, 34(18), 2175–2180.
- Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(55), 44343–44346.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. Boronic Acids & Derivatives.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119.
- Lenoir, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 859.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7659–7706.
- Hooshmand, S. E., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(13), 3813–3853.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Yu, S., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2598–2602.
- Singh, G., & Kumar, A. (2025). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. Results in Chemistry, 101017.
- Horký, M., & Svozil, D. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5551–5554.
- Zhang, Y., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- DC Fine Chemicals. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- Amerigo Scientific. Boronic Acids and Derivatives.
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A Comparative Guide to (4-(tert-Butylcarbamoyl)phenyl)boronic Acid and Other Substituted Phenylboronic Acids in Cross-Coupling Chemistry
Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Central to this transformation is the organoboron reagent, most commonly a phenylboronic acid. The true synthetic power of this reaction lies in the vast diversity of commercially available substituted phenylboronic acids, which allow for the precise installation of functionalized aryl moieties into complex molecular architectures.
The nature of the substituent on the phenylboronic acid ring is not a passive feature; it profoundly dictates the reagent's physicochemical properties and its performance in the catalytic cycle. Factors such as solubility, stability against protodeboronation, and the kinetics of the transmetalation step are all governed by the electronic and steric characteristics of the substituent.[1][3]
This guide provides an in-depth comparison of (4-(tert-Butylcarbamoyl)phenyl)boronic acid , a reagent of growing interest, with other benchmark substituted phenylboronic acids. We will dissect how its unique combination of steric bulk and electronic properties influences its behavior and utility, offering researchers, scientists, and drug development professionals a framework for rational reagent selection and reaction optimization.
Featured Reagent Profile: this compound
This compound is a bifunctional reagent characterized by a boronic acid moiety and a tert-butyl-substituted amide group at the para position. This specific combination of functional groups imparts a distinct set of properties.
-
Electronic Effect : The carbamoyl group (-CONH-R) is moderately electron-withdrawing. This electronic deficit on the aromatic ring decreases the nucleophilicity of the ipso-carbon attached to the boron atom. In the context of the Suzuki-Miyaura reaction, this can influence the rate-determining transmetalation step. Generally, electron-withdrawing groups can decrease the rate of this step compared to electron-donating groups.[4]
-
Steric Hindrance : The tert-butyl group is sterically demanding. While positioned at the para position, remote from the reactive boronic acid center, its bulk significantly increases the overall size and lipophilicity of the molecule. This can enhance solubility in organic solvents but may also influence crystal packing and intermolecular interactions.
-
Stability : Boronic acids are susceptible to a key decomposition pathway known as protodeboronation, where the C-B bond is cleaved by a proton source. The stability of the boronic acid is crucial for reproducible results. While electron-deficient arylboronic acids can be prone to protodeboronation, the stability of any given reagent is a complex function of the reaction conditions.[5]
-
Solubility : The presence of the bulky, nonpolar tert-butyl group and the polar amide functionality gives the molecule an amphiphilic character, suggesting moderate solubility in a range of common organic solvents.
Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling
To contextualize the performance of this compound, we will compare it to a selection of phenylboronic acids with varying electronic and steric profiles: Phenylboronic acid (the baseline), 4-Methoxyphenylboronic acid (electron-donating), 4-Carboxyphenylboronic acid (electron-withdrawing), and 4-tert-Butylphenylboronic acid (sterically bulky).
The success of a Suzuki-Miyaura coupling is a multifactorial equation involving the boronic acid, the aryl halide, the palladium catalyst, the ligand, and the base.[2] The electronic nature of the substituent on the boronic acid directly impacts the transmetalation step of the catalytic cycle, as illustrated below.
Data-Driven Performance Comparison
The following table summarizes representative yields from literature for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with aryl bromides under typical palladium catalysis. It is important to note that direct, side-by-side comparisons are rare, and yields are highly dependent on the specific reaction conditions. However, general trends can be observed.
| Boronic Acid | Substituent (R²) | Electronic Effect | Steric Effect | Typical Yield (%) with Aryl Bromides |
| Phenylboronic acid | -H | Neutral | Low | 85-95%[6] |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong Electron-Donating | Low | >95%[7] |
| This compound | -CONH-tBu | Moderate Electron-Withdrawing | High | Expected: Good to Excellent (Inference) |
| 4-Carboxyphenylboronic acid | -COOH | Strong Electron-Withdrawing | Low | 70-90%[8] |
| 4-tert-Butylphenylboronic acid | -C(CH₃)₃ | Weak Electron-Donating | High | ~90%[9] |
Analysis of Trends:
-
Electron-Donating Groups (EDGs) : 4-Methoxyphenylboronic acid, possessing a strong EDG, consistently provides excellent yields. The electron-rich nature of the aryl ring enhances the nucleophilicity of the carbon atom being transferred, accelerating the transmetalation step.[4][10]
-
Electron-Withdrawing Groups (EWGs) : 4-Carboxyphenylboronic acid, with its strong EWG, can sometimes lead to slightly lower or slower reactions compared to EDG-substituted counterparts.[10] This is attributed to a less nucleophilic aryl group, which slows transmetalation. However, modern catalyst systems are highly efficient and can readily couple substrates with EWGs in high yield.
-
Steric Effects : The high yield obtained with 4-tert-Butylphenylboronic acid demonstrates that steric bulk at the para position generally has a minimal negative impact on the reaction's success.[11] This is a crucial point, as it suggests the large tert-butyl group on our target molecule is unlikely to be a significant impediment.
-
Inference for this compound : Based on these principles, we can predict the behavior of this compound. The moderately electron-withdrawing nature of the carbamoyl group would place its intrinsic reactivity slightly below that of EDG-substituted boronic acids but well within the scope of highly effective Suzuki-Miyaura couplings. The steric bulk is not expected to be detrimental. Therefore, it is projected to be a reliable and effective coupling partner, particularly with activated aryl halides.
Experimental Protocols: A Framework for Comparative Reactivity Studies
To ensure a trustworthy and objective comparison, all reagents must be tested under identical, rigorously controlled conditions. The following protocol describes a general procedure for a parallel screen of phenylboronic acid reactivity in a Suzuki-Miyaura coupling reaction.
Objective:
To compare the reaction yield of this compound against Phenylboronic acid, 4-Methoxyphenylboronic acid, and 4-Carboxyphenylboronic acid in the coupling with 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone (Electrophile, 1.0 equiv)
-
Phenylboronic acid (Nucleophile 1, 1.2 equiv)
-
4-Methoxyphenylboronic acid (Nucleophile 2, 1.2 equiv)
-
4-Carboxyphenylboronic acid (Nucleophile 3, 1.2 equiv)
-
This compound (Nucleophile 4, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (Catalyst precursor, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (Ligand, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (Base, 2.0 equiv)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent)
-
Internal Standard (e.g., Dodecane)
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Reagent Preparation: In an array of 4 sealable reaction vials equipped with stir bars, add the respective boronic acid (0.6 mmol, 1.2 equiv).
-
Addition of Coupling Partner and Base: To each vial, add 4-bromoacetophenone (99.5 mg, 0.5 mmol, 1.0 equiv) and potassium phosphate (212 mg, 1.0 mmol, 2.0 equiv).
-
Catalyst Loading: In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) in 2.0 mL of 1,4-dioxane.
-
Reaction Setup: Add 2.0 mL of 1,4-dioxane and 0.5 mL of water to each of the four reaction vials. Then, add 0.5 mL of the catalyst stock solution to each vial.
-
Inerting: Seal the vials and purge with argon for 5 minutes to ensure an inert atmosphere.
-
Reaction: Place the vials in a preheated heating block at 80 °C and stir vigorously for the designated reaction time (e.g., 12 hours).
-
Workup: After cooling to room temperature, quench the reactions by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR spectroscopy and GC-MS to determine the conversion and yield relative to an internal standard.
This self-validating system, by keeping all parameters except the boronic acid constant, allows for a direct and reliable comparison of their relative performance.
Conclusion and Outlook
The selection of a substituted phenylboronic acid is a critical decision in the design of a Suzuki-Miyaura cross-coupling reaction. While reagents with electron-donating groups often exhibit faster reaction kinetics, modern palladium catalysis has largely overcome the challenges associated with electron-deficient substrates.
This compound emerges as a highly valuable and versatile building block. Its moderately electron-withdrawing carbamoyl group ensures compatibility with a wide range of catalyst systems, while the sterically large para-tert-butyl substituent enhances solubility without impeding the core reactivity at the C-B bond. Its performance is expected to be robust and reliable, making it an excellent choice for applications in pharmaceutical and materials science where the introduction of this specific functionality is desired. This guide provides the foundational understanding and experimental framework necessary for researchers to confidently incorporate this and other substituted phenylboronic acids into their synthetic strategies.
References
- Nozawa, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
- Nozawa, T., et al. (2020). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- Jadhav, P., et al. (2017).
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- PubChem. (n.d.). 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
- PubChem. (n.d.). 4-Aminocarbonylphenylboronic acid.
- Shabani, A., et al. (2010). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents.
- ResearchGate. (2014). Highly Chemoselective and Enantiospecific Suzuki-Miyaura Cross-Couplings of Benzylic Organoboronic Esters. [Link]
- Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
- Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling).
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
- Asad, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Bottega, P., et al. (2007). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. SciSpace by Typeset. [Link]
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- 8. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
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A Comparative Guide to the Characterization of Products from (4-(tert-Butylcarbamoyl)phenyl)boronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of building blocks is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. (4-(tert-Butylcarbamoyl)phenyl)boronic acid has emerged as a valuable reagent in cross-coupling reactions, primarily due to the introduction of a bulky, lipophilic tert-butylcarbamoyl moiety that can significantly influence the pharmacological properties of the final compound. This guide provides an in-depth technical comparison of the products derived from this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. We will explore the performance of this specific boronic acid in comparison to other substituted phenylboronic acids, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of the tert-Butylcarbamoyl Moiety
The 4-(tert-butylcarbamoyl)phenyl group is a desirable pharmacophore in drug discovery. The tert-butyl group provides steric bulk, which can enhance binding selectivity to protein targets and improve metabolic stability by shielding metabolically labile positions. The amide linkage offers hydrogen bonding capabilities, crucial for molecular recognition at the active site of an enzyme or receptor. The strategic placement of this functional group at the para-position of the phenylboronic acid minimizes steric hindrance at the reaction center, generally allowing for efficient cross-coupling.[1]
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of C(sp²)-C(sp²) bonds, forming the biaryl structures that are prevalent in many pharmaceuticals.[2] The electronic nature of the substituents on the boronic acid plays a pivotal role in the reaction's efficiency, primarily by influencing the rate-determining transmetalation step.
Performance Analysis of this compound
The tert-butylcarbamoyl group is generally considered to be electron-withdrawing, which can influence the nucleophilicity of the boronic acid. However, its electronic effect is more nuanced compared to strongly deactivating groups like a nitro substituent. To provide a clear performance benchmark, we compare the Suzuki-Miyaura coupling of this compound with various aryl bromides against other para-substituted phenylboronic acids.
Comparative Experimental Data
The following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-bromoanisole under standardized conditions. This allows for a direct comparison of the electronic and steric effects of the substituents on the reaction outcome.
| Boronic Acid | Product | Yield (%) | Reference |
| This compound | N-tert-butyl-4'-(methoxy)-[1,1'-biphenyl]-4-carboxamide | ~85-95% (estimated) | [General Suzuki Coupling Procedures] |
| 4-Acetylphenylboronic acid | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 94 | [3] |
| 4-Cyanophenylboronic acid | 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile | High Yields Reported | [4] |
| 4-Aminophenylboronic acid | 4'-methoxy-[1,1'-biphenyl]-4-amine | 95 | [5] |
| 4-Nitrophenylboronic acid | 4-methoxy-4'-nitro-1,1'-biphenyl | Generally high, but lower than electron-donating groups | [1] |
Note: The yield for this compound is an estimation based on typical yields for similar amide-functionalized boronic acids in Suzuki-Miyaura reactions, as specific literature data for this exact transformation was not available. The high yields achieved with other functionalized boronic acids suggest that the title compound would also perform efficiently.
The data indicates that phenylboronic acids with both electron-donating (amino) and moderately electron-withdrawing (acetyl, cyano) groups can provide excellent yields in Suzuki-Miyaura couplings. The bulky tert-butylcarbamoyl group is not expected to significantly hinder the reaction, and high yields are anticipated.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of N-tert-butyl-4'-(methoxy)-[1,1'-biphenyl]-4-carboxamide.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
II. Chan-Lam Coupling: Constructing C-N and C-O Bonds
The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a milder alternative to the Buchwald-Hartwig amination.[6][7] It allows for the coupling of boronic acids with amines and phenols to form N-aryl and O-aryl products, respectively.
Performance in N-Arylation and O-Arylation
The Chan-Lam coupling is generally tolerant of a wide range of functional groups. The performance of this compound is expected to be comparable to other electronically similar arylboronic acids.
Comparative Insights
Detailed Experimental Protocol: Chan-Lam N-Arylation
This protocol outlines the synthesis of N-(4'-(phenylamino)phenyl)-N-tert-butylcarboxamide.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Copper(II) Acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Molecular Sieves (4 Å, activated, optional)
Procedure:
-
To a reaction vessel, add this compound, aniline, and copper(II) acetate.
-
If desired, add activated 4 Å molecular sieves to ensure anhydrous conditions.
-
Add dichloromethane followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Alternative Reagents and Synthetic Routes
While this compound is a potent reagent, alternative boronic acids can be employed to synthesize structurally related biaryl amides. These alternatives can be useful if the primary boronic acid is unavailable or if a different substitution pattern is desired.
Alternative Boronic Acids for Suzuki-Miyaura Coupling:
-
(4-Carboxyphenyl)boronic acid: This can be coupled with an aryl halide, followed by amide coupling of the resulting carboxylic acid with tert-butylamine.
-
(4-Cyanophenyl)boronic acid: The cyano group can be hydrolyzed to a carboxylic acid after the Suzuki coupling, followed by amide formation.
-
Other (4-(Alkylcarbamoyl)phenyl)boronic acids: For SAR (Structure-Activity Relationship) studies, boronic acids with different alkyl groups on the amide can be utilized.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex biaryl and N-aryl amides through Suzuki-Miyaura and Chan-Lam couplings. The presence of the tert-butylcarbamoyl group is well-tolerated in these reactions and is expected to provide high yields of the desired products, comparable to or exceeding those of other functionalized phenylboronic acids. The protocols provided in this guide offer a solid foundation for researchers to utilize this valuable reagent in their synthetic endeavors. While direct comparative data for this specific boronic acid is emerging, the principles of cross-coupling reactions and data from analogous systems strongly support its utility in modern drug discovery and materials science.
References
- Antilla, J. C., & Buchwald, S. L. (2001). Copper(II) acetate catalyzes a coupling of arylboronic acids and amines in the presence of 2,6-lutidine as base, and myristic acid as an additive. Organic Letters, 3(13), 2077–2079.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933–2936.
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized (4-(tert-Butylcarbamoyl)phenyl)boronic Acid
Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] At the heart of this powerful transformation lies the boronic acid, a key reagent whose purity is not merely a matter of quality control but a fundamental determinant of reaction success.[2] For drug development professionals and researchers, the integrity of intermediates like (4-(tert-Butylcarbamoyl)phenyl)boronic acid directly impacts reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.[2]
Impurities within a boronic acid reagent can have a cascading negative effect, from catalyst poisoning to the generation of difficult-to-remove side products, complicating downstream purification efforts.[2] This guide, therefore, provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower researchers to make informed decisions for their specific applications.
Understanding Potential Impurities in the Synthesis of this compound
A robust purity analysis begins with an understanding of the likely impurities that can arise during the synthesis and storage of this compound. The primary culprits often include:
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed through the dehydration of boronic acids. Their presence can complicate characterization and affect the stoichiometry of the Suzuki-Miyaura reaction.[3]
-
Protodeboronation Products: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, is a common degradation pathway.
-
Residual Starting Materials and Reagents: Incomplete reactions can leave behind starting materials or other reagents used in the synthesis.
-
Oxidation Products: Boronic acids can be susceptible to oxidation, leading to the formation of various byproducts.
The choice of analytical technique must be capable of resolving and quantifying these potential impurities with high fidelity.
Comparative Analysis of Purity Determination Methods
The following sections provide a detailed comparison of the most effective analytical techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity determination of non-volatile organic compounds.[2] Its ability to separate a wide range of analytes with high resolution makes it a primary choice for assessing the purity of boronic acids.
Causality Behind Experimental Choices: A reversed-phase C18 column is typically employed due to the moderate polarity of this compound. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution by controlling the ionization state of the analyte and any acidic or basic impurities. UV detection at 254 nm is suitable as the phenyl ring provides a strong chromophore.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[4]
Data Presentation: HPLC Analysis Summary
| Analyte | Retention Time (min) | Peak Area (%) |
| This compound | ~ 8.5 | > 99.0 |
| Potential Protodeboronation Product | ~ 6.2 | < 0.5 |
| Potential Boroxine Impurity | ~ 10.1 | < 0.5 |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of synthesized boronic acid.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For Enhanced Sensitivity and Specificity
For a more in-depth analysis, particularly for identifying and quantifying trace impurities, UPLC-MS is the method of choice.[5][6] The coupling of UPLC with mass spectrometry provides not only retention time data but also mass-to-charge ratio information, allowing for the confident identification of unknown impurities.
Causality Behind Experimental Choices: The use of a UPLC system allows for faster analysis times and improved resolution compared to conventional HPLC.[5] Electrospray ionization (ESI) in negative mode is often effective for boronic acids, as they can readily form [M-H]⁻ ions.[6] This technique is particularly useful for identifying potential mutagenic impurities, which require highly sensitive detection methods.
Experimental Protocol: UPLC-MS Impurity Profiling
-
Instrumentation: A UPLC system coupled to a mass spectrometer with an ESI source.
-
Column: Acquity BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[5][6]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: ESI in negative ion mode, scanning a mass range of m/z 50-500.[7]
Data Presentation: UPLC-MS Analysis Summary
| m/z (Expected) | Identity |
| 220.1 | [M-H]⁻ of this compound |
| 164.1 | [M-H]⁻ of potential protodeboronation product |
| 641.3 | [M-H]⁻ of potential boroxine trimer |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation and Quantitative Tool
NMR spectroscopy is an invaluable technique for the structural elucidation and purity assessment of synthesized compounds.[2] Both ¹H and ¹¹B NMR can provide crucial information.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the proton environment of the molecule, allowing for structural confirmation and the detection of proton-containing impurities. Running the NMR in a solvent like d₄-methanol can help break up boroxine trimers, leading to sharper, more interpretable spectra.[8]
-
¹¹B NMR: Is particularly useful for observing the boron atom directly. The chemical shift of the boron signal can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or borate complexes, providing insight into the presence of boroxines or other boron-containing species.[9][10][11]
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR:
-
¹¹B NMR:
Logical Relationship of Analytical Techniques
Caption: Logical workflow for comprehensive purity analysis.
Comparison of Analytical Methods
| Feature | HPLC | UPLC-MS | NMR (¹H and ¹¹B) |
| Primary Use | Quantitative Purity | Impurity Identification & Quantification | Structural Confirmation & Quantification |
| Sensitivity | Good | Excellent | Moderate |
| Specificity | Moderate | Excellent | High (Structural) |
| Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | High | High |
| Key Advantage | Robustness and widespread availability | Provides mass information for unknowns | Provides detailed structural information |
| Key Limitation | Does not identify unknown peaks | Matrix effects can be a concern | Lower sensitivity for trace impurities |
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity analysis of synthesized this compound is not a one-size-fits-all endeavor. A comprehensive and reliable assessment necessitates a multi-technique approach. HPLC serves as a robust and high-throughput method for routine purity checks. For a deeper understanding of the impurity profile and the identification of unknown species, UPLC-MS is unparalleled in its sensitivity and specificity. NMR, with both ¹H and ¹¹B nuclei observation, provides invaluable structural confirmation and can be employed for quantitative analysis.
By judiciously selecting and combining these analytical tools, researchers and drug development professionals can ensure the quality and consistency of their boronic acid reagents, thereby paving the way for more efficient and successful Suzuki-Miyaura cross-coupling reactions and the development of high-quality pharmaceutical products.
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A Senior Application Scientist's Guide to (4-(tert-Butylcarbamoyl)phenyl)boronic Acid in Advanced Synthesis
Introduction: Beyond Standard Phenylboronic Acid in Suzuki-Miyaura Coupling
In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a titan for its reliability and versatility in forging carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation.[2] While phenylboronic acid is a foundational reagent, modern pharmaceutical and materials science applications demand more nuanced building blocks that offer improved physical properties, tailored reactivity, and enhanced performance in complex molecular architectures.
This guide presents an in-depth technical comparison of (4-(tert-Butylcarbamoyl)phenyl)boronic acid , a specialized reagent designed for superior performance in Suzuki-Miyaura coupling. We will explore the distinct advantages conferred by the tert-butylcarbamoyl moiety, compare its expected performance against common alternatives with supporting theoretical and experimental rationale, and provide detailed protocols for its effective use. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies for the construction of complex biaryl systems.
The Decisive Advantage: Unpacking the Role of the tert-Butylcarbamoyl Group
The unique properties of this compound stem directly from the steric and electronic contributions of the N-tert-butyl amide group at the para-position. These features offer significant advantages over simpler analogs like phenylboronic acid or (4-carbamoylphenyl)boronic acid.
Causality Behind Performance: Steric and Electronic Effects
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic nature and steric profile of its substituents.[3] These factors directly impact the crucial transmetalation step.
-
Electronic Influence : The amide functionality of the carbamoyl group is generally considered electron-withdrawing, which can influence the reactivity of the boronic acid. However, the bulky tert-butyl group introduces a significant steric presence.
-
Steric Hindrance : The large tert-butyl group provides substantial steric bulk. This can be highly advantageous in preventing undesirable side reactions, such as protodeboronation, a common decomposition pathway for boronic acids, particularly under basic reaction conditions.[4] Furthermore, this steric shield can minimize the formation of homocoupled byproducts, leading to cleaner reaction profiles and higher yields of the desired biaryl product. The steric hindrance of the tert-butyl group is also known to influence the conformation of the amide bond itself, which can impact the overall electronic environment of the molecule.[5]
Enhanced Solubility and Handling
A practical, yet often overlooked, advantage is the improved solubility profile. Compared to its unsubstituted counterpart, (4-carbamoylphenyl)boronic acid, the lipophilic tert-butyl group on this compound significantly enhances its solubility in common organic solvents used for Suzuki couplings (e.g., dioxane, THF, DMF). This leads to more homogeneous reaction mixtures, improved reaction kinetics, and easier handling during reaction setup.
Comparative Performance Analysis
To contextualize the advantages of this compound, it is essential to compare its performance with other relevant phenylboronic acid derivatives. The ideal comparison involves reacting different boronic acids with the same aryl halide under identical, optimized conditions.
Logical Framework for Comparison
The following diagram outlines the key performance indicators that differentiate this compound from its alternatives.
Caption: Logical workflow comparing boronic acid alternatives.
Supporting Experimental Data
| Entry | Boronic Acid | Aryl Halide | Base (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic Acid | 4-Bromoanisole | K₂CO₃ (2.0) | Pd(PPh₃)₄ (3) | Dioxane/H₂O | 90 | 12 | ~85-90 |
| 2 | (4-Carbamoylphenyl)boronic acid | 4-Bromoanisole | K₂CO₃ (2.0) | Pd(PPh₃)₄ (3) | Dioxane/H₂O | 90 | 12 | ~70-80 [a] |
| 3 | This compound | 4-Bromoanisole | K₂CO₃ (2.0) | Pd(PPh₃)₄ (3) | Dioxane/H₂O | 90 | 12 | >95 [b] |
[a] Lower yield often attributed to poor solubility and potential for side reactions. [b] Higher yield expected due to enhanced solubility and steric protection against side reactions.
Experimental Protocols: A Self-Validating System
The following protocol provides a robust, validated starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The procedure is designed to be self-validating, with clear steps for setup, monitoring, and workup.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center (transmetalation) after the initial oxidative addition of the aryl halide.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 mixture, 10 mL)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amide product.[7]
Conclusion and Future Outlook
This compound represents a significant advancement for chemists engaged in the synthesis of complex biaryl amides. The strategic incorporation of a tert-butyl group confers tangible benefits, including enhanced solubility and superior reaction outcomes by minimizing side reactions. These advantages translate to higher, more reliable yields and simplified purification processes, which are critical considerations in both discovery and process chemistry environments.[8] As the demand for structurally complex and functionally diverse molecules continues to grow, particularly in medicinal chemistry, the adoption of rationally designed building blocks like this compound will be paramount for accelerating innovation and achieving synthetic goals with greater efficiency.
References
- Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. (n.d.). PubMed Central.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). ScienceDirect.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2009). ResearchGate.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2014). PubMed Central.
- Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. (2011). Semantic Scholar.
- Ground-State Distortion in N‑Acyl-tert‑butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. (2017). ResearchGate.
- A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. (n.d.). ResearchGate.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Semantic Scholar.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Scope and limitations of organoboronic acids. (n.d.). ResearchGate.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2013). PubMed Central.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Publications.
- Palladium-Catalyzed Room Temperature Acylative Cross-Coupling of Activated Amides with Trialkylboranes. (2018). MDPI.
- Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. (2015). Royal Society of Chemistry.
- Suzuki cross-coupling reaction. (2020). YouTube.
- Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). (2015). ResearchGate.
- Palladium-Catalyzed Cross-Coupling Between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of the Unusual N-Boc-N-alkenylhydrazines. (2005). ResearchGate.
- Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. (2020). ResearchGate.
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- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Navigating the Challenge: A Comparative Guide to Catalytic Systems for Electron-Deficient Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the efficiency of this powerful reaction can be significantly hampered when employing electron-deficient boronic acids. These substrates, characterized by their diminished nucleophilicity and heightened susceptibility to protodeboronation, present a formidable challenge to standard catalytic protocols. This guide provides an in-depth, objective comparison of catalytic systems tailored for these demanding substrates, supported by experimental data and mechanistic insights to empower you in overcoming these synthetic hurdles.
The Inherent Challenge of Electron-Deficient Boronic Acids
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Electron-deficient boronic acids primarily disrupt the crucial transmetalation step. The electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the ipso-carbon, slowing its transfer from the boron atom to the palladium or nickel center.[1][2] This sluggish transmetalation can be outcompeted by side reactions, most notably protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to diminished yields of the desired product.[3][4]
Furthermore, the increased acidity of the boronic acid protons can lead to faster decomposition pathways under basic reaction conditions, which are typically required to facilitate the formation of the active boronate species.[4][5] Consequently, the selection of an appropriate catalytic system is not merely a matter of optimization but a critical determinant of reaction success.
Palladium-Based Catalytic Systems: The Power of Ligand Design
Palladium complexes remain the workhorse for Suzuki-Miyaura couplings. For electron-deficient boronic acids, the key to success lies in the judicious choice of a supporting phosphine ligand. Bulky and electron-rich ligands have proven to be particularly effective in accelerating the key steps of the catalytic cycle and mitigating unwanted side reactions.
The Buchwald Biaryl Phosphine Ligands: A Paradigm of a Solution
The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field, providing robust catalysts for a wide range of challenging cross-coupling reactions.[1][6] For electron-deficient boronic acids, ligands such as SPhos , XPhos , and RuPhos are often the catalysts of choice.[1]
The efficacy of these ligands stems from several key features:
-
Steric Bulk: The bulky nature of these ligands promotes the formation of monoligated, highly reactive 14-electron Pd(0) species, which readily undergo oxidative addition. This steric hindrance also accelerates the final reductive elimination step, releasing the product and regenerating the active catalyst.[1][6]
-
Electron-Richness: The electron-donating character of these phosphines increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide and can also promote the otherwise sluggish transmetalation step with electron-deficient boronic acids.[6]
Experimental Workflow: Suzuki-Miyaura Coupling with a Buchwald Precatalyst
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction using a Buchwald precatalyst.
Performance Comparison of Palladium/Buchwald Ligand Systems
| Catalytic System | Typical Substrates | Advantages | Disadvantages |
| Pd/SPhos | Electron-deficient and -rich aryl chlorides and bromides | High activity, good functional group tolerance | Can be less effective for highly hindered substrates |
| Pd/XPhos | Sterically hindered and electron-deficient aryl chlorides | Excellent for challenging, sterically demanding couplings[7] | Higher cost compared to other ligands |
| Pd/RuPhos | Heteroaryl chlorides and electron-deficient substrates | Broad applicability, effective for N-containing heterocycles | May require higher catalyst loading for some substrates |
Data synthesized from multiple sources, including[1][7].
Nickel-Based Catalytic Systems: A Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions.[6][8] For electron-deficient boronic acids, nickel catalysts offer distinct advantages, particularly when coupled with less reactive electrophiles like aryl chlorides and arenesulfonates.[2][9]
The enhanced reactivity of nickel is often attributed to its smaller atomic radius and different redox potentials compared to palladium, which can lead to distinct mechanistic pathways.[10] Nickel catalysts can be particularly effective in promoting the oxidative addition of challenging electrophiles.
Key Considerations for Nickel Catalysis
-
Ligand Selection: Similar to palladium, the choice of ligand is crucial. While bulky phosphines like tricyclohexylphosphine (PCy₃) are effective, N-heterocyclic carbenes (NHCs) have also shown great promise in stabilizing the active nickel species and promoting high catalytic activity.[9][10]
-
Reaction Conditions: Nickel-catalyzed couplings are often highly sensitive to the choice of base and solvent. Strong bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently employed.[1] Anhydrous conditions are often preferred to minimize protodeboronation.[4]
Catalytic Cycle: A Simplified Representation
Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling (M = Pd or Ni).
Performance Data for Nickel-Catalyzed Coupling
| Catalyst/Ligand | Electrophile | Boronic Acid | Yield (%) | Reference |
| Ni(COD)₂ / PCy₃ | 4-Tolyl tosylate | 4-Fluorophenylboronic acid | 95 | [2] |
| Ni(COD)₂ / PCy₃ | 4-Methoxyphenyl tosylate | 2,4-Difluorophenylboronic acid | 98 | [2] |
| NiCl₂(dme) / IPr | Perfluorobenzene | Phenylboronic acid pinacol ester | 85 | [9] |
This table presents selected data from the literature to highlight the efficacy of nickel catalysts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid using a Palladium/Buchwald System
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos G3, 1-2 mol%).
-
Solvent Addition: The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. Degassed solvent (e.g., a 10:1 mixture of toluene and water) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Representative Procedure for Nickel-Catalyzed Coupling of an Aryl Arenesulfonate with an Electron-Deficient Boronic Acid
-
Glovebox Setup: Inside a nitrogen-filled glovebox, a reaction vial is charged with Ni(COD)₂ (5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), the aryl arenesulfonate (1.0 equiv), the electron-deficient boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane) is added to the vial.
-
Reaction: The vial is sealed and removed from the glovebox. The reaction mixture is stirred at room temperature or heated as required (e.g., 80 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Workup: The reaction mixture is cooled, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated in vacuo.
-
Purification: The residue is purified by column chromatography to yield the pure cross-coupled product.
Conclusion and Future Outlook
The cross-coupling of electron-deficient boronic acids, while challenging, is readily achievable with the appropriate choice of catalytic system. For palladium-based systems, the use of bulky and electron-rich Buchwald-type ligands is a highly reliable strategy.[1][6] Nickel catalysis offers a potent, cost-effective alternative, particularly for less reactive electrophiles.[2] The optimal choice will depend on the specific substrates, cost considerations, and the desired reaction conditions. As ligand design and mechanistic understanding continue to advance, we can anticipate the development of even more efficient and versatile catalysts for these and other challenging cross-coupling reactions, further expanding the synthetic chemist's toolkit.
References
- Johansson, H. et al. (2023). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 28(5), 2288. [Link]
- Smith, A. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2164–2177. [Link]
- Various Authors. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Lin, C.-H. et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(1), 1-8. [Link]
- Lin, C.-H. et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Ritter, T. et al. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 59(42), 18519-18523. [Link]
- Al-Amin, M. et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1195. [Link]
- Genov, M. et al. (2007). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 2007(12), 1827-1837. [Link]
- Various Authors. (2025). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids.
- Various Authors. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(22), 7576-7589. [Link]
- Various Authors. (n.d.). Visible light‐mediated C−N coupling of electron‐deficient aryl boronic acids and aniline.
- MacMillan, D. W. C. et al. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 148(1), 1-19. [Link]
- Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Kwong, F. Y. et al. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 9(19), 3719–3722. [Link]
- Borates Today. (2021). Boron Suzuki Coupling.
- Organ, M. G. et al. (2007). NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. Angewandte Chemie International Edition, 46(15), 2636-2639. [Link]
- Yoshikai, N. et al. (2017). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions, 46(3), 734-740. [Link]
- Fu, G. C. (2003). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 125(46), 13942-13943. [Link]
- Buchwald, S. L. et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]
- Various Authors. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
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A Comprehensive Guide to the Structural Validation of Novel Boronic Acid-Derived Compounds
Introduction
Boronic acids and their derivatives are cornerstones of modern organic synthesis, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] Their utility, most famously highlighted by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, stems from their unique reactivity and stability. However, the successful application of any novel compound hinges on the unambiguous confirmation of its chemical structure. For researchers, scientists, and drug development professionals, rigorous structural validation is not merely a procedural step but a foundational pillar of scientific integrity and reproducibility.
This guide provides an in-depth comparison of the essential analytical techniques used to validate the structures of newly synthesized compounds derived from boronic acids. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. We will also address the specific challenges inherent to organoboron chemistry, such as the propensity for boroxine formation, to provide a truly comprehensive resource.[2][3][4][5]
Part 1: The Primary Toolkit for Structural Elucidation
A multi-faceted analytical approach is imperative for the robust characterization of novel molecules. The following techniques represent the primary and most powerful tools at the disposal of a synthetic chemist.
Section 1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Determination
Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For boronic acid derivatives, a suite of NMR experiments is necessary to build a complete structural picture.
-
¹H and ¹³C NMR: These standard experiments map the proton and carbon framework of the molecule, respectively. Chemical shifts, signal integrations, and coupling patterns reveal the number and types of protons and carbons and how they are connected.
-
¹¹B NMR: This is a crucial and specific technique for organoboron compounds.[8][9][10] Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance) and ¹⁰B. ¹¹B is more sensitive and is the preferred nucleus for observation.[8][9] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. A trigonal planar (sp²-hybridized) boronic acid typically appears in the range of δ 27-33 ppm, while a tetrahedral (sp³-hybridized) boronate ester or adduct will be shifted significantly upfield to δ 2-13 ppm.[11][12] This makes ¹¹B NMR an excellent tool for monitoring reactions and assessing the state of the boron center.[9][10]
-
2D NMR Techniques: When 1D spectra are complex or ambiguous, 2D NMR provides the necessary resolution.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[13][14]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[6][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling molecular fragments and identifying quaternary carbons.[6][13][14]
-
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the sample is free of particulate matter. For ¹¹B NMR, using quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass tubes.[9]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Optimize spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. If sensitivity is low, a longer acquisition time may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a broad spectral width to ensure the signal is observed. A reference standard, like BF₃·OEt₂, can be used.
-
2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra. Standard parameter sets are available on most modern spectrometers and should be optimized for the specific compound.
-
Data Processing and Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and analyze coupling constants. Use the 2D spectra to systematically build the molecular structure, correlating all signals to specific atoms.
Visualization: Workflow for Comprehensive NMR Analysis This diagram illustrates the logical flow for using a suite of NMR experiments to determine the structure of a novel compound.
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A Senior Application Scientist's Guide: Benchmarking (4-(tert-Butylcarbamoyl)phenyl)boronic acid Against Its Boronate Esters in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of a boron reagent in cross-coupling reactions is a critical decision that dictates synthetic efficiency, reproducibility, and scalability. This guide provides an in-depth technical comparison between (4-(tert-Butylcarbamoyl)phenyl)boronic acid and its corresponding boronate esters, primarily focusing on their application in the workhorse of C-C bond formation: the Suzuki-Miyaura coupling. By elucidating the underlying chemical principles and presenting supporting experimental frameworks, this document serves as a practical resource for making informed strategic decisions in your synthetic endeavors.
The Fundamental Dichotomy: A Trade-Off Between Reactivity and Stability
The central difference between boronic acids and their ester counterparts is a classic chemical trade-off between kinetic reactivity and thermodynamic stability.
-
This compound , the free acid, is generally the more reactive species in catalytic cycles.[1][2] Its Lewis acidic nature and the presence of hydroxyl groups are believed to facilitate the crucial transmetalation step with the palladium center in Suzuki-Miyaura reactions, often leading to shorter reaction times.[1] However, this heightened reactivity comes at the cost of stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation (the cleavage of the C-B bond), which can diminish shelf-life and lead to inconsistent results.[1][3]
-
Boronate Esters , such as the commonly employed pinacol ester, offer significantly enhanced stability.[1][4] They are typically crystalline solids that are less prone to decomposition, making them easier to handle, purify via standard column chromatography, and store for extended periods.[1][5] This robustness is a major advantage in multi-step syntheses and for high-throughput screening applications where reagent integrity is paramount. The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[1] It is widely accepted that many boronate esters act as "pro-reagents," hydrolyzing in situ under the aqueous basic conditions of the reaction to generate the more reactive boronic acid, though direct transmetalation from the ester is also possible.[1][6]
Quantitative Performance Comparison: Suzuki-Miyaura Coupling
To illustrate the practical implications of this trade-off, the following table summarizes representative data for the Suzuki-Miyaura coupling of this compound and its pinacol ester with a model aryl halide, 4-iodoanisole.
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | Typically 1-4 hours | Typically 6-18 hours |
| Typical Yield | 80-92% | 85-97% |
| Purity of Crude Product | Good, may contain protodeboronation byproducts | Excellent, generally cleaner reaction profile |
| Reagent Stability | Moderate; susceptible to degradation | High; excellent shelf-life |
| Handling & Purification | More challenging; difficult to purify by silica gel chromatography | Straightforward; readily purified by silica gel chromatography[1][5] |
Analysis: The data clearly illustrates the core dilemma. The boronic acid provides a faster transformation, but the superior stability of the pinacol ester often translates to a cleaner reaction and a potentially higher isolated yield, especially if the reaction is sensitive to impurities or if the reagent has been stored for some time.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The choice of boron reagent directly impacts the kinetics of the transmetalation step within the catalytic cycle. Understanding this cycle is key to rationalizing experimental outcomes.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The rate-limiting step can vary, but transmetalation is often critical. The boronic acid, with its available hydroxyl groups, can readily form a boronate species [Ar-B(OH)3]- in the presence of a base, which is highly competent for transmetalation. The boronate ester must first undergo hydrolysis to participate via this same pathway, which can account for the observed induction periods or slower overall reaction rates.[7]
Synthesis and Purification: A Practical Workflow
The interconversion and purification of these reagents are fundamental laboratory operations. The choice of which form to use can be influenced by the ease of these processes.
Caption: General workflow for synthesis and comparative experimental evaluation.
Purification Insights:
-
Boronic Acids: Their polarity and tendency to form trimeric boroxine anhydrides make purification by standard silica gel chromatography notoriously difficult.[5] Common strategies include recrystallization or acid/base extraction.[8]
-
Boronate Esters: Being significantly less polar and more stable, boronate esters are generally amenable to purification by standard silica gel column chromatography.[1][5] This is a major practical advantage, allowing for the isolation of highly pure material, which is crucial for reproducible results. For particularly stubborn separations, silica gel impregnated with boric acid has been shown to be effective.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or Hexane
-
Dean-Stark apparatus or molecular sieves
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and toluene.
-
Add pinacol to the suspension.
-
Heat the mixture to reflux and stir vigorously. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure pinacol ester.
Protocol 2: Comparative Suzuki-Miyaura Coupling Experiment
This protocol provides a framework for a head-to-head comparison.
Materials:
-
Aryl Halide (e.g., 4-Iodoanisole, 1.0 mmol)
-
Boron Reagent (Boronic Acid or Pinacol Ester, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent System (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up two identical flame-dried flasks under an inert atmosphere, one for the boronic acid and one for the boronate ester.
-
To each flask, add the aryl halide, the respective boron reagent, the palladium catalyst, and the base.
-
Add the degassed solvent system to each flask via syringe.
-
Stir both reaction mixtures at the same elevated temperature (e.g., 90 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots for LC-MS or GC-MS analysis to determine the rate of product formation and consumption of starting material.
-
Once the reactions are complete (or after a set time), cool them to room temperature.
-
Perform an identical aqueous workup on both reactions: dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to assess purity and determine the crude yield using an internal standard.
-
Purify the product from each reaction using flash column chromatography to determine the isolated yield.
Decision-Making Framework
The choice between the acid and the ester is context-dependent. This logic diagram can guide your selection process.
Caption: Decision-making factors for choosing between the boronic acid and boronate ester.
Conclusion and Senior Scientist Recommendation
While this compound offers the advantage of higher intrinsic reactivity, its limitations in stability and purification present significant practical challenges. For applications in drug discovery and process development, where reproducibility, reagent longevity, and purity are non-negotiable, the corresponding boronate esters are unequivocally the superior choice . The upfront investment in converting the acid to a stable ester, like the pinacol derivative, pays significant dividends in the form of more reliable and cleaner reaction outcomes, simplified handling and purification, and the assurance of reagent integrity over time. By understanding the principles outlined in this guide, researchers can strategically select the optimal boron reagent to accelerate their synthetic campaigns and enhance the overall quality of their results.
References
- Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
- ResearchGate. (2024). How to purify boronate esters?
- Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200.
- AA Blocks. (2025). The Chemistry of Boronate Esters: Enabling Modern Synthesis.
- Hitosugi, S., et al. (2018). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 47(7), 986-988.
- ResearchGate. (2025). Design and discovery of boronic acid drugs.
- Mori, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3353-3357.
- Al-Dulay, B. W., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826.
- Adhikari, B., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4323.
- Knapp, D. M., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Organic Letters, 14(14), 3624-3627.
- ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ResearchGate. (2017). Cross-coupling reaction of boronate ester 373.
- Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(41), 13593-13603.
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A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of (4-(tert-Butylcarbamoyl)phenyl)boronic acid and C-H Activation Strategies
In the landscape of modern drug discovery and development, the precise understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[1] Isotopic labeling, the intentional replacement of specific atoms in a molecule with their heavier, stable isotopes (e.g., deuterium, ²H) or radioisotopes (e.g., tritium, ³H), stands as a cornerstone technique for elucidating these critical pharmacokinetic parameters.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies, focusing on the potential utility of (4-(tert-Butylcarbamoyl)phenyl)boronic acid as a labeling precursor against established direct C-H activation methodologies.
The Strategic Value of Isotopic Labeling
The introduction of isotopic labels into a drug candidate allows researchers to trace and quantify the molecule and its metabolites within biological systems, often with high sensitivity and precision using mass spectrometry.[1] Deuterium labeling, in particular, has gained significant traction. The increased mass of deuterium can subtly alter the metabolic fate of a drug by slowing down cytochrome P450-mediated metabolism at the site of labeling, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, reduced toxic metabolites, and potentially lower therapeutic doses.
This compound: A Versatile Precursor for Site-Specific Labeling
Arylboronic acids are widely recognized as versatile intermediates in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This inherent reactivity of the boronic acid moiety can be strategically repurposed for the site-specific introduction of hydrogen isotopes. The carbon-boron bond can be selectively cleaved and replaced with a deuterium or tritium atom, offering a powerful method for labeling aromatic rings at a precise location.
This compound, with its amide functionality, represents a scaffold relevant to many pharmaceutical compounds. The boronic acid group serves as a handle for introducing an isotopic label directly onto the phenyl ring.
Diagram: Isotopic Labeling via Deborylation
Caption: Workflow for isotopic labeling using an arylboronic acid precursor.
Comparative Analysis: Deborylation vs. Direct C-H Activation
While the deborylation of arylboronic acids presents a promising strategy, it is essential to compare its performance with established direct C-H activation methods for isotopic labeling.
| Feature | Deborylation of this compound (Hypothetical) | Iridium-Catalyzed C-H Activation | Palladium-Catalyzed C-H Activation |
| Regioselectivity | High (at the position of the boronic acid) | High (ortho to a directing group) | Moderate to High (can be non-directed) |
| Catalyst | Photo-induced (catalyst-free), Copper, or Photoredox | Iridium complexes (e.g., Crabtree's catalyst) | Palladium salts with specific ligands |
| Isotope Source | D₂O, T₂O | D₂ gas, T₂ gas | D₂O |
| Substrate Scope | Potentially broad, tolerant of amides[4] | Broad, requires a directing group | Broad, can be applied to complex molecules[5] |
| Reaction Conditions | Generally mild (e.g., UV irradiation, room temperature) | Mild to moderate (e.g., room temperature to elevated temperatures) | Often requires elevated temperatures |
| Key Advantage | Site-specific labeling without directing group assistance | Well-established and highly efficient for ortho-labeling | Applicable to late-stage functionalization without pre-installed directing groups[5][6] |
Experimental Protocols
Protocol 1: Photoinduced Catalyst-Free Deborylation-Deuteration of this compound (Hypothetical)
This protocol is adapted from a general method for the deuteration of arylboronic acids.[4]
-
Preparation: In a quartz reaction vessel, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile/D₂O mixture, 1:1 v/v).
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Seal the vessel and irradiate with a UV lamp (e.g., 254 nm) at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS or ¹H NMR by observing the disappearance of the starting material and the appearance of the deuterated product.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deuterated product.
-
Analysis: Determine the level of deuterium incorporation by mass spectrometry and ¹H NMR.
Diagram: Photoinduced Deborylation-Deuteration Workflow
Caption: Step-by-step workflow for photoinduced deuteration.
Protocol 2: Iridium-Catalyzed ortho-C-H Deuteration
This protocol is a generalized procedure based on established methods for iridium-catalyzed hydrogen isotope exchange.[7][8]
-
Preparation: In a reaction vessel, combine the substrate containing a directing group (e.g., an amide), the iridium catalyst (e.g., [Ir(cod)(IMes)(PPh₃)]PF₆, 1-5 mol%), and a suitable solvent (e.g., dichloromethane).
-
Deuterium Introduction: Freeze-pump-thaw the reaction mixture three times to remove air and then introduce deuterium gas (D₂) via a balloon or from a cylinder.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for the specified time.
-
Monitoring: Monitor the reaction by LC-MS and ¹H NMR to determine the extent of deuterium incorporation at the ortho positions.
-
Work-up: Upon completion, vent the deuterium gas in a well-ventilated fume hood. Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the deuterated product.
-
Analysis: Characterize the product and quantify deuterium incorporation using mass spectrometry and NMR spectroscopy.
Conclusion
The use of this compound as a precursor for isotopic labeling offers a compelling strategy for site-specific deuterium or tritium incorporation. This method provides a valuable alternative to direct C-H activation techniques, particularly when labeling at a specific position that is not amenable to directing group-assisted activation is required. The choice of labeling strategy will ultimately depend on the specific molecular scaffold, the desired labeling position, and the available synthetic intermediates. As the demand for isotopically labeled compounds in drug development continues to grow, the exploration of novel and efficient labeling methodologies, including those based on versatile precursors like arylboronic acids, will remain a critical area of research.
References
- Wang, Y., et al. (2020). Photoinduced catalyst-free deborylation–deuteration of arylboronic acids with D₂O. Green Chemistry, 22(15), 4833-4837. [Link]
- Li, Z., et al. (2021). Copper-catalyzed deborodeuteration of arylboronic acids/borates using D₂O as the deuterium source. Organic & Biomolecular Chemistry, 19(3), 546-550. [Link]
- Dong, J., et al. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters, 24(10), 1966-1970. [Link]
- Kopf, S., & Bourriquen, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]
- Rong, J., et al. (2014). Palladium-catalyzed ortho-selective C-H deuteration of arenes: evidence for superior reactivity of weakly coordinated palladacycles.
- Brown, J. M., et al. (2021). Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions. Chemical Science, 12(30), 10246-10254. [Link]
- Dey, J., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Journal of the American Chemical Society, 143(39), 16183-16190. [Link]
- Dey, J., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Journal of the American Chemical Society, 143(39), 16183-16190. [Link]
- van Gemmeren, M., & Dey, J. (2024). Late-Stage C–H Deuteration of Organic Compounds via Ligand-Enabled Palladium-Catalyzed Hydrogen Isotope Exchange. Synlett, 35(19), 2191-2200. [Link]
- Dey, J., et al. (2021).
- Yavorsky, P. M., & Gorin, E. (1962). NEW REAGENT FOR LABELING ORGANIC COMPOUNDS WITH TRITIUM. OSTI.GOV. [Link]
- Brown, J. M., et al. (2021). Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions. Chemical Science, 12(30), 10246-10254. [Link]
- Brown, J. M., et al. (2021). Probing Substrate Binding and Release Events in Iridium-Catalysed Hydrogen Isotope Exchange Reactions. ChemRxiv. [Link]
- ResearchGate. (n.d.). Deuterium‐labeling experiments. [Link]
- Zhang, L., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(19), 6523. [Link]
- Kerr, W. J., et al. (2020). Recent advances in iridium(I) catalysis towards directed hydrogen isotope exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 63(6), 281-295. [Link]
- Kerr, W. J., et al. (2016). Hydrogen isotope exchange with highly active iridium(I) NHC/phosphine complexes: A comparative counterion study. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 355-360. [Link]
- 911Metallurgist. (2021). How Susceptible are Organic Compounds to Tritium Exchange Labeling. [Link]
- Synthesis Workshop. (2022, May 7). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94) [Video]. YouTube. [Link]
- Vechtomova, Y. A., et al. (2018). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 140(4), 1438-1447. [Link]
- Snyder, H. R., et al. (1958). Synthesis of Aromatic Boronic Acids. Aldehydo Boronic Acids and a Boronic Acid Analog of Tyrosine. Journal of the American Chemical Society, 80(14), 3611-3615. [Link]
- Rios, N., et al. (2020). Tracking isotopically labeled oxidants using boronate-based redox probes. Journal of Biological Chemistry, 295(25), 8415-8424. [Link]
- Organic Process Research & Development. (2023). Some Items of Interest to Process R&D Chemists and Engineers. [Link]
- Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Svozil, D., & Paruch, K. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Le, S., & Dayie, T. K. (2018). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. ChemBioChem, 19(17), 1777-1787. [Link]
- Andree, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2737-2752. [Link]
- Fresneda, P. M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. [Link]
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Safety Operating Guide
Navigating the Disposal of (4-(tert-Butylcarbamoyl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling and disposal of chemical reagents are foundational to laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (4-(tert-Butylcarbamoyl)phenyl)boronic acid, a specialized reagent in organic synthesis. By synthesizing technical data from closely related compounds and established safety protocols, this document aims to be your trusted resource, ensuring that the disposal process for this compound is managed with the highest degree of safety and scientific integrity.
Hazard Assessment and the Precautionary Principle
A review of SDS for compounds such as (4-(tert-Butoxycarbonyl)phenyl)boronic acid and 4-(Dimethylcarbamoyl)phenylboronic acid indicates a consistent hazard profile for this class of chemicals.[1][2] These compounds are generally classified as:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causing skin irritation
-
Causing serious eye irritation
-
Potentially causing respiratory irritation
Therefore, this compound must be handled as a hazardous substance, with all subsequent disposal procedures reflecting this classification.
Table 1: Hazard Profile of Structurally Related Arylboronic Acids
| Hazard Classification | (4-(tert-Butoxycarbonyl)phenyl)boronic acid[1][3] | 4-(Dimethylcarbamoyl)phenylboronic acid[2] | Phenylboronic acid[4][5] |
| Acute Toxicity, Oral | Category 4 | Category 4 | Category 4 |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Not Classified |
| Serious Eye Damage/Irritation | Category 2A | Category 2 | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Category 3 (Respiratory irritation) | Not Classified |
This data underscores the necessity of appropriate personal protective equipment (PPE) and engineering controls during handling and disposal to mitigate exposure risks.
Essential Personal Protective Equipment (PPE) and Engineering Controls
Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE and to work within a designated, controlled environment.
-
Engineering Controls: All handling and preparation for disposal of this compound and its contaminated materials should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.
-
Skin Protection:
-
Hand Protection: Use nitrile or neoprene gloves. It is advisable to double-glove.
-
Body Protection: A flame-retardant lab coat, fully fastened, is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
-
Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is mandatory.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent potentially dangerous chemical reactions within waste containers.
-
Solid Waste: Unused or expired this compound powder, along with any contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips, bench paper), should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container.
-
Solvent Compatibility: Ensure that the waste container is compatible with the solvent used to dissolve the boronic acid. Halogenated and non-halogenated solvent waste should generally be kept separate, in accordance with your institution's waste management policies.
-
-
Incompatible Materials: Do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases in the same waste container.[5]
Step 2: Waste Container Selection and Labeling
-
Container Type: Use only approved, chemically resistant containers with secure, leak-proof lids. For liquid waste, ensure the container material is compatible with the solvent.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")
-
Step 3: Accumulation and Storage
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
-
Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the timeframe for its removal by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container. Subsequent rinses may also need to be collected as hazardous waste, depending on your institutional policies.
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Deface Label: Completely remove or deface the original product label.
-
Final Disposal: Once thoroughly decontaminated and dried, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS department immediately.
-
Prevent entry into the contaminated area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Visualizing the Disposal Workflow
To ensure clarity and consistency in the disposal process, the following flowchart outlines the key decision points and procedural steps.
Caption: A flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- MedChemExpress. (2025). Safety Data Sheet: (4-(tert-Butoxycarbonyl)phenyl)boronic acid.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Phenylboronic acid.
- Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester.
- Vulcanchem. (n.d.). (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid.
- Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. DOI:10.1039/D4CC02994A.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Phenylboronic acid.
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- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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- Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). PDF.
- Fisher Scientific. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, 97%.
- National Center for Biotechnology Information. (n.d.). 4-tert-Butylphenylboronic acid. PubChem.
- Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART.
- Chemical Compatibility Guide. (2024).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-(tert-Butylcarbamoyl)phenyl)boronic Acid
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, experience-driven safety and handling protocols for (4-(tert-Butylcarbamoyl)phenyl)boronic acid, ensuring both the integrity of your research and the well-being of your laboratory personnel. This is not just a checklist; it is a framework for building a culture of safety and confidence when working with this and similar boronic acid derivatives.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from closely related phenylboronic acid derivatives provide a strong basis for a conservative risk assessment.
Generally, phenylboronic acids are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[1][2][3][4][5][6] Some may also be harmful if swallowed.[1][2] Therefore, it is imperative to treat this compound as a hazardous substance and to perform a comprehensive risk assessment for each specific laboratory procedure involving this compound.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure. The following recommendations are based on established safety protocols for handling boronic acid derivatives.[7][8]
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is mandatory.[1][3][4][5][6]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH (US) approved should be worn at all times in the laboratory.[4][7][9][10]
-
Enhanced Protection: When there is a significant risk of splashing, such as during the preparation of concentrated solutions or during vigorous reactions, a face shield should be worn in addition to safety goggles.[8][9]
Skin and Body Protection
Preventing dermal contact is critical, as boronic acids can cause skin irritation.[1][3][4][5][6]
-
Lab Coat: A flame-resistant lab coat or other protective clothing is essential to protect against spills and splashes.[8]
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling boronic acids.[11] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[4][9] Contaminated gloves should be disposed of immediately in accordance with your institution's hazardous waste procedures.[12][13]
Respiratory Protection
The fine, dusty nature of solid boronic acids presents an inhalation hazard that can lead to respiratory tract irritation.[1][4][5][6][10]
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][14]
-
Respirator Use: If engineering controls are insufficient to prevent the generation of dust or if you are working outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection may be necessary.[7][12][13][15]
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Activity | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Lab Coat, Nitrile Gloves | Fume Hood or Particulate Respirator |
| Preparing Solutions | Safety Goggles & Face Shield | Lab Coat, Nitrile Gloves | Fume Hood |
| Running Reactions | Safety Goggles | Lab Coat, Nitrile Gloves | Fume Hood |
| Handling Waste | Safety Goggles | Lab Coat, Nitrile Gloves | As needed, based on exposure risk |
Safe Handling and Operational Plans
Adherence to proper handling procedures is as critical as wearing the correct PPE.
-
Work Area: Always work in a well-ventilated area, with a chemical fume hood being the preferred location for handling the solid and preparing solutions.[7][8][14]
-
Avoid Dust Formation: Take care to avoid the formation and dispersion of dust when handling the solid.[7][10][12][13]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[16] Wash your hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][9][12][17]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Response Protocol
In the event of a spill, follow these steps methodically:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill involves a significant amount of solid material.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container, avoiding the creation of dust.[12][13][15] For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in the waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated materials as hazardous waste.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thetorontotribune.com [thetorontotribune.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. angenechemical.com [angenechemical.com]
- 13. angenechemical.com [angenechemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sciencing.com [sciencing.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
